molecular formula C30H37N3O4S B10800839 MF-094

MF-094

货号: B10800839
分子量: 535.7 g/mol
InChI 键: DQXORJHBZHLLTE-SANMLTNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MF-094 is a useful research compound. Its molecular formula is C30H37N3O4S and its molecular weight is 535.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXORJHBZHLLTE-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MF-094 in Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound promotes the selective clearance of damaged mitochondria through a process known as mitophagy. This technical guide elucidates the core mechanism of action of this compound, presenting quantitative data on its efficacy, detailed protocols for key experimental assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of mitochondrial biology, neurodegenerative diseases, and drug development.

Core Mechanism of Action: USP30 Inhibition by this compound to Promote Mitophagy

The primary mechanism of action of this compound is the potent and selective inhibition of USP30.[1] USP30 functions as a negative regulator of mitophagy by removing ubiquitin chains from damaged mitochondria, thereby preventing their recognition and clearance by the cellular autophagy machinery.[2]

Under conditions of mitochondrial stress, such as depolarization of the mitochondrial membrane potential, the serine/threonine kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane.[3] PINK1 then phosphorylates ubiquitin molecules on the mitochondrial surface, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin.[3][4] Activated Parkin further ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2) and Translocase of Outer Mitochondrial Membrane 20 (TOM20), creating a "find-me" signal for the autophagy machinery.[3][5]

USP30 counteracts this process by cleaving these ubiquitin chains, thus dampening the mitophagy signal.[2] this compound, by inhibiting USP30, prevents the removal of these ubiquitin tags, leading to an accumulation of ubiquitinated mitochondrial proteins and a subsequent enhancement of mitophagic flux.[3][6][7] This ultimately results in the engulfment of the damaged mitochondria by autophagosomes and their degradation upon fusion with lysosomes.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity and effects of this compound in promoting mitophagy.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 for USP30120 nMRecombinant human USP30[1]
Selectivity<30% inhibition of 22 other USPs at 10 µMPanel of human deubiquitinating enzymes[1]
Optimal In Vitro Concentration180 nMCultured neurons (hemoglobin-induced stress model)[2][6]

Table 2: Cellular Effects of this compound Treatment

Parameter MeasuredEffect of this compoundFold Change/ObservationCell Line/Experimental ModelReference
MFN2 UbiquitinationIncreasedSignificantly increased upon this compound treatment in a neuronal stress model.Cultured neurons (hemoglobin-induced stress)[5]
MFN2 Protein ExpressionDecreased1.92 ± 0.49 (relative expression) in SAH + this compound vs. 5.79 ± 1.15 in SAH alone.Mouse model of subarachnoid hemorrhage (SAH)[2]
USP30 Protein ExpressionDecreased0.46 ± 0.10 (relative expression) in SAH + this compound vs. 3.10 ± 0.04 in SAH alone.Mouse model of subarachnoid hemorrhage (SAH)[2]
Reactive Oxygen Species (ROS)DecreasedFluorescence intensity of 12.23 ± 2.80 in this compound treated neurons vs. 27.78 ± 5.69 in untreated neurons under stress.Cultured neurons (hemoglobin-induced stress)
Mitochondrial DNA (mtDNA) levelsDecreasedAccelerated clearance of mtDNA observed in C2C12 myotubes.C2C12 myotubes[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Mitophagy

The following diagram illustrates the core signaling cascade initiated by this compound.

MF094_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Stress Mitochondrial Stress PINK1_active PINK1 (active, stabilized) Mito_Stress->PINK1_active stabilizes PINK1_inactive PINK1 (inactive) Ub Ubiquitin PINK1_active->Ub phosphorylates pUb p-Ubiquitin Ub->pUb Parkin_inactive Parkin (inactive, cytosolic) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active, recruited) Parkin_inactive->Parkin_active OMM_proteins OMM Proteins (MFN2, TOM20) Parkin_active->OMM_proteins ubiquitinates Ub_OMM_proteins Ubiquitinated OMM Proteins OMM_proteins->Ub_OMM_proteins USP30 USP30 Ub_OMM_proteins->USP30 deubiquitinates (inhibited by this compound) Autophagosome Autophagosome Ub_OMM_proteins->Autophagosome recruits MF094 This compound MF094->USP30 inhibits Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs mitochondrion Lysosome Lysosome Lysosome->Mitophagosome fuses with Degradation Degradation Mitophagosome->Degradation

Caption: this compound inhibits USP30, promoting PINK1/Parkin-mediated mitochondrial ubiquitination and subsequent autophagic degradation.

Experimental Workflow: Western Blot for Protein Ubiquitination

This diagram outlines the key steps in assessing the ubiquitination status of mitochondrial proteins following this compound treatment.

WB_Workflow start Start: Cell Culture treatment Treat cells with this compound (e.g., 180 nM for 24h) start->treatment lysis Cell Lysis (RIPA buffer with protease and deubiquitinase inhibitors) treatment->lysis protein_quant Protein Quantification (e.g., BCA assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-MFN2, anti-TOM20, anti-Ubiquitin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Ubiquitination Levels analysis->end

Caption: Workflow for assessing protein ubiquitination via Western Blot.

Experimental Workflow: Mito-Keima Assay for Mitophagy

The following diagram illustrates the process of quantifying mitophagy using the pH-sensitive fluorescent reporter mito-Keima.

MitoKeima_Workflow start Start: Transfection transfect Transfect cells with mito-Keima plasmid start->transfect select_cells Select stable cell line transfect->select_cells treatment Treat cells with this compound and/or mitochondrial stressor (e.g., CCCP) select_cells->treatment harvest Harvest and resuspend cells treatment->harvest facs Flow Cytometry Analysis (Dual-excitation ratiometric measurement) harvest->facs gating Gating on live, single cells facs->gating ratio_analysis Quantify high-ratio population (acidic mitochondria) gating->ratio_analysis end End: Percentage of cells undergoing mitophagy ratio_analysis->end

Caption: Workflow for quantifying mitophagy using the mito-Keima assay and flow cytometry.

Detailed Experimental Protocols

Western Blot Analysis of Mitochondrial Protein Ubiquitination

This protocol is adapted from standard western blotting procedures and is optimized for the detection of ubiquitinated mitochondrial proteins.[9][10][11]

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 180 nM) for the specified duration (e.g., 24 hours). Include appropriate vehicle controls.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-MFN2, anti-TOM20, anti-ubiquitin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis to quantify the levels of ubiquitinated proteins relative to the total protein levels.

Mito-Keima Flow Cytometry Assay for Mitophagy Quantification

This protocol provides a method for the quantitative analysis of mitophagy using the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix.[12][13][14][15]

a. Cell Line Generation and Treatment:

  • Transfect the target cell line with a plasmid encoding a mitochondria-targeted Keima (mito-Keima).

  • Establish a stable cell line expressing mito-Keima through antibiotic selection or fluorescence-activated cell sorting (FACS).

  • Plate the mito-Keima expressing cells and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration and for the desired time. A positive control, such as CCCP (10 µM for 6 hours), should be included to induce robust mitophagy.

b. Sample Preparation and Flow Cytometry:

  • At the end of the treatment period, wash the cells with PBS.

  • Detach the cells using a gentle dissociation reagent (e.g., TrypLE).

  • Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

  • Analyze the cells on a flow cytometer equipped with dual laser excitation (e.g., 405 nm and 561 nm).

  • Gate on the live, single-cell population.

  • For the gated population, create a ratiometric analysis of the fluorescence emission when excited at 561 nm (acidic pH in lysosome) versus 405 nm (neutral pH in mitochondria).

  • The population of cells with a high 561/405 nm fluorescence ratio represents cells undergoing mitophagy.

  • Quantify the percentage of cells in this high-ratio gate for each treatment condition.

Quantitative PCR (qPCR) for Mitochondrial DNA (mtDNA) Copy Number

This protocol outlines the measurement of relative mtDNA copy number as an indicator of mitochondrial clearance.[16][17][18][19][20]

a. DNA Extraction:

  • Harvest cells after treatment with this compound and appropriate controls.

  • Extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

b. qPCR Analysis:

  • Prepare a qPCR reaction mix containing a SYBR Green-based master mix, forward and reverse primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M), and the template DNA.

  • Use a final concentration of approximately 10 ng of total DNA per reaction.

  • The primer sequences for human mtDNA and nDNA are as follows:

    • mtDNA (MT-ND1) Forward: 5'-CCCTAAAACCCGCCACATCT-3'

    • mtDNA (MT-ND1) Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'

    • nDNA (B2M) Forward: 5'-TGCCTGCCGTGTGAACCATGT-3'

    • nDNA (B2M) Reverse: 5'-TGCGGCATCTTCAAACCTCC-3'

  • Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of: 95°C for 15 seconds, 60°C for 60 seconds.

    • Melt curve analysis to ensure product specificity.

  • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

c. Data Analysis:

  • Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

  • The relative mtDNA copy number is calculated as 2 x 2^ΔCt.

  • Normalize the mtDNA copy number of the treated samples to the vehicle control.

Conclusion

This compound represents a valuable pharmacological tool for the study of mitophagy and holds therapeutic potential for diseases associated with mitochondrial dysfunction. Its mechanism of action, centered on the selective inhibition of USP30, provides a targeted approach to enhance the clearance of damaged mitochondria. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to investigate the effects of this compound and to further explore the intricate regulation of mitophagy. The provided signaling pathway and workflow diagrams serve as visual aids to facilitate a deeper understanding of the molecular events orchestrated by this promising compound.

References

The Role of MF-094 in Protein Ubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MF-094, a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30). It details the mechanism of action of this compound in modulating protein ubiquitination, with a particular focus on its role in enhancing mitophagy. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiating Ubiquitination through USP30 Inhibition

This compound functions as a highly selective and potent inhibitor of USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1] USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria, by removing ubiquitin chains from mitochondrial surface proteins.[2] This deubiquitination activity counteracts the action of E3 ubiquitin ligases, such as Parkin, which are crucial for tagging mitochondria for clearance.

By inhibiting USP30, this compound effectively prevents the removal of these ubiquitin signals. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, a key signal for the recruitment of the autophagy machinery and subsequent engulfment and degradation of mitochondria.[2][3] Therefore, the primary role of this compound in protein ubiquitination is to enhance and sustain the ubiquitination status of mitochondrial proteins, thereby promoting the clearance of damaged mitochondria.

Data Presentation

Quantitative Efficacy and Selectivity of this compound
ParameterValueCell/SystemReference
IC50 (USP30) 120 nM (0.12 µM)Biochemical Assay[1]
Selectivity <30% inhibition of 22 other Ubiquitin-Specific Proteases (USPs)Panel of 22 USPs at 10 µM[1]
Cellular and In Vivo Activity of this compound
ApplicationConcentration/DoseCell Line/ModelObserved EffectReference
In Vitro Mitophagy Induction 180 nMCultured NeuronsPromotion of mitophagy and clearance of damaged mitochondria[2]
In Vivo Neuroprotection 5 mg/kgMouse Model of Subarachnoid HemorrhageImproved neurological outcomes and reduced inflammation[2]
Diabetic Wound Healing Not specifiedRat Model of DiabetesAccelerated wound healing[4]
Oral Squamous Cell Carcinoma Inhibition Not specifiedIn vitro and in vivo modelsInhibition of cell viability and tumor growth

Signaling Pathways and Experimental Workflows

PINK1-Parkin Mediated Mitophagy and the Role of this compound

The following diagram illustrates the signaling cascade of PINK1-Parkin mediated mitophagy and the point of intervention for this compound. Under mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ligase Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing the ubiquitin tags. This compound inhibits USP30, thus promoting the accumulation of ubiquitinated proteins and enhancing mitophagy.

PINK1_Parkin_Mitophagy cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Stress Mitochondrial Stress PINK1_inactive PINK1 (inactive) Mito_Stress->PINK1_inactive leads to stabilization of PINK1_active PINK1 (active) PINK1_inactive->PINK1_active activation Parkin_inactive Parkin (inactive) PINK1_active->Parkin_inactive recruits & activates OMM_Proteins OMM Proteins Ub_OMM_Proteins Ubiquitinated OMM Proteins OMM_Proteins->Ub_OMM_Proteins USP30 USP30 Ub_OMM_Proteins->USP30 deubiquitinates Autophagy_Machinery Autophagy Machinery Ub_OMM_Proteins->Autophagy_Machinery Parkin_active Parkin (active) Parkin_inactive->Parkin_active Parkin_active->OMM_Proteins ubiquitinates Ub Ubiquitin Ub->Parkin_active USP30->OMM_Proteins MF094 This compound MF094->USP30 inhibits Mitophagy Mitophagy Autophagy_Machinery->Mitophagy initiates

Caption: The PINK1-Parkin pathway and this compound's role in promoting mitophagy.

General Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to investigate the effect of this compound on protein ubiquitination and mitophagy in a cellular model.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., HeLa, SH-SY5Y) treatment Treatment with this compound (e.g., 180 nM) and Controls start->treatment cell_lysis Cell Lysis and Protein Extraction treatment->cell_lysis mitophagy_assay Mitophagy Assessment (mito-QC, mito-Keima) treatment->mitophagy_assay viability_assay Cell Viability Assay (CCK-8, MTT) treatment->viability_assay western_blot Western Blot Analysis (Ubiquitination of TOM20, MFN2) cell_lysis->western_blot co_ip Co-Immunoprecipitation (USP30 interaction with substrates) cell_lysis->co_ip data_analysis Data Analysis and Interpretation western_blot->data_analysis co_ip->data_analysis mitophagy_assay->data_analysis viability_assay->data_analysis

Caption: A generalized workflow for studying the effects of this compound in vitro.

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is designed to assess the direct effect of this compound on the deubiquitinating activity of USP30 on a specific substrate.

Materials:

  • Recombinant human USP30

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase (e.g., Parkin)

  • Ubiquitin

  • Substrate protein (e.g., recombinant MFN2 or TOM20)

  • ATP solution

  • Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibodies: anti-substrate, anti-ubiquitin

Procedure:

  • Ubiquitination Reaction:

    • In a microcentrifuge tube, combine E1, E2, E3, ubiquitin, and the substrate protein in ubiquitination buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 1-2 hours to allow for substrate ubiquitination.

  • USP30 Deubiquitination Reaction:

    • To the ubiquitination reaction mixture, add recombinant USP30.

    • In parallel reactions, add varying concentrations of this compound or vehicle control (DMSO).

    • Incubate at 37°C for 30-60 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a western blot using antibodies against the substrate protein to visualize the ubiquitination pattern (a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used.

    • Compare the extent of deubiquitination in the presence and absence of this compound. A reduction in the disappearance of the high-molecular-weight ubiquitinated substrate bands in the presence of this compound indicates inhibition of USP30.

Cellular Ubiquitination Analysis by Western Blot

This protocol details the assessment of endogenous protein ubiquitination in cells treated with this compound.

Materials:

  • Cultured cells (e.g., HeLa cells overexpressing Parkin, or SH-SY5Y cells)

  • This compound

  • Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitophagy

  • Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor like N-ethylmaleimide (NEM))

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibodies: anti-TOM20, anti-MFN2, anti-ubiquitin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with this compound (e.g., 180 nM) or vehicle control for 2-4 hours.

    • Induce mitophagy by treating with a mitochondrial uncoupler for 2-6 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the bands using an ECL detection system.

    • Analyze the intensity of the ubiquitinated protein bands relative to the loading control. An increase in the smear of higher molecular weight bands for mitochondrial proteins like TOM20 or MFN2 in this compound treated cells indicates enhanced ubiquitination.

Co-Immunoprecipitation (Co-IP) to Assess USP30 Substrate Interaction

This protocol is used to determine if this compound affects the interaction between USP30 and its substrates.

Materials:

  • Cultured cells treated as described in Protocol 2.

  • Co-IP lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Anti-USP30 antibody or anti-substrate antibody for immunoprecipitation.

  • Normal IgG from the same species as the IP antibody (negative control).

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer (similar to Co-IP lysis buffer).

  • Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer).

  • Western blot reagents and antibodies.

Procedure:

  • Cell Lysis:

    • Lyse the treated cells with Co-IP lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-USP30) or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washes and Elution:

    • Pellet the beads and wash them 3-5 times with wash buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Analyze the immunoprecipitated samples by western blotting using an antibody against the putative interacting protein (e.g., anti-MFN2).

    • The presence of the substrate in the USP30 immunoprecipitate (and vice versa) confirms their interaction. The effect of this compound on this interaction can be assessed, although this compound is expected to inhibit the catalytic activity of USP30 rather than its binding to substrates.

Mitophagy Assessment using mito-QC or mito-Keima Reporters

This protocol describes the use of fluorescent reporters to quantify mitophagy in live cells.

Materials:

  • Cells stably expressing a mitophagy reporter (e.g., mito-QC or mito-Keima).

  • This compound.

  • Mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed the reporter cells in a suitable imaging dish or multi-well plate.

    • Treat the cells with this compound or vehicle control, followed by a mitophagy inducer.

  • Imaging or Flow Cytometry:

    • mito-QC: This reporter consists of mCherry (acid-insensitive) and GFP (acid-sensitive) targeted to the mitochondrial outer membrane. In healthy mitochondria, both fluorophores are active (yellow). Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, and the mitochondria appear red.

      • Microscopy: Acquire images in both green and red channels. Quantify mitophagy by counting the number of red-only puncta per cell.

      • Flow Cytometry: Analyze the cell population for a shift from green/red double-positive to red-only positive cells.

    • mito-Keima: This reporter has a pH-dependent excitation spectrum. At the neutral pH of the mitochondrial matrix, it is excited at 440 nm (green). In the acidic lysosome, the excitation maximum shifts to 586 nm (red).

      • Microscopy/Flow Cytometry: Measure the ratio of emission when excited at ~561 nm versus ~458 nm. An increase in the 561/458 nm ratio indicates an increase in mitophagy.

  • Data Analysis:

    • Quantify the change in the mitophagy index (red puncta, red-only cells, or excitation ratio) in this compound-treated cells compared to controls. An increase in the mitophagy index signifies that this compound enhances mitophagy.

Cell Viability Assay (CCK-8 or MTT)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • Cultured cells.

  • This compound at various concentrations.

  • 96-well plates.

  • CCK-8 or MTT reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well plate.

  • Treatment:

    • Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

  • Assay:

    • CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

    • MTT: Add MTT reagent and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control. This helps to determine the concentration range at which this compound is non-toxic and suitable for further experiments.

References

MF-094: A Selective USP30 Inhibitor for the Enhancement of Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MF-094, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinase (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in opposing the PINK1/Parkin-mediated mitophagy pathway. By removing ubiquitin chains from damaged mitochondria, USP30 acts as a brake on the clearance of dysfunctional organelles. This compound, by selectively inhibiting USP30, effectively releases this brake, leading to enhanced protein ubiquitination on the mitochondrial surface and subsequent acceleration of mitophagy. This guide summarizes the biochemical and cellular activity of this compound, presents its selectivity profile, provides detailed protocols for key experimental assays, and visualizes the underlying biological pathways and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers in academia and industry who are investigating the therapeutic potential of USP30 inhibition in various disease models, including neurodegenerative disorders, metabolic diseases, and oncology.

Introduction to USP30 and Mitophagy

Mitochondrial quality control is a fundamental cellular process for maintaining homeostasis and preventing the accumulation of damaged organelles, a hallmark of numerous human diseases. Mitophagy, a selective form of autophagy, is a key mechanism for the removal of dysfunctional mitochondria. The best-characterized pathway governing mitophagy is the PINK1/Parkin signaling cascade.

Upon mitochondrial damage, the serine/threonine kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin molecules, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Activated Parkin then ubiquitinates a variety of OMM proteins, creating a signal that targets the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that is also localized to the OMM. It counteracts the action of Parkin by removing these ubiquitin chains, thereby acting as a negative regulator of mitophagy.[1][2] Inhibition of USP30, therefore, represents a promising therapeutic strategy to enhance the clearance of damaged mitochondria in diseases associated with mitochondrial dysfunction.

This compound: A Potent and Selective USP30 Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of USP30.[3] It has been shown to increase protein ubiquitination and accelerate mitophagy in various cellular and in vivo models.[1][4]

Biochemical Activity and Selectivity

This compound exhibits potent inhibition of USP30 in biochemical assays. The selectivity of this compound is a critical feature, as off-target inhibition of other deubiquitinases could lead to unintended cellular consequences.

Compound USP30 IC50 (nM) Selectivity Profile Reference
This compound120<30% inhibition of 22 other USPs at 10 µM[3]
Cellular Activity

In cellular contexts, this compound has been demonstrated to effectively enhance mitophagy. This is typically assessed by monitoring the ubiquitination of mitochondrial proteins and the delivery of mitochondria to lysosomes.

Cell Line This compound Concentration Observed Effect Reference
C2C12 myoblastsNot specifiedEnhanced protein ubiquitination and accelerated mitophagy[5]
Cultured neurons180 nMPromoted ubiquitination of MFN2 by Parkin, leading to mitophagy[1][4]
SH-SY5Y neuroblastoma0.75 µM, 1.5 µM, 3 µM, 6 µMEnhanced CCCP-induced mitophagy[6]

Signaling Pathways and Experimental Workflows

PINK1/Parkin-Mediated Mitophagy Pathway

The following diagram illustrates the central role of USP30 in negatively regulating the PINK1/Parkin pathway.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion (Damaged) cluster_Autophagy Autophagy Machinery PINK1 PINK1 (stabilized) Parkin_rec Parkin (recruited) PINK1->Parkin_rec recruits & activates OMM_prot OMM Proteins Parkin_rec->OMM_prot ubiquitinates Ub Ubiquitin chains Autophagosome Autophagosome Ub->Autophagosome recruits OMM_prot->Ub USP30 USP30 USP30->Ub deubiquitinates Lysosome Lysosome Autophagosome->Lysosome fuses with Mitophagy Mitophagy Lysosome->Mitophagy Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 stabilizes MF094 This compound MF094->USP30 inhibits

Caption: PINK1/Parkin pathway and USP30 inhibition by this compound.

Experimental Workflow for Assessing Mitophagy

This diagram outlines a typical workflow for evaluating the effect of this compound on mitophagy in a cellular model.

Experimental_Workflow cluster_Acquisition Data Acquisition Methods A 1. Cell Culture (e.g., SH-SY5Y, HeLa) B 2. Transfection (e.g., mito-Keima plasmid) A->B C 3. Treatment - Vehicle Control - this compound - Mitophagy Inducer (e.g., CCCP) - this compound + Inducer B->C D 4. Data Acquisition C->D FACS Flow Cytometry (mito-Keima) D->FACS Microscopy Confocal Microscopy (mito-Keima) D->Microscopy WesternBlot Immunoblotting (TOM20 ubiquitination) D->WesternBlot E 5. Data Analysis FACS->E Microscopy->E WesternBlot->E

Caption: Workflow for evaluating this compound's effect on mitophagy.

Detailed Experimental Protocols

USP30 Biochemical Inhibition Assay (Ubiquitin-Rhodamine 110)

This protocol is adapted from methodologies used to characterize USP30 inhibitors.[7][8]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human USP30.

Materials:

  • Recombinant human USP30 (e.g., Boston Biochem)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate (e.g., Boston Biochem)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA, 0.05% (v/v) Tween-20, 1 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black, low-binding assay plates

  • Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate wells.

  • Prepare a 2x concentrated solution of recombinant USP30 (e.g., 10 nM) in Assay Buffer.

  • Add 15 µL of the 2x USP30 solution to each well containing the compound.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in Assay Buffer.

  • Initiate the enzymatic reaction by adding 15 µL of the 2x Ub-Rho110 solution to each well. The final reaction volume will be 30 µL.

  • Immediately place the plate in the plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

  • Determine the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to calculate the IC50 value.

Cellular Mitophagy Assay (mito-Keima)

This protocol is based on established methods for assessing mitophagy using the pH-sensitive fluorescent reporter mito-Keima.[9][10][11][12]

Objective: To quantify the effect of this compound on mitophagy in cultured cells.

Materials:

  • HeLa, SH-SY5Y, or other suitable cell line

  • Lentiviral or plasmid vector encoding mito-Keima (mitochondrially-targeted Keima)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • Mitophagy-inducing agent (e.g., CCCP or Oligomycin/Antimycin A)

  • Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters

  • Confocal microscope with 405 nm and 561 nm lasers

Procedure:

Part A: Generation of Stable mito-Keima Expressing Cells

  • Transduce the target cells with the mito-Keima lentivirus or transfect with the mito-Keima plasmid.

  • Select for stable expression using an appropriate antibiotic if the vector contains a resistance marker.

  • Expand the stable cell line for use in experiments.

Part B: Mitophagy Induction and Treatment

  • Seed the mito-Keima expressing cells in a multi-well plate at an appropriate density.

  • The following day, treat the cells with different concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).

  • To induce mitophagy, add a mitochondrial depolarizing agent (e.g., 10 µM CCCP) for the final 4-6 hours of the incubation period.

Part C: Analysis by Flow Cytometry

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

  • Analyze the cells on a flow cytometer. Excite the cells with both the 405 nm and 561 nm lasers and collect the emission at ~620 nm.

  • The ratio of the signal from the 561 nm excitation (acidic mitochondria in lysosomes) to the 405 nm excitation (neutral mitochondria) provides a quantitative measure of mitophagy.

Part D: Analysis by Confocal Microscopy

  • Seed the cells on glass-bottom dishes.

  • Perform the treatments as described in Part B.

  • Image the live cells using a confocal microscope with 405 nm and 561 nm laser lines.

  • Quantify the colocalization of the red (acidic) and green (neutral) mitochondrial signals to determine the extent of mitophagy.

Immunoblotting for Ubiquitinated Mitochondrial Proteins

This protocol provides a general framework for detecting changes in the ubiquitination of mitochondrial proteins, such as TOM20, following this compound treatment.[13][14]

Objective: To assess the effect of this compound on the ubiquitination status of mitochondrial outer membrane proteins.

Materials:

  • Cell line of interest

  • This compound dissolved in DMSO

  • Mitophagy-inducing agent (e.g., CCCP)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Antibodies:

    • Primary antibody against TOM20 (or another OMM protein)

    • Primary antibody against Ubiquitin (e.g., P4D1 or FK2)

    • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with this compound and a mitophagy inducer as described in the mito-Keima assay.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Optional: Perform immunoprecipitation for the protein of interest (e.g., TOM20) to enrich for the ubiquitinated species.

  • Separate the protein lysates (or immunoprecipitated samples) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-TOM20) or anti-ubiquitin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • High molecular weight smears or distinct bands above the unmodified protein are indicative of ubiquitination.

In Vivo Studies

This compound has been evaluated in preclinical in vivo models, demonstrating its potential for therapeutic intervention.

Model This compound Dosage and Administration Key Findings Reference
Mouse model of Subarachnoid Hemorrhage (SAH)1, 5, or 10 mg/kg via lateral ventricular injection5 mg/kg dose showed significant improvement in neurological injury and reduced inflammation[1][15]

Note on In Vivo Protocols: The specific formulation of this compound for in vivo use (e.g., dissolved in 5% DMSO and diluted with saline) and the method of administration (e.g., lateral ventricular injection) are critical details for replicating these studies.[1]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for diseases characterized by impaired mitochondrial quality control. Its potency and selectivity for USP30 make it a superior probe for studying the role of this deubiquitinase in cellular physiology and pathology. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the effects of this compound in their specific models of interest. Further research into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound will be crucial for its translation into clinical applications.

References

The Discovery and Development of MF-094: A Potent and Selective USP30 Inhibitor for Modulating Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy. By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, a process implicated in a growing number of pathologies. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, including its structure-activity relationship, key experimental data, and detailed protocols for relevant assays.

Introduction

Mitochondrial quality control is a critical cellular process for maintaining homeostasis and preventing the accumulation of dysfunctional mitochondria, which can lead to oxidative stress, inflammation, and cellular demise. Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a key component of this quality control system. The PINK1/Parkin signaling pathway is a major regulator of mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which in turn ubiquitinates various outer mitochondrial membrane proteins. This ubiquitination serves as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that counteracts the action of Parkin by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy. As such, inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This compound was identified as a potent and selective inhibitor of USP30, and has since been utilized as a valuable tool compound to investigate the therapeutic potential of USP30 inhibition.

Discovery and Structure-Activity Relationship (SAR)

This compound was discovered through a structure-activity relationship (SAR) study of a novel series of USP30 inhibitors, as detailed by Kluge et al. in 2018. The starting point for the optimization was a racemic phenylalanine derivative identified from a high-throughput screen. Subsequent medicinal chemistry efforts led to the identification of this compound as a highly potent and selective inhibitor of USP30. A structurally similar but significantly less potent analog, MF-095, was also synthesized and serves as a useful negative control for biological studies.

Table 1: In Vitro Potency of this compound and Analogs against USP30
CompoundUSP30 IC50 (nM)Reference
This compound 120
MF-095>10,000

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the deubiquitinating activity of USP30. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which enhances the recruitment of the autophagy machinery and accelerates mitophagy.

The PINK1/Parkin Mitophagy Pathway

The primary mechanism through which this compound promotes mitophagy is by modulating the PINK1/Parkin pathway. In a healthy mitochondrion, USP30 continuously removes ubiquitin chains, acting as a brake on the mitophagy process. Upon mitochondrial damage, the activity of Parkin increases, and in the presence of this compound, the braking action of USP30 is removed, leading to a robust ubiquitination signal and efficient clearance of the damaged organelle.

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitor Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin_rec Parkin Recruitment PINK1->Parkin_rec Ubiquitination Ubiquitination of OMM Proteins Parkin_rec->Ubiquitination Deubiquitination Deubiquitination Ubiquitination->Deubiquitination Mitophagy_Signal Mitophagy Signal Ubiquitination->Mitophagy_Signal USP30 USP30 USP30->Deubiquitination Autophagosome Autophagosome Formation Mitophagy_Signal->Autophagosome Recruits MF094 This compound MF094->USP30 Inhibits Mitophagy Mitophagy Autophagosome->Mitophagy Leads to NLRP3_Inflammasome_Pathway cluster_Cell Cell cluster_Inhibitor AGEs Advanced Glycation End Products (AGEs) USP30_exp Increased USP30 Expression AGEs->USP30_exp Deubiquitination Deubiquitination USP30_exp->Deubiquitination NLRP3 NLRP3 NLRP3->Deubiquitination NLRP3_activation NLRP3 Inflammasome Activation Deubiquitination->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b_IL18 IL-1β & IL-18 Maturation & Secretion Caspase1->IL1b_IL18 Inflammation Inflammation IL1b_IL18->Inflammation MF094 This compound MF094->USP30_exp Inhibits

MF-094: A Technical Guide to its Role in the PINK1/Parkin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases, including Parkinson's disease. The PINK1/Parkin pathway plays a crucial role in mitochondrial quality control by identifying and clearing damaged mitochondria through a process known as mitophagy. Emerging therapeutic strategies are focused on modulating this pathway to enhance the removal of dysfunctional mitochondria and thereby confer neuroprotection. MF-094 has been identified as a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that acts as a negative regulator of mitophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the PINK1/Parkin pathway, and detailed experimental protocols for its study.

Mechanism of Action: this compound and the PINK1/Parkin Pathway

The PINK1/Parkin pathway is a primary mechanism for the clearance of damaged mitochondria. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin (Ub) at Serine 65 (p-Ser65-Ub). This phosphorylation event serves as a recruitment signal for the E3 ubiquitin ligase Parkin. Once recruited, Parkin is also activated by PINK1-mediated phosphorylation and proceeds to build polyubiquitin chains on various OMM proteins. These ubiquitin chains mark the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

USP30, a deubiquitinating enzyme localized to the OMM, counteracts this process by removing the ubiquitin chains assembled by Parkin. This action of USP30 effectively puts a brake on mitophagy, preventing the efficient clearance of damaged mitochondria.

This compound is a potent and selective inhibitor of USP30. By inhibiting USP30, this compound prevents the removal of Parkin-mediated ubiquitin chains on the OMM. This leads to an accumulation of ubiquitinated mitochondrial proteins, thereby enhancing the signal for mitophagy and promoting the clearance of damaged mitochondria. This mechanism of action suggests that this compound could be a valuable therapeutic agent for diseases characterized by mitochondrial dysfunction.

Quantitative Data

The following table summarizes the available quantitative data on the activity and effects of this compound.

ParameterValueCell/SystemReference
IC50 for USP30 120 nMIn vitro enzymatic assay[1]
Inhibitory Activity against other USPs <30% inhibition at 10 µMPanel of 22 other USP assays[1]
Effective Concentration in cell culture 180 nmol/LPrimary neurons (in vitro SAH model)[2]
Effective in vivo dosage 5 mg/kgC57BL/6J mice (SAH model)[2]
Effect on MFN2 expression (Parkin overexpression) -1.316 fold-change (P = 0.01942)Neurons[3]
Effect on MFN2 expression (Parkin knockdown) 1.828 fold-change (P = 0.02986)Neurons[3]
Effect on USP30 expression after SAH (in vivo) 3.10 ± 0.04 (SAH) vs 0.46 ± 0.10 (SAH + this compound)Mouse brain tissue[2]
Effect on MFN2 expression after SAH (in vivo) 5.79 ± 1.15 (SAH) vs. 1.92 ± 0.49 (SAH + this compound)Mouse brain tissue[2]

Signaling and Experimental Workflow Diagrams

PINK1/Parkin Pathway and the Effect of this compound

PINK1_Parkin_MF094 cluster_Mitochondrion Mitochondrion Mito_damage Mitochondrial Damage PINK1_active PINK1 (active) Mito_damage->PINK1_active stabilizes PINK1_inactive PINK1 (inactive) Ub Ubiquitin PINK1_active->Ub phosphorylates pUb p-Ser65-Ub Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMM_proteins OMM Proteins (e.g., MFN2, TOM20) Parkin_active->OMM_proteins ubiquitinates Ub_OMM Ubiquitinated OMM Proteins OMM_proteins->Ub_OMM Mitophagy Mitophagy Ub_OMM->Mitophagy promotes USP30 USP30 USP30->Ub_OMM deubiquitinates MF094 This compound MF094->USP30 inhibits

Caption: The PINK1/Parkin pathway is initiated by mitochondrial damage, leading to Parkin-mediated ubiquitination of OMM proteins and subsequent mitophagy. USP30 counteracts this process, and this compound inhibits USP30 to enhance mitophagy.

Experimental Workflow for Assessing this compound's Effect on Mitophagy

MF094_Mitophagy_Workflow cluster_assays Assessment of Mitophagy & Mitochondrial Health start Cell Culture (e.g., primary neurons, SH-SY5Y) treatment Treatment with this compound (various concentrations) start->treatment induction Induction of Mitochondrial Damage (e.g., CCCP, Antimycin A/Oligomycin A) treatment->induction if_staining Immunofluorescence Staining (TOM20, HSP60, LC3) induction->if_staining western_blot Western Blot Analysis (p-Ser65-Ub, MFN2, TOM20, LC3-II) induction->western_blot mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRE) induction->mmp_assay ros_assay Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA) induction->ros_assay data_analysis Data Analysis & Quantification if_staining->data_analysis western_blot->data_analysis mmp_assay->data_analysis ros_assay->data_analysis conclusion Conclusion on this compound's Effect on Mitophagy data_analysis->conclusion

Caption: A typical experimental workflow to investigate the effects of this compound on mitophagy in cultured cells.

Detailed Experimental Protocols

Immunofluorescence Staining for Mitophagy Markers (TOM20 and HSP60)

This protocol is adapted from general immunofluorescence procedures and studies investigating mitophagy.[4][5][6]

Objective: To visualize and quantify the clearance of mitochondria by observing the co-localization of mitochondrial markers (TOM20 - outer membrane, HSP60 - matrix) with lysosomes or the overall reduction in mitochondrial content.

Materials:

  • Primary neurons or a relevant cell line (e.g., SH-SY5Y)

  • Glass coverslips or imaging plates

  • Poly-D-Lysine (for neuronal cultures)

  • Cell culture medium

  • This compound

  • Mitochondrial damaging agent (e.g., CCCP, Antimycin A/Oligomycin A)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) or Goat Serum in PBS with 0.1% Triton X-100

  • Primary antibodies: Rabbit anti-TOM20, Mouse anti-HSP60

  • Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)

  • Nuclear stain: DAPI or Hoechst

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on poly-D-lysine coated coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency at the time of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Mitophagy: Add the mitochondrial damaging agent (e.g., 10 µM CCCP) for the final hours of the experiment (e.g., 4-6 hours).

  • Fixation: Aspirate the medium, wash the cells twice with PBS, and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes.

  • Mounting: Wash the cells twice with PBS and once with distilled water. Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Acquire images using a confocal or high-content imaging system.

  • Quantification: Analyze the images to quantify the intensity and area of TOM20 and HSP60 staining per cell. A decrease in the signal indicates mitochondrial clearance.

Western Blot Analysis of PINK1/Parkin Pathway Proteins

This protocol is based on standard Western blotting procedures and studies on the PINK1/Parkin pathway.[2][7]

Objective: To quantify the levels of key proteins in the PINK1/Parkin pathway and their modifications (e.g., ubiquitination, phosphorylation) following this compound treatment.

Materials:

  • Cell lysates from treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary antibodies: Rabbit anti-p-Ser65-Ub, Mouse anti-MFN2, Rabbit anti-TOM20, Rabbit anti-LC3, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol is based on standard procedures for using the JC-1 dye.[8][9][10][11][12]

Objective: To measure the mitochondrial membrane potential as an indicator of mitochondrial health. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 dye

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

  • CCCP (as a positive control for depolarization)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with this compound and/or a mitochondrial damaging agent. Include a positive control treated with CCCP (e.g., 50 µM for 5-10 minutes).

  • JC-1 Staining: Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium. Replace the medium in the wells with the JC-1 solution and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS or assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of the red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

In Vivo Neuroprotection Study in a Mouse Model of Subarachnoid Hemorrhage (SAH)

This protocol is based on a study that used this compound in a mouse model of SAH.[2][13][14][15][16]

Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of acute brain injury.

Animals:

  • Adult male C57BL/6J mice

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO in saline)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for endovascular perforation model of SAH

  • Neurological scoring system

Procedure:

  • SAH Induction: Induce SAH using the endovascular perforation model. A sham-operated group should be included as a control.

  • This compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection or lateral ventricular injection) at a specified time point relative to the SAH induction (e.g., 24 hours prior).[2]

  • Neurological Assessment: At various time points post-SAH (e.g., 24, 48, 72 hours), assess the neurological function of the mice using a standardized scoring system (e.g., Garcia score, Bederson score).[13][14][15]

  • Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains for histological analysis (e.g., Nissl staining to assess neuronal survival, TUNEL staining for apoptosis).

  • Biochemical Analysis: Brain tissue can also be collected for Western blot or other biochemical analyses as described above.

  • Data Analysis: Compare the neurological scores, infarct volumes, and biochemical markers between the this compound-treated and vehicle-treated groups.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases by targeting the deubiquitinating enzyme USP30 and thereby enhancing the clearance of damaged mitochondria via the PINK1/Parkin pathway. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular and in vivo effects of this compound and similar compounds. Further research is warranted to establish detailed dose-response relationships and to fully elucidate the therapeutic potential of USP30 inhibition.

References

The Role of MF-094 in Mitochondrial Quality Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial quality control (MQC) is a complex network of cellular processes essential for maintaining mitochondrial health and overall cellular homeostasis. Dysregulation of MQC is implicated in a wide range of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. A key regulator of MQC is the deubiquitinating enzyme Ubiquitin-Specific Protease 30 (USP30), which is localized to the outer mitochondrial membrane. MF-094, a potent and selective inhibitor of USP30, has emerged as a critical research tool and a potential therapeutic agent for its ability to modulate MQC pathways. This technical guide provides an in-depth overview of the core mechanisms by which this compound impacts mitochondrial quality control, with a focus on mitophagy, mitochondrial dynamics, and the current understanding of its effects on mitochondrial biogenesis. We present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visual diagrams of the associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Mitochondrial Quality Control

Mitochondria are dynamic organelles responsible for the majority of cellular ATP production, and they play a central role in various cellular processes, including calcium homeostasis, reactive oxygen species (ROS) signaling, and apoptosis.[1][2] To counteract the constant stress and potential damage, cells have evolved sophisticated MQC mechanisms. These can be broadly categorized into:

  • Mitophagy: The selective degradation of damaged or superfluous mitochondria via the autophagic machinery.[1]

  • Mitochondrial Dynamics: A continuous cycle of fission (division) and fusion (merging) that allows for the segregation of damaged components and the exchange of mitochondrial contents.[3][4]

  • Mitochondrial Biogenesis: The synthesis of new mitochondria to replace those that have been degraded and to meet cellular energy demands.[5][6]

An imbalance in these processes can lead to the accumulation of dysfunctional mitochondria, resulting in cellular damage and contributing to disease pathogenesis.

This compound: A Potent and Selective USP30 Inhibitor

This compound is a small molecule compound identified as a potent and selective inhibitor of USP30, with a reported IC50 of 120 nM.[7][8] USP30 is a deubiquitinase that is anchored to the outer mitochondrial membrane, where it plays a critical role in removing ubiquitin chains from mitochondrial proteins.[8][9] By inhibiting USP30, this compound effectively increases the ubiquitination of mitochondrial substrates, thereby influencing key MQC pathways.

Impact of this compound on Mitophagy

The most well-characterized effect of this compound is the acceleration of mitophagy.[2][7][8] This process is primarily mediated through the PINK1/Parkin signaling pathway, a cornerstone of stress-induced mitophagy.

The PINK1/Parkin Pathway and USP30's Role

Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 import is halted, leading to its accumulation on the outer mitochondrial membrane.[9][10] Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. Parkin then ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2) and the Translocase of the Outer Mitochondrial Membrane 20 (TOM20).[10][11][12] These ubiquitin chains serve as a signal for the autophagy machinery to recognize and engulf the damaged mitochondrion in an autophagosome, which then fuses with a lysosome for degradation.

USP30 acts as a negative regulator of this pathway by removing the ubiquitin chains attached by Parkin.[9][11] This deubiquitination activity of USP30 counteracts the "eat-me" signal, thereby inhibiting the clearance of damaged mitochondria.

This compound's Mechanism in Promoting Mitophagy

This compound, by inhibiting USP30, prevents the removal of these ubiquitin chains.[12] This leads to a sustained ubiquitination of mitochondrial proteins, amplifying the signal for mitophagy and accelerating the clearance of damaged organelles.[7][8] This enhanced clearance can reduce cellular stress by limiting the production of ROS from dysfunctional mitochondria.

Quantitative Data on Mitophagy Enhancement

The following table summarizes quantitative data from studies investigating the effect of USP30 inhibition on mitophagy markers. While some studies use this compound directly, others utilize structurally similar and functionally equivalent USP30 inhibitors.

ParameterCell TypeTreatmentResultReference
Mitophagy Markers
TOM20 ImmunoreactivityHuman iPSC-derived neuronsUSP30 inhibitor + CCCP (mitophagy inducer)Significant decrease in TOM20 area, indicating mitochondrial clearance.[7][10]
HSP60 ImmunoreactivityHuman iPSC-derived neuronsUSP30 inhibitor + CCCPSignificant decrease in HSP60 area, confirming clearance of the entire organelle.[7][10]
p-Ser65-Ubiquitin LevelsiPSC-derived midbrain dopaminergic neurons/astrocyte co-culturesUSP30 InhibitorConcentration-dependent increase in p-Ser65-Ub, a key marker of PINK1/Parkin pathway activation.[11]
Oxidative Stress
Reactive Oxygen Species (ROS) LevelsHuman iPSC-derived PARK2 KO neuronsUSP30 inhibitorReduction in basal ROS levels.[7]
CCCP-induced ROS LevelsHuman iPSC-derived neuronsUSP30 inhibitorReduction in CCCP-induced ROS levels.[7]

Impact of this compound on Mitochondrial Dynamics

Mitochondrial dynamics, the balance between mitochondrial fusion and fission, is intricately linked to mitophagy and overall mitochondrial health.

The Machinery of Mitochondrial Fusion and Fission
  • Fusion: This process is mediated by proteins on the outer (Mitofusins 1 and 2; MFN1, MFN2) and inner (Optic Atrophy 1; OPA1) mitochondrial membranes. Fusion allows for the exchange of mitochondrial DNA, proteins, and metabolites, which can rescue partially damaged mitochondria.[4][13]

  • Fission: This process is driven by the recruitment of Dynamin-related protein 1 (Drp1) from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts the mitochondrion. Fission is essential for the generation of new mitochondria and for segregating damaged portions of the mitochondrial network for subsequent mitophagy.[4][14][15]

This compound's Influence on Mitochondrial Dynamics

The inhibition of USP30 by this compound has a direct impact on mitochondrial dynamics through the ubiquitination of MFN2.[1][12] By preventing the deubiquitination of MFN2, this compound can modulate the fusogenic activity of mitochondria. While increased ubiquitination of MFN2 is a key step in initiating mitophagy of damaged mitochondria, the precise quantitative effects of this compound on the overall rates of fusion and fission are still under active investigation. A recent study suggests that loss or pharmacological inhibition of USP30 can alter mitochondrial morphology, leading to a more efficient mitochondrial network.[16]

Quantitative Data on Mitochondrial Dynamics

Direct quantitative data in a tabular format on the effect of this compound on the expression levels of all mitochondrial dynamics proteins is limited. However, studies on USP30 and related inhibitors provide insights:

ParameterCell Type/ModelTreatmentResultReference
Mitochondrial Morphology SH-SY5Y cellsUSP30 knockout or pharmacological inhibitionAltered mitochondrial morphology, suggesting a more efficient network.[16]
Mfn2 Ubiquitination Cultured neuronsThis compoundPromoted ubiquitination of MFN2 by Parkin.[1][12]
Drp1 Expression Rat astrocytoma C6 cellsManganese (induces mitochondrial stress)Increased expression of Drp1.[14]
OPA1 Expression Rat astrocytoma C6 cellsManganeseDecreased levels of OPA1.[14]

Note: The data on Drp1 and OPA1 expression are from a study using a different stressor and are included to provide context on how mitochondrial dynamics proteins can be affected under stress conditions that this compound is often studied in.

Impact of this compound on Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria, which is critical for maintaining a healthy mitochondrial population, especially in response to increased energy demand or cellular stress. This process is primarily regulated by the PGC-1α/NRF1/TFAM signaling pathway.

  • PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis.[2][17]

  • NRF1 (Nuclear Respiratory Factor 1): A transcription factor activated by PGC-1α.[17]

  • TFAM (Mitochondrial Transcription Factor A): Activated by NRF1, TFAM translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).[6][17]

Currently, there is a lack of direct evidence from published studies demonstrating a significant impact of this compound on the expression or activity of PGC-1α, NRF1, or TFAM. While USP30 inhibition is known to improve mitochondrial health by clearing damaged organelles, its role in stimulating the production of new mitochondria is not yet well-characterized. Further research is required to elucidate any potential connection between this compound and the regulation of mitochondrial biogenesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on mitochondrial quality control. Below are protocols for key experiments cited in the literature.

Mitophagy Assessment using mito-Keima

The mito-Keima assay is a robust method for quantifying mitophagy flux. It utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix. In the neutral pH of the mitochondrial matrix, Keima is excited at 440 nm (blue light). When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, Keima's excitation shifts to 586 nm (red light). The ratio of red to blue fluorescence provides a quantitative measure of mitophagy.

Protocol Outline:

  • Cell Transduction: Transduce target cells with a lentiviral vector encoding the mito-Keima reporter.

  • Cell Seeding: Plate mito-Keima expressing cells in a suitable format for microscopy or flow cytometry.

  • This compound Treatment: Treat cells with the desired concentration of this compound for a specified duration. A vehicle control should be included.

  • Induction of Mitophagy (Optional): To study stress-induced mitophagy, co-treat cells with an uncoupling agent like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or a combination of oligomycin and antimycin A.

  • Imaging/Flow Cytometry:

    • Microscopy: Acquire images using two excitation wavelengths (e.g., 458 nm and 561 nm) and a single emission channel (>600 nm). Quantify the red fluorescent puncta (representing mitolysosomes) relative to the total mitochondrial area.

    • Flow Cytometry: Analyze the cell population using a flow cytometer capable of dual-laser excitation (e.g., 405 nm and 561 nm). The ratio of fluorescence intensity from the two excitation wavelengths is used to quantify the percentage of cells undergoing mitophagy.

Western Blotting for Ubiquitinated Mitochondrial Proteins

This technique is used to assess the ubiquitination status of specific mitochondrial proteins following this compound treatment.

Protocol Outline:

  • Cell Lysis: Lyse cells treated with this compound and controls in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve ubiquitin chains.

  • Mitochondrial Fractionation (Optional but Recommended): Isolate mitochondrial fractions from total cell lysates to enrich for mitochondrial proteins.

  • Immunoprecipitation: Incubate mitochondrial lysates with an antibody specific to the protein of interest (e.g., anti-TOM20 or anti-MFN2).

  • Protein A/G Bead Capture: Capture the antibody-protein complexes using Protein A/G agarose beads.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.

Mitochondrial Membrane Potential (MMP) Assay

MMP is a key indicator of mitochondrial health. A decrease in MMP is an early event in mitochondrial dysfunction.

Protocol Outline (using JC-1 dye):

  • Cell Seeding: Plate cells in a multi-well plate suitable for fluorescence measurements.

  • This compound Treatment: Treat cells with this compound and appropriate controls. A positive control for depolarization (e.g., CCCP) should be included.

  • JC-1 Staining: Incubate cells with the JC-1 dye. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: Measure the fluorescence intensity at both red (e.g., Ex/Em ~585/590 nm) and green (e.g., Ex/Em ~510/527 nm) wavelengths using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Cellular ATP Production Assay

This assay measures the rate of ATP production from both glycolysis and mitochondrial respiration.

Protocol Outline (using a Seahorse XF Analyzer):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • This compound Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation: Equilibrate cells in a CO2-free incubator in Seahorse XF assay medium.

  • Seahorse XF Analysis: Load the plate into a Seahorse XF Analyzer. The instrument measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Inhibitor Injections: Sequentially inject oligomycin (ATP synthase inhibitor) and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • Data Analysis: The Seahorse XF software calculates the rates of mitochondrial ATP production (from the oligomycin-sensitive OCR) and glycolytic ATP production (from ECAR).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.

MF094_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Autophagy Autophagy Machinery Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc Parkin_rec Parkin Recruitment PINK1_acc->Parkin_rec Ub_OMM Ubiquitination of OMM Proteins (e.g., MFN2, TOM20) Parkin_rec->Ub_OMM Deub Deubiquitination Ub_OMM->Deub Autophagosome Autophagosome Formation Ub_OMM->Autophagosome 'Eat-me' signal USP30 USP30 USP30->Deub Mitophagy Mitophagy Autophagosome->Mitophagy MF094 This compound MF094->USP30 Inhibits

Caption: Signaling pathway of this compound-induced mitophagy.

Mitophagy_Assay_Workflow cluster_analysis Dual-Excitation Analysis start Start: Cells expressing mito-Keima treatment Treat with this compound (and optional stressor, e.g., CCCP) start->treatment analysis Analyze via Flow Cytometry or Microscopy treatment->analysis exc440 Excite at ~440 nm (Neutral pH - Mitochondria) exc586 Excite at ~586 nm (Acidic pH - Mitolysosome) ratio Calculate Red/Blue Fluorescence Ratio exc440->ratio exc586->ratio end End: Quantified Mitophagy Flux ratio->end

Caption: Experimental workflow for the mito-Keima mitophagy assay.

Mitochondrial_Dynamics_Regulation cluster_Fusion Mitochondrial Fusion cluster_Fission Mitochondrial Fission MFN1 MFN1 Healthy_Mito Healthy Mitochondrial Network MFN2 MFN2 USP30 USP30 MFN2->USP30 Deubiquitinates OPA1 OPA1 Drp1 Drp1 Damaged_Mito Damaged Mitochondria Fis1 Fis1 Fis1->Drp1 recruits Healthy_Mito->Drp1 Healthy_Mito->Damaged_Mito Stress Damaged_Mito->Healthy_Mito Fusion-mediated rescue Parkin Parkin Damaged_Mito->Parkin recruits MF094 This compound MF094->USP30 Inhibits USP30->MFN2 Parkin->MFN2 Ubiquitinates

References

MF-094: A Novel Neuroprotective Agent Targeting Mitochondrial Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), is emerging as a significant compound in neuroprotective research. This document provides a comprehensive overview of the core scientific principles underlying this compound's mechanism of action, a summary of key preclinical findings, and detailed experimental protocols. By promoting mitophagy and reducing inflammation, this compound offers a promising therapeutic strategy for neurological insults such as subarachnoid hemorrhage. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the full therapeutic potential of this compound.

Introduction

Mitochondrial dysfunction is a key pathological feature in a range of neurodegenerative diseases and acute brain injuries. The cellular process of mitophagy, the selective degradation of damaged mitochondria, is a critical quality control mechanism to maintain neuronal health. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane, acts as a negative regulator of mitophagy. By removing ubiquitin chains from damaged mitochondria, USP30 prevents their clearance, leading to the accumulation of dysfunctional organelles and subsequent cellular damage. This compound is a highly selective inhibitor of USP30, and by blocking its activity, it enhances the ubiquitination of mitochondrial proteins, thereby promoting mitophagy and offering a neuroprotective effect.[1][2][3]

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective inhibition of USP30.[1] This inhibition leads to an increase in the ubiquitination of outer mitochondrial membrane proteins, a critical step in initiating mitophagy.[3][4] In the context of neuronal injury, such as that occurring during a subarachnoid hemorrhage (SAH), the accumulation of damaged mitochondria contributes to apoptosis and inflammation.[2][5] By inhibiting USP30, this compound facilitates the removal of these damaged mitochondria.

This process has several downstream neuroprotective effects:

  • Promotion of Mitophagy: this compound enhances the clearance of damaged mitochondria.[2][5][6]

  • Reduction of Apoptosis: By clearing dysfunctional mitochondria, this compound reduces the release of pro-apoptotic factors like cytochrome C.[7]

  • Modulation of Neuroinflammation: this compound has been shown to decrease the inflammatory response in the brain following injury.[2][5] Specifically, it can reduce the activation of the NLRP3 inflammasome.[8]

Signaling Pathway of this compound in Neuroprotection

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm USP30 USP30 MFN2 MFN2 USP30->MFN2 Deubiquitinates Ub Ubiquitin Damaged_Mito Damaged Mitochondrion Ub->Damaged_Mito Tags for removal Parkin Parkin (E3 Ligase) Parkin->MFN2 Ubiquitinates Mitophagy Mitophagy Damaged_Mito->Mitophagy Leads to Apoptosis Apoptosis Damaged_Mito->Apoptosis Induces MF094 This compound MF094->USP30 Inhibits Neuroprotection Neuroprotection Mitophagy->Neuroprotection Promotes Mitophagy->Apoptosis Reduces

Caption: Signaling pathway of this compound in promoting neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineConditionReference
IC50120 nM-USP30 Inhibition[1]
Optimal Concentration180 nMNeuronsHemoglobin-stimulated[7][9]
Apoptosis Reduction~58%NeuronsHemoglobin-stimulated[7]
ROS ReductionSignificantNeuronsHemoglobin-stimulated[7]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosageRoute of AdministrationKey FindingReference
Subarachnoid Hemorrhage (Mice)5 mg/kgIntraperitonealImproved neurological outcome[5]
Diabetic RatsNot specifiedNot specifiedAccelerated wound healing[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of this compound are provided below.

In Vitro Model of Subarachnoid Hemorrhage
  • Cell Culture: Primary neurons are isolated and cultured. After 7 days in culture, the SAH model is established by exposing the neurons to 25 µmol/L bovine hemoglobin.[2]

  • This compound Treatment: this compound is dissolved in a suitable solvent and added to the cell culture medium 24 hours prior to hemoglobin exposure at a concentration of 180 nmol/L.[2]

  • Experimental Workflow:

A Isolate and Culture Primary Neurons B Add this compound (180 nM) 24h prior A->B C Induce SAH Model (25 µM Hemoglobin) B->C D Incubate for 24-72 hours C->D E Endpoint Analysis (Apoptosis, Western Blot, etc.) D->E

Caption: In vitro experimental workflow for SAH model.

In Vivo Model of Subarachnoid Hemorrhage
  • Animal Model: An intravascular perforation model is used to induce SAH in mice.[2][5]

  • This compound Administration: this compound is administered to the mice at a dose of 5 mg/kg.[5] The specific route of administration (e.g., intraperitoneal, intravenous) should be optimized based on the experimental design. For direct brain delivery, lateral ventricular injection can be performed.[7]

  • Neurological Scoring: Neurological deficits are assessed at various time points post-SAH using a standardized scoring system.

  • Tissue Analysis: Brain tissue is collected for histological and biochemical analysis, including Western blotting for proteins of interest (e.g., USP30, MFN2).[5]

Western Blotting
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., USP30, MFN2, Cytochrome C), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against the protein of interest (e.g., USP30) overnight, followed by the addition of protein A/G agarose beads.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., NLRP3).[8]

Cell Viability and Apoptosis Assays
  • Cell Viability: Cell viability can be assessed using assays such as the CCK-8 assay.[8]

  • Apoptosis: Apoptosis is quantified using Annexin V/PI staining followed by flow cytometry.[7]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for neuroprotection through its targeted inhibition of USP30 and subsequent promotion of mitophagy. The preclinical data strongly support its potential in treating acute brain injuries like subarachnoid hemorrhage. Future research should focus on comprehensive in vivo studies to establish long-term safety and efficacy profiles.[3] Furthermore, exploring the therapeutic potential of this compound in chronic neurodegenerative diseases where mitochondrial dysfunction is a known factor is a logical and exciting next step. The development of novel drug delivery systems, such as nanoparticle-based carriers, could also enhance the therapeutic efficacy of this compound in targeting the central nervous system.[10]

References

Preliminary Studies of MF-094 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the preliminary findings of MF-094, a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30), in the context of cancer cell biology. It consolidates quantitative data, details key experimental methodologies, and visualizes the core signaling pathways affected by this compound.

Introduction: Targeting USP30 with this compound

This compound is a small molecule identified as a potent and highly selective inhibitor of USP30, a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane. Deubiquitinating enzymes play a critical role in reversing protein ubiquitination, a post-translational modification that governs protein stability, localization, and function. USP30, in particular, acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. By inhibiting USP30, this compound prevents the removal of ubiquitin tags from target proteins, thereby promoting specific cellular degradation pathways and altering signaling cascades. Preliminary studies highlight its potential as a therapeutic agent in oncology by modulating pathways crucial for cancer cell viability, metabolism, and survival.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified both enzymatically and in cell-based assays. The data demonstrates high selectivity for USP30 and dose-dependent effects on cancer cell lines.

ParameterValueCell Line / SystemNotesSource
IC₅₀ (USP30) 120 nM (0.12 µM)Enzymatic AssayPotent and selective inhibition of USP30's deubiquitinase activity.
Selectivity <30% inhibitionPanel of 22 other USPsDemonstrates high selectivity for USP30 over other ubiquitin-specific proteases at a concentration of 10 µM.
Cell Viability Dose-dependent decreaseHOEC, HSC4 (Oral Squamous Cell Carcinoma)Effective concentration range observed from 0.2 µM to 2 µM.
Cell Viability (Nanoparticle) Dose-dependent decreaseHOEC, HSC4 (Oral Squamous Cell Carcinoma)Nanoparticle formulation (this compound@NPs) showed enhanced effects at a concentration range of 0.05 µM to 2 µM.

Signaling Pathways Modulated by this compound

This compound's inhibition of USP30 has been shown to impact several critical signaling pathways implicated in cancer progression.

In its most well-characterized role, USP30 opposes the action of the E3 ubiquitin ligase Parkin. Following mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which ubiquitinates various membrane proteins. This signals the damaged organelle for degradation via autophagy (mitophagy). USP30 counteracts this by removing these ubiquitin chains, thereby inhibiting the clearance of dysfunctional mitochondria. This compound blocks this deubiquitination step, accelerating mitophagy. This mechanism is crucial as the accumulation of damaged mitochondria is linked to tumorigenesis.

Mitophagy_Pathway cluster_Mitochondria Damaged Mitochondrion Mito OMM Proteins (e.g., MFN2, TOM20) Ub Ubiquitin Chains Mito->Ub PINK1 PINK1 Parkin Parkin (E3 Ligase) PINK1->Parkin Recruits & Activates Parkin->Mito Ubiquitinates Mitophagy Mitophagy (Degradation) Ub->Mitophagy Signals for USP30 USP30 USP30->Ub Removes (Inhibits) MF094 This compound MF094->USP30 Inhibits

This compound inhibits USP30 to promote Parkin-mediated mitophagy.

Studies have identified the NLRP3 inflammasome as a target of USP30. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18 via caspase-1. Mechanistically, USP30 appears to deubiquitinate and thereby activate NLRP3. Treatment with this compound leads to decreased levels of NLRP3 and its downstream effector, caspase-1 p20, suggesting a role in modulating inflammation, a key component of the tumor microenvironment.

NLRP3_Pathway USP30 USP30 NLRP3_Ub Ubiquitinated NLRP3 (Inactive) USP30->NLRP3_Ub Deubiquitinates NLRP3_Active Active NLRP3 NLRP3_Ub->NLRP3_Active Activation Casp1 Pro-Caspase-1 NLRP3_Active->Casp1 Activates Casp1_p20 Caspase-1 p20 (Active) Casp1->Casp1_p20 Cytokines Pro-IL-1β / Pro-IL-18 Casp1_p20->Cytokines Cleaves Inflammation Inflammation Cytokines->Inflammation MF094 This compound MF094->USP30 Inhibits

This compound blocks USP30-mediated activation of the NLRP3 inflammasome.

In OSCC, increased USP30 expression is associated with poor prognosis. The pro-tumorigenic effects of USP30 in this context are mediated through the deubiquitination and subsequent stabilization of the oncoprotein c-Myc. Stabilized c-Myc promotes the expression of genes involved in glutamine metabolism, such as GLS1 and SLC1A5, fueling cancer cell viability and proliferation. Treatment with this compound, particularly via a nanodelivery system, effectively reduces the expression of c-Myc and its downstream targets, inhibiting tumor growth.

cMyc_Pathway USP30 USP30 cMyc_Ub Ubiquitinated c-Myc USP30->cMyc_Ub Deubiquitinates Proteasome Proteasomal Degradation cMyc_Ub->Proteasome cMyc_Stable Stable c-Myc cMyc_Ub->cMyc_Stable Stabilization Targets Target Genes (GLS1, SLC1A5) cMyc_Stable->Targets Upregulates Metabolism Glutamine Metabolism Targets->Metabolism Viability Cell Viability & Proliferation Metabolism->Viability MF094 This compound MF094->USP30 Inhibits

This compound inhibits USP30, leading to c-Myc degradation in OSCC.

Experimental Protocols

The following section details the methodologies used in the preliminary evaluation of this compound.

The Cell Counting Kit-8 (CCK-8) assay was employed to determine the effect of this compound on the viability of cancer cells.

  • Cell Seeding: OSCC cells (e.g., HSC4) are seeded into 96-well plates at a specified density and cultured until adherent.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.2 µM to 2 µM) or the nanoparticle-formulated this compound@NPs (e.g., 0.05 µM to 2 µM) for a defined period (e.g., 24-72 hours). A vehicle control (DMSO) is run in parallel.

  • Reagent Incubation: Following treatment, CCK-8 reagent is added to each well, and the plates are incubated at 37°C for 1-4 hours.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Flow cytometry was used to quantify apoptosis induced by this compound.

  • Cell Treatment: Cells are cultured and treated with this compound or this compound@NPs as described for the viability assay.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with a combination of Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).

  • Data Acquisition: Samples are analyzed on a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

  • Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis) is quantified using appropriate software.

Standard molecular biology techniques were used to probe the mechanism of action.

  • Western Blot: Used to detect the protein levels of USP30, c-Myc, GLS1, SLC1A5, NLRP3, and caspase-1 p20 following this compound treatment. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Quantitative RT-PCR (qRT-PCR): Employed to measure the mRNA expression levels of USP30 in OSCC specimens and cell lines.

  • Co-Immunoprecipitation (Co-IP): Utilized to verify the physical interaction between USP30 and its substrates, such as NLRP3. One protein is immunoprecipitated from cell lysates using a specific antibody, and the precipitate is analyzed by Western blot for the presence of the binding partner.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture (e.g., HSC4) treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72h) treat->incubate cck8 CCK-8 Assay incubate->cck8 flow Flow Cytometry (Annexin V/PI) incubate->flow wb Western Blot incubate->wb res_via Cell Viability Data cck8->res_via res_apop Apoptosis Quantification flow->res_apop res_prot Protein Level Changes (e.g., c-Myc, NLRP3) wb->res_prot

General workflow for in vitro evaluation of this compound in cancer cells.

Conclusion and Future Directions

The preliminary data on this compound strongly support its role as a selective and potent inhibitor of USP30 with significant anti-cancer potential. By modulating key pathways such as mitophagy, inflammasome activation, and oncoprotein stability, this compound demonstrates a multi-faceted mechanism of action. Studies in oral squamous cell carcinoma have shown that it can decrease cell viability and glutamine consumption by destabilizing c-Myc. Future research should focus on expanding the evaluation of this compound across a broader range of cancer types, investigating its efficacy in combination with other anti-cancer agents, and further exploring its impact on the tumor microenvironment. The development of advanced delivery systems, such as the tested nanoparticles, may further enhance its therapeutic index and clinical applicability.

Unveiling the Potential of MF-094: A Technical Guide to a Novel USP30 Inhibitor for Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly focusing on the intricate mechanisms of cellular quality control, particularly the process of mitophagy, for therapeutic intervention in a range of diseases. Central to this process is the deubiquitinase USP30, a key negative regulator of mitophagy. MF-094, a potent and selective inhibitor of USP30, has emerged as a critical tool for dissecting the roles of USP30 and for exploring the therapeutic potential of mitophagy enhancement. This technical guide provides an in-depth overview of the basic research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Targeting USP30 to Promote Mitophagy

This compound exerts its effects by selectively inhibiting the enzymatic activity of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane. USP30 acts as a brake on mitophagy by removing ubiquitin chains from mitochondrial proteins, a process that is essential for the clearance of damaged mitochondria. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, thereby accelerating the recruitment of the autophagy machinery and enhancing the selective removal of dysfunctional mitochondria.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound, facilitating easy comparison and experimental design.

Parameter Value Reference
IC50 (USP30) 120 nM[1]
Assay Conditions Effect of this compound Reference
USP Selectivity Panel of 22 other USPs at 10 µM<30% inhibitory activity[1]
Mitophagy in C2C12 myotubes Terminally differentiated cellsAccelerates mitophagy[2]
Protein Ubiquitination Cellular modelsIncreases protein ubiquitination[1]
Neuronal Apoptosis (SAH model) In vitro hemoglobin exposure (180 nM this compound)Reduced apoptosis[3]
Neurological Injury (SAH model) In vivo SAH mice (5 mg/kg this compound)Significant improvement in neurological injury[4][5]
Wound Healing (Diabetic rats) In vivo diabetic rat modelFacilitated wound healing[6]
Cell Viability and Migration (Fibroblasts) AGE-treated HSF2 cellsRestored viability and migration[6]
Oral Squamous Cell Carcinoma Viability In vitro and in vivoInhibition of cell viability[7]

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs involving this compound, the following diagrams have been generated using the DOT language.

Signaling Pathways

USP30_Mitophagy_Pathway Mito_Damage Mitochondrial Damage PINK1 PINK1 Mito_Damage->PINK1 stabilizes Parkin_inactive Parkin_inactive PINK1->Parkin_inactive recruits & phosphorylates Parkin_active Parkin_active Parkin_inactive->Parkin_active Mito_Proteins Mito_Proteins Parkin_active->Mito_Proteins ubiquitinates Ub_Mito_Proteins Ub_Mito_Proteins Mito_Proteins->Ub_Mito_Proteins Autophagosome Autophagosome Ub_Mito_Proteins->Autophagosome recruits Mitophagy Mitophagy Autophagosome->Mitophagy USP30 USP30 USP30->Ub_Mito_Proteins deubiquitinates MF094 MF094 MF094->USP30 inhibits

USP30_NLRP3_Pathway AGEs Advanced Glycation End Products (AGEs) USP30 USP30 AGEs->USP30 upregulates Ub_NLRP3 Ub_NLRP3 USP30->Ub_NLRP3 deubiquitinates (activates) NLRP3 NLRP3 NLRP3->Ub_NLRP3 ubiquitination (inactivation) ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro_Casp1 ASC->Pro_Casp1 recruits Casp1 Casp1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro_IL1b Casp1->Pro_IL1b cleaves IL1b IL1b Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation MF094 MF094 MF094->USP30 inhibits

Experimental Workflows

Mitophagy_Assessment_Workflow start Start: Cell Culture (e.g., C2C12, Neurons) treatment Treatment: - Control (DMSO) - this compound (e.g., 180 nM) - Positive Control (e.g., CCCP) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation assessment Mitophagy Assessment incubation->assessment wb Western Blot: - PINK1 - Parkin - LC3-II/I - MFN2 assessment->wb flow Flow Cytometry: - Mito-Keima - MitoTracker assessment->flow microscopy Fluorescence Microscopy: - Colocalization of Mitochondria and Lysosomes assessment->microscopy end End: Data Analysis wb->end flow->end microscopy->end

In_Vivo_SAH_Workflow start Start: SAH Mouse Model (Intravascular Perforation) treatment Treatment Groups: - Sham - SAH + Vehicle - SAH + this compound (e.g., 5 mg/kg) start->treatment administration Drug Administration (e.g., Intraventricular Injection) treatment->administration monitoring Monitoring & Neurological Scoring administration->monitoring endpoint Endpoint Analysis (e.g., 24h, 48h, 72h) monitoring->endpoint analysis Tissue Analysis: - Western Blot (USP30, MFN2) - Immunohistochemistry - Inflammatory Cytokine Levels endpoint->analysis end End: Data Interpretation analysis->end

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a foundation for reproducing and extending these findings.

In Vitro Mitophagy Assessment in Cultured Neurons

Objective: To evaluate the effect of this compound on mitophagy in primary neurons.

Materials:

  • Primary neuronal culture medium

  • Poly-D-lysine coated culture dishes

  • Bovine hemoglobin (Sigma)

  • This compound (dissolved in DMSO)

  • Reagents for Western blotting, flow cytometry (e.g., MitoTracker dyes), and fluorescence microscopy (e.g., antibodies against TOM20 and LAMP1).

Protocol:

  • Cell Culture: Culture primary neurons on poly-D-lysine coated dishes in neuronal culture medium. Allow neurons to mature for at least 7 days in a 37°C, 5% CO2 incubator.[3][4]

  • SAH Model Induction (In Vitro): To model subarachnoid hemorrhage in vitro, expose the cultured neurons to 25 µmol/L bovine hemoglobin dissolved in the culture medium.[3][4]

  • This compound Treatment: 24 hours prior to hemoglobin exposure, treat the neurons with this compound diluted in the culture medium to a final concentration of 180 nmol/L.[3][4] A vehicle control (DMSO) should be run in parallel.

  • Mitophagy Assessment:

    • Western Blot: After the desired incubation period (e.g., 24 hours post-hemoglobin exposure), lyse the cells and perform Western blot analysis for key mitophagy-related proteins such as PINK1, Parkin, LC3-II/I ratio, and MFN2.

    • Flow Cytometry: Stain cells with mitochondrial and lysosomal dyes (e.g., MitoTracker Green and LysoTracker Red) to quantify mitochondrial mass and colocalization with lysosomes.

    • Fluorescence Microscopy: Perform immunofluorescence staining for mitochondrial markers (e.g., TOM20) and lysosomal markers (e.g., LAMP1) to visualize the colocalization of mitochondria within lysosomes, indicative of mitophagy.

In Vivo Evaluation of this compound in a Subarachnoid Hemorrhage (SAH) Mouse Model

Objective: To assess the neuroprotective effects of this compound in a mouse model of SAH.

Materials:

  • Male C57BL/6J mice

  • Anesthetics

  • Surgical instruments for intravascular perforation

  • This compound

  • Vehicle solution (e.g., saline)

  • Microinjector

Protocol:

  • SAH Model Induction: Induce SAH in mice using the intravascular perforation method.[4]

  • Animal Grouping: Randomly divide the mice into experimental groups: sham-operated, SAH + vehicle, and SAH + this compound at different doses (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg).[4]

  • Drug Administration: Administer this compound or vehicle via intraventricular injection using a microinjector at a rate of 0.5 µL/min. Continue daily injections until the end of the experiment.[4]

  • Neurological Assessment: Perform neurological tests at specified time points after SAH induction to evaluate functional outcomes.

  • Tissue Analysis:

    • Western Blot: Analyze the expression levels of USP30, MFN2, and other relevant proteins in brain lysates.

    • Immunohistochemistry: Perform staining of brain sections to assess neuronal damage and inflammatory responses.

    • ELISA: Measure the levels of inflammatory cytokines in brain homogenates.

Cell Viability and Migration Assays

Objective: To determine the effect of this compound on cell viability and migration in human skin fibroblasts (HSF2) treated with advanced glycation end products (AGEs).

Materials:

  • HSF2 human skin fibroblasts

  • Cell culture medium

  • Advanced glycation end (AGE) products

  • This compound

  • Reagents for CCK-8 assay and cell scratch assay.

Protocol:

  • Cell Culture and Treatment: Culture HSF2 cells in appropriate medium. Treat the cells with AGEs to induce cellular stress. In parallel, treat AGE-exposed cells with this compound or a vehicle control.

  • Cell Viability Assay (CCK-8):

    • Seed cells in a 96-well plate.

    • After treatment, add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Cell Migration Assay (Scratch Assay):

    • Grow cells to confluence in a culture dish.

    • Create a "scratch" in the cell monolayer with a sterile pipette tip.

    • Wash the cells to remove debris and add fresh medium with the respective treatments (AGEs, this compound).

    • Capture images of the scratch at different time points (e.g., 0 and 24 hours).

    • Measure the closure of the scratch to quantify cell migration.

In Vitro Ubiquitination Assay

Objective: To assess the effect of this compound on the ubiquitination of a target protein in vitro.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (if applicable)

  • Recombinant ubiquitin

  • Substrate protein of interest

  • This compound

  • Ubiquitination reaction buffer

  • Reagents for SDS-PAGE and Western blotting.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and the substrate protein in the ubiquitination reaction buffer.

  • This compound Treatment: Add this compound at various concentrations to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination reaction to proceed.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the substrate protein or an anti-ubiquitin antibody to visualize the ubiquitinated forms of the substrate. An increase in higher molecular weight bands corresponding to the ubiquitinated substrate would indicate inhibition of deubiquitination.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate roles of USP30 in cellular physiology and disease. Its high potency and selectivity make it an ideal probe for studying the consequences of USP30 inhibition, particularly in the context of mitophagy. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to further unravel the therapeutic potential of targeting USP30. As research in this field progresses, this compound will undoubtedly continue to be a cornerstone for advancing our understanding of mitochondrial quality control and its implications for human health.

References

Exploring the Therapeutic Potential of MF-094: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. By inhibiting USP30, this compound has emerged as a promising therapeutic agent with potential applications in a range of diseases, including diabetic wound healing, oral squamous cell carcinoma (OSCC), and neurodegenerative disorders such as Parkinson's disease. This technical guide provides an in-depth overview of the core biology of this compound, its mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols and quantitative data from published studies are presented to facilitate further research and development.

Introduction

Ubiquitin-Specific Protease 30 (USP30) plays a critical role in cellular homeostasis by removing ubiquitin chains from substrate proteins, thereby regulating their stability and function. A key function of USP30 is the negative regulation of mitophagy, the selective degradation of damaged mitochondria. By deubiquitinating mitochondrial outer membrane proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the PINK1/Parkin pathway. Additionally, USP30 has been implicated in the regulation of the NLRP3 inflammasome, a key component of the innate immune system.

This compound has been identified as a potent and selective inhibitor of USP30 with an IC50 of 120 nM.[1] Its ability to modulate USP30 activity has positioned it as a valuable tool for investigating the physiological roles of this enzyme and as a potential therapeutic for diseases associated with dysfunctional mitophagy and inflammation.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the deubiquitinating activity of USP30. This inhibition leads to two major downstream effects:

  • Enhancement of Mitophagy: By preventing the removal of ubiquitin chains from damaged mitochondria, this compound promotes their clearance through the autophagic pathway. This is particularly relevant in neurodegenerative diseases like Parkinson's, where the accumulation of dysfunctional mitochondria is a key pathological feature.

  • Inhibition of the NLRP3 Inflammasome: this compound has been shown to accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome.[2] The precise mechanism involves the deubiquitination of NLRP3 by USP30, which activates the inflammasome. By inhibiting USP30, this compound prevents this activation, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18.

Therapeutic Potential and Preclinical Data

Diabetic Wound Healing

Preclinical studies have demonstrated the efficacy of this compound in accelerating wound healing in diabetic models. Treatment with this compound in streptozotocin (STZ)-induced diabetic rats resulted in a significant improvement in wound closure rates.[2]

Parameter Control Group (Diabetic) This compound Treated Group (Diabetic) Reference
Wound Closure Rate (Day 7) Data not availableData not available[2]
Wound Closure Rate (Day 14) Data not availableSignificantly accelerated[2]
NLRP3 Protein Levels ElevatedDecreased[2]
Caspase-1 p20 Protein Levels ElevatedDecreased[2]

Quantitative data for wound closure rates were not available in the reviewed literature.

Oral Squamous Cell Carcinoma (OSCC)

In the context of OSCC, a nanodelivery system for this compound has been developed to enhance its anti-tumor effects.[1] The proposed mechanism involves the inhibition of USP30-mediated deubiquitination of the oncoprotein c-Myc, leading to its degradation.

Parameter Control Group This compound This compound Nanoparticles Reference
Tumor Volume (in vivo) Data not availableReducedSignificantly Reduced[1]
c-Myc Protein Levels HighReducedSignificantly Reduced[1]
Cell Viability (in vitro) 100%Dose-dependent decreaseSignificantly greater dose-dependent decrease[1]

Specific tumor volume measurements over time were not available in the reviewed literature.

Neurodegenerative Diseases

The role of this compound in neurodegenerative diseases is primarily linked to its ability to enhance mitophagy. By promoting the clearance of damaged mitochondria, this compound has the potential to be neuroprotective in conditions like Parkinson's disease. However, dedicated in vivo preclinical studies using this compound in animal models of Parkinson's disease with detailed quantitative outcomes are not yet available in the public domain.

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

This protocol is based on the methodology described for assessing the effect of this compound on human skin fibroblasts (HSF2).[2]

  • Cell Seeding: Seed HSF2 cells in a 96-well plate at a density of 5 x 10^5 cells/well.

  • Treatment: Treat cells with this compound at the desired concentrations (e.g., 100 nM) for 24 hours.[2] For studies involving advanced glycation end (AGE) products, pre-treat with 200 µg/ml AGE for 24 hours before adding this compound.[2]

  • Incubation: Culture the cells for 0, 12, 24, and 48 hours.[2]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

G cluster_workflow Cell Viability Assay Workflow A Seed HSF2 Cells B Treat with this compound (e.g., 100 nM, 24h) A->B C Incubate for 0, 12, 24, 48h B->C D Add CCK-8 Solution C->D E Incubate (1-4h, 37°C) D->E F Measure Absorbance (450 nm) E->F

Cell Viability Assay Workflow
Western Blotting

This protocol is a generalized procedure based on standard Western blotting techniques and information from this compound studies.[2]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., USP30, NLRP3, Caspase-1 p20, c-Myc, β-actin) overnight at 4°C. Specific antibody dilutions should be optimized as per manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Western Blotting Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Western Blotting Workflow
Co-Immunoprecipitation (Co-IP)

This protocol is a generalized procedure to investigate the interaction between USP30 and its substrates.[2]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-USP30) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein.

G cluster_workflow Co-Immunoprecipitation Workflow A Cell Lysis B Pre-clearing with Beads A->B C Immunoprecipitation with Primary Antibody B->C D Immune Complex Capture with Beads C->D E Washing D->E F Elution E->F G Western Blot Analysis F->G

Co-Immunoprecipitation Workflow
In Vivo Diabetic Wound Healing Model

This protocol is based on the study of this compound in STZ-induced diabetic rats.[2]

  • Induction of Diabetes: Induce diabetes in Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ).

  • Wound Creation: After the establishment of diabetes, create full-thickness excisional wounds on the dorsum of the rats.

  • Treatment: Administer this compound intraperitoneally at a dosage of 50 mg/kg.[2]

  • Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14) and measure the wound area using image analysis software. Calculate the percentage of wound closure.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the wound tissue for histological analysis and protein expression studies (e.g., Western blotting for NLRP3 and Caspase-1 p20).

In Vivo Oral Squamous Cell Carcinoma Xenograft Model

This protocol is based on the study of an this compound nanodelivery system in a mouse model of OSCC.[1]

  • Cell Implantation: Subcutaneously inject human OSCC cells (e.g., SCC-4) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer this compound or this compound nanoparticles intravenously.

  • Tumor Volume Measurement: Measure tumor dimensions with a caliper at regular intervals and calculate the tumor volume using the formula: (length × width²) / 2.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and harvest the tumors for weight measurement, histological analysis, and protein expression studies (e.g., Western blotting for c-Myc).

Signaling Pathways

G cluster_mitophagy USP30 in Mitophagy Regulation Damaged Mitochondria Damaged Mitochondria PINK1/Parkin PINK1/Parkin Damaged Mitochondria->PINK1/Parkin activates Ubiquitination Ubiquitination PINK1/Parkin->Ubiquitination promotes Mitophagy Mitophagy Ubiquitination->Mitophagy triggers USP30 USP30 USP30->Ubiquitination inhibits (deubiquitination) This compound This compound This compound->USP30 inhibits

Role of this compound in Mitophagy

G cluster_nlrp3 USP30 in NLRP3 Inflammasome Activation PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Ub Ub NLRP3->Ub ubiquitination Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 cleaves IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 Inflammation Inflammation IL-1β/18->Inflammation USP30 USP30 USP30->NLRP3 deubiquitinates (activates) This compound This compound This compound->USP30 inhibits

Role of this compound in NLRP3 Inflammasome

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting USP30. Preclinical evidence supports its potential in promoting diabetic wound healing and inhibiting the growth of oral squamous cell carcinoma. Its role in enhancing mitophagy also suggests a potential therapeutic avenue for neurodegenerative diseases. Further research, including more detailed in vivo studies with comprehensive quantitative data and elucidation of detailed experimental protocols, will be crucial for the clinical translation of this promising molecule. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Core Cellular Impacts of MF-094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular impacts of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). The document consolidates key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways influenced by this compound.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of USP30, a deubiquitinating enzyme predominantly localized to the outer mitochondrial membrane.[1][2] USP30 acts to remove ubiquitin chains from mitochondrial proteins, thereby counteracting the pro-mitophagy signaling cascade initiated by the PINK1/Parkin pathway.[1][3] By inhibiting USP30, this compound effectively enhances the ubiquitination of mitochondrial surface proteins, which serves as a signal for the selective autophagic clearance of damaged or superfluous mitochondria—a process known as mitophagy.[1][4] This targeted enhancement of mitochondrial quality control forms the basis of this compound's therapeutic potential in a range of pathologies associated with mitochondrial dysfunction.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy and cellular impact of this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC50 for USP30120 nMIn vitro enzymatic assay[4]
Selectivity<30% inhibition for 22 other USPs at 10 µMPanel of 22 USP assays[4][5]

Table 2: Cellular and In Vivo Effects of this compound

Experimental ModelTreatmentKey FindingQuantitative EffectReference
Terminally differentiated C2C12 myoblastsThis compoundIncreased protein ubiquitination and accelerated mitophagyData not specified[1]
AGE-treated HSF2 human skin fibroblastsThis compoundRestored cell viability and migrationData not specified[6]
Diabetic rat modelThis compoundAccelerated wound healing, decreased NLRP3 and caspase-1 p20 protein levelsData not specified[6]
Subarachnoid hemorrhage (SAH) in vivo and in vitro modelsThis compound (180 nmol/L in vitro)Improved neurological injury, reduced inflammatory response, promoted mitophagySignificantly reduced neuronal apoptosis (from 24.47% to 10.28%)[7][8]
Oral squamous cell carcinoma (OSCC) cells (HSC4)This compound@NPsSignificantly inhibited cell viability and increased apoptosis compared to this compound aloneData not specified[9]

Key Signaling Pathways Modulated by this compound

This compound's primary impact on cellular homeostasis is mediated through its modulation of two key signaling pathways: the PINK1/Parkin mitophagy pathway and the USP30-NLRP3 inflammasome axis.

3.1. The PINK1/Parkin Mitophagy Pathway

Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin.[1] Parkin then ubiquitinates various outer mitochondrial membrane proteins.[1] USP30 counteracts this by removing these ubiquitin tags.[1] this compound inhibits USP30, leading to an accumulation of ubiquitinated mitochondrial proteins, which are then recognized by autophagy receptors, ultimately leading to the engulfment of the damaged mitochondrion by an autophagosome.[1]

PINK1_Parkin_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mitochondrial_Stress Mitochondrial Stress PINK1 PINK1 Accumulation Mitochondrial_Stress->PINK1 Parkin_Recruitment Parkin Recruitment PINK1->Parkin_Recruitment Ubiquitination OMM Protein Ubiquitination Parkin_Recruitment->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy USP30 USP30 USP30->Ubiquitination Deubiquitination MF094 This compound MF094->USP30 Inhibits

Caption: The PINK1/Parkin mitophagy pathway and its regulation by USP30 and this compound.

3.2. The USP30-NLRP3 Inflammasome Axis

In the context of diabetic wound healing, USP30 has been shown to deubiquitinate and activate the NLRP3 inflammasome.[6] The activated NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18.[6] By inhibiting USP30, this compound prevents the activation of the NLRP3 inflammasome, thereby reducing inflammation and promoting tissue repair.[6]

USP30_NLRP3_Inflammasome_Axis USP30 USP30 NLRP3 NLRP3 USP30->NLRP3 Deubiquitinates & Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 Inflammation Inflammation (IL-1β, IL-18) Caspase1->Inflammation MF094 This compound MF094->USP30 Inhibits

Caption: The USP30-NLRP3 inflammasome signaling pathway modulated by this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to investigate the effects of this compound.

4.1. In Vitro USP30 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against USP30.

  • Principle: A biochemical assay that measures the cleavage of a ubiquitin-rhodamine110 substrate by recombinant USP30. Inhibition of this cleavage by this compound results in a decreased fluorescent signal.

  • Protocol Outline:

    • Recombinant human USP30 is incubated with varying concentrations of this compound in assay buffer.

    • The reaction is initiated by the addition of a ubiquitin-rhodamine110 (Ub-Rho) substrate.

    • The increase in fluorescence, corresponding to the cleavage of Ub-Rho, is monitored over time using a plate reader.

    • The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

4.2. Cell-Based Mitophagy Assay (C2C12 myoblasts)

  • Objective: To assess the effect of this compound on mitophagy in a cellular context.[1]

  • Principle: Differentiated C2C12 myoblasts are treated with a mitochondrial damaging agent to induce mitophagy, in the presence or absence of this compound. The colocalization of mitochondria with lysosomes, a hallmark of mitophagy, is then quantified.

  • Protocol Outline:

    • C2C12 myoblasts are cultured and differentiated into myotubes.

    • Cells are treated with a mitochondrial uncoupler (e.g., CCCP or oligomycin/antimycin A) to induce mitochondrial damage.

    • Cells are concurrently treated with either vehicle control or this compound for a specified duration.

    • Cells are fixed and immunostained for mitochondrial markers (e.g., TOM20) and lysosomal markers (e.g., LAMP1).

    • The degree of colocalization between mitochondria and lysosomes is quantified using fluorescence microscopy and image analysis software.

Mitophagy_Assay_Workflow Start Differentiated C2C12 Myoblasts Induction Induce Mitochondrial Damage (e.g., CCCP) Start->Induction Treatment Treat with Vehicle or this compound Induction->Treatment Fixation Fix and Immunostain (TOM20, LAMP1) Treatment->Fixation Imaging Fluorescence Microscopy Fixation->Imaging Analysis Quantify Colocalization Imaging->Analysis Result Mitophagy Level Analysis->Result

Caption: Experimental workflow for the cell-based mitophagy assay.

4.3. In Vivo Diabetic Wound Healing Model

  • Objective: To evaluate the therapeutic efficacy of this compound in promoting wound healing in a diabetic rat model.[6]

  • Principle: Diabetes is induced in rats, followed by the creation of a full-thickness skin wound. The wound is then treated with this compound, and the rate of wound closure and relevant biomarkers are assessed.[6]

  • Protocol Outline:

    • Diabetes is induced in rats via a single intraperitoneal injection of streptozotocin (STZ).[6]

    • Once diabetes is established, a full-thickness excisional wound is created on the dorsal side of the rats.

    • The wound is treated topically or systemically with this compound or a vehicle control.

    • Wound closure is monitored and photographed at regular intervals. The wound area is measured and calculated as a percentage of the initial wound area.

    • At the end of the study, wound tissue is harvested for histological analysis and Western blotting to assess the expression of proteins such as NLRP3 and caspase-1 p20.[6]

4.4. Co-Immunoprecipitation and Ubiquitination Assays

  • Objective: To verify the interaction between USP30 and NLRP3 and assess the ubiquitination status of NLRP3.[6]

  • Principle: Co-immunoprecipitation (Co-IP) is used to pull down USP30 and its interacting proteins, followed by Western blotting to detect NLRP3. The ubiquitination assay involves immunoprecipitating NLRP3 and then probing with an anti-ubiquitin antibody.[6]

  • Protocol Outline:

    • Cell lysates are prepared from cells under conditions that preserve protein-protein interactions.

    • For Co-IP, the lysate is incubated with an antibody against USP30, which is coupled to agarose beads. The beads are then washed, and the bound proteins are eluted and analyzed by Western blot for the presence of NLRP3.

    • For the ubiquitination assay, NLRP3 is immunoprecipitated from cell lysates treated with or without this compound. The immunoprecipitated proteins are then subjected to Western blotting and probed with an anti-ubiquitin antibody to assess the level of NLRP3 ubiquitination.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets the core cellular process of mitochondrial quality control. Its high potency and selectivity for USP30 allow for the specific modulation of mitophagy and related inflammatory pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological functions of USP30 and the therapeutic potential of its inhibition.

References

Foundational Research on MF-094 and its Role in Diabetic Complications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus is a global metabolic disorder characterized by chronic hyperglycemia, which can lead to a variety of debilitating complications.[1] One of the most severe complications is the development of diabetic foot ulcers, which are chronic wounds that can result in lower-extremity amputation.[1] Recent foundational research has identified a novel therapeutic target, ubiquitin-specific protease 30 (USP30), and a potent and selective inhibitor, MF-094, which has shown significant promise in accelerating the healing of diabetic wounds. This technical guide provides an in-depth overview of the core research on this compound, focusing on its mechanism of action, experimental protocols, and key quantitative findings related to its effects on diabetic complications.

Introduction to this compound and its Target: USP30

This compound is a potent and selective small molecule inhibitor of ubiquitin-specific protease 30 (USP30).[1][2] USP30 is a deubiquitinase enzyme that is localized to the outer mitochondrial membrane and plays a role in regulating mitochondrial quality control. The foundational research has established a link between the upregulation of USP30 and impaired wound healing in diabetic conditions.[1] Specifically, in the skin tissues of patients with diabetic foot ulcers, the expression of USP30 is significantly elevated.[1] This upregulation is associated with the detrimental effects of advanced glycation end (AGE) products, which are known contributors to diabetic complications.[1]

Mechanism of Action: The USP30-NLRP3 Signaling Axis in Diabetic Wound Healing

The core mechanism by which this compound promotes diabetic wound healing involves the inhibition of the NLRP3 inflammasome.[1][3] The research demonstrates that USP30 directly interacts with and deubiquitinates NLRP3, leading to its activation.[1] The activated NLRP3 inflammasome then promotes the cleavage of pro-caspase-1 into its active form, caspase-1 p20.[1] This, in turn, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, which contribute to the chronic inflammatory state that impairs wound healing in diabetic patients.[1]

By inhibiting USP30, this compound prevents the deubiquitination and subsequent activation of the NLRP3 inflammasome.[1] This leads to a reduction in the levels of active caspase-1 p20 and a decrease in the secretion of IL-1β and IL-18, thereby alleviating the inflammatory environment and promoting the migration and viability of skin fibroblasts, which are crucial for wound closure.[1]

USP30_NLRP3_Signaling_Pathway cluster_0 Diabetic Condition (High AGEs) cluster_1 Cellular Response cluster_2 Therapeutic Intervention High_AGEs High Advanced Glycation End-products (AGEs) USP30_up USP30 Upregulation High_AGEs->USP30_up NLRP3 NLRP3 USP30_up->NLRP3 Deubiquitinates Active_NLRP3 Active NLRP3 Inflammasome NLRP3->Active_NLRP3 Activation Ub_NLRP3 Ubiquitinated NLRP3 (Inactive) Ub_NLRP3->NLRP3 Ubiquitination Active_Casp1 Active Caspase-1 p20 Active_NLRP3->Active_Casp1 Cleaves Casp1 Pro-Caspase-1 Active_IL1b Secreted IL-1β Active_Casp1->Active_IL1b Cleaves IL1b Pro-IL-1β Wound_Healing Impaired Wound Healing Active_IL1b->Wound_Healing Contributes to MF094 This compound MF094->USP30_up Inhibits

Caption: USP30-NLRP3 signaling pathway in diabetic wound healing.

Experimental Protocols

The foundational research on this compound utilized a combination of in vitro and in vivo models to elucidate its mechanism of action and therapeutic potential. While the full detailed protocols are proprietary to the original research publication, this section outlines the key experimental methodologies based on the available information.[1]

In Vitro Studies
  • Cell Culture: Human skin fibroblasts (HSF2) were used as the primary in vitro model.[1]

  • AGE Treatment: To mimic the diabetic microenvironment, HSF2 cells were treated with advanced glycation end (AGE) products (200 μg/ml for 24 hours).[2]

  • This compound Treatment and USP30 Knockdown: HSF2 cells were treated with this compound (100 nM) or transduced with a lentiviral vector carrying shRNA against USP30 to assess the effects of USP30 inhibition.[2]

  • Cell Viability Assay: Cell viability was assessed using the CCK-8 assay at 0, 12, 24, and 48 hours post-treatment.[1][2]

  • Cell Migration Assay: A cell scratch assay was employed to evaluate the migratory capacity of HSF2 cells following treatment.[1]

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of USP30 were quantified in skin tissues and HSF2 cells.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of collagen I (Col I), collagen III (Col III), matrix metalloproteinase-2 (MMP-2), MMP-9, IL-1β, and IL-18 in the cell culture supernatant were measured by ELISA.[1]

  • Western Blot: Protein expression of USP30, NLRP3, and caspase-1 p20 was determined by Western blotting.[1]

  • Co-Immunoprecipitation (Co-IP) and Ubiquitination Assays: The physical interaction between USP30 and NLRP3 and the ubiquitination status of NLRP3 were investigated using Co-IP and ubiquitination assays.[1]

In Vivo Studies
  • Animal Model: A diabetic rat model was established by intraperitoneal injection of streptozotocin (STZ).[1]

  • Wound Creation and Treatment: Full-thickness skin wounds were created on the backs of the diabetic rats. The wounds were then treated with this compound.[1]

  • Wound Healing Assessment: The rate of wound closure was monitored and measured over time.

  • Immunohistochemistry and Western Blot: The expression of NLRP3 and caspase-1 p20 in the wound tissues was analyzed to confirm the in vivo mechanism of action.[1]

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture HSF2 Cell Culture AGE_Treatment AGE Treatment (200 µg/ml) Cell_Culture->AGE_Treatment MF094_shRNA This compound (100 nM) or shUSP30 Transduction AGE_Treatment->MF094_shRNA Functional_Assays Cell Viability (CCK-8) Cell Migration (Scratch Assay) MF094_shRNA->Functional_Assays Molecular_Assays qRT-PCR (USP30) ELISA (Cytokines, MMPs) Western Blot (Proteins) Co-IP & Ubiquitination Assay MF094_shRNA->Molecular_Assays Animal_Model STZ-Induced Diabetic Rat Model Wound_Model Full-Thickness Skin Wound Animal_Model->Wound_Model In_Vivo_Treatment Topical this compound Treatment Wound_Model->In_Vivo_Treatment In_Vivo_Analysis Wound Closure Rate Western Blot (NLRP3, Casp-1 p20) In_Vivo_Treatment->In_Vivo_Analysis

Caption: Experimental workflow for investigating this compound's effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound. The data demonstrates the effects of AGEs on HSF2 cells and the subsequent reversal of these effects by this compound.

Table 1: In Vitro Effects of AGE and this compound on HSF2 Cells

ParameterControlAGE-TreatedAGE + this compound (100 nM)AGE + shUSP30
Cell Viability NormalSuppressedRestoredRestored
Cell Migration NormalSuppressedRestoredRestored
USP30 mRNA Expression BaselineIncreasedIncreasedDecreased
USP30 Protein Expression BaselineIncreasedIncreasedDecreased
NLRP3 Protein Level BaselineIncreasedDecreasedDecreased
Caspase-1 p20 Level BaselineIncreasedDecreasedDecreased
IL-1β Secretion BaselineIncreasedDecreasedDecreased
IL-18 Secretion BaselineIncreasedDecreasedDecreased
Collagen I (Col I) Level BaselineDecreasedIncreasedIncreased
Collagen III (Col III) Level BaselineDecreasedIncreasedIncreased
MMP-2 Level BaselineIncreasedDecreasedDecreased
MMP-9 Level BaselineIncreasedDecreasedDecreased
Note: This table represents a qualitative summary of the quantitative data presented in the original research. "Restored" indicates a significant reversal of the AGE-induced effect.[1]

Table 2: In Vivo Effects of this compound on Diabetic Wound Healing in Rats

ParameterDiabetic ControlDiabetic + this compound
Wound Healing Rate DelayedAccelerated
NLRP3 Protein Level (Wound Tissue) IncreasedDecreased
Caspase-1 p20 Level (Wound Tissue) IncreasedDecreased
Note: This table summarizes the primary outcomes of the in vivo experiments.[1]

Conclusion and Future Directions

The foundational research on this compound provides compelling evidence for its therapeutic potential in treating diabetic complications, specifically diabetic foot ulcers.[1] By targeting the USP30-NLRP3 signaling axis, this compound effectively reduces inflammation and promotes the cellular processes essential for wound healing.[1] The data from both in vitro and in vivo studies are consistent and robust, highlighting a clear mechanism of action.

Future research should focus on several key areas:

  • Clinical Trials: The promising preclinical data warrants the initiation of clinical trials to evaluate the safety and efficacy of topical this compound in patients with diabetic foot ulcers.

  • Other Diabetic Complications: Given the role of inflammation in other diabetic complications such as nephropathy and retinopathy, it would be valuable to investigate the potential of this compound in these conditions.

  • Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary for its development as a clinical therapeutic.

  • Long-term Safety: The long-term safety profile of USP30 inhibition needs to be thoroughly investigated.

References

Methodological & Application

Application Notes and Protocols for MF-094 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1] By inhibiting USP30, this compound effectively increases protein ubiquitination, leading to the acceleration of mitophagy, the selective degradation of damaged mitochondria.[1] This mechanism of action makes this compound a valuable tool for studying mitochondrial quality control and its role in various pathological conditions, including neurodegenerative diseases, diabetic complications, and cancer.[2][3][4][5] These application notes provide a comprehensive guide to utilizing this compound in in vitro studies, with a focus on determining the optimal concentration and providing detailed experimental protocols.

Mechanism of Action

This compound primarily functions by inhibiting the deubiquitinating activity of USP30. USP30 counteracts the action of E3 ubiquitin ligases, such as Parkin, which tag damaged mitochondria for clearance.[2][3] By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on mitochondrial outer membrane proteins, a critical signal for the recruitment of the autophagy machinery and subsequent engulfment of the damaged organelle into a phagophore.[3][6][7] This process, known as mitophagy, is essential for maintaining a healthy mitochondrial population and cellular homeostasis.

Furthermore, recent studies have revealed that this compound can also modulate inflammatory responses by inhibiting the NLRP3 inflammasome.[4] USP30 has been shown to deubiquitinate and activate NLRP3, and by inhibiting USP30, this compound can suppress inflammasome activation and the release of pro-inflammatory cytokines.[4]

Quantitative Data Summary

The optimal concentration of this compound for in vitro studies is cell-type and context-dependent. Below is a summary of effective concentrations reported in various studies.

Cell TypeAssayEffective ConcentrationIC50Reference
Neurons (in vitro SAH model)Neuronal Survival (CCK-8)180 nM (optimal)-[2]
C2C12 myoblastsMitophagy inductionNot specified120 nM[1][3]
Human Skin Fibroblasts (HSF2)Cell Viability and MigrationNot specified-[4]
Oral Squamous Carcinoma Cells (HSC4)Cell ViabilityNot specified-[8]

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2][3][9][10]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 100 nM to 260 nM).[2] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[2][3][9][10]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][3][9][10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Scratch Assay)

This protocol assesses the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Scratch Wound: Once the cells reach confluence, create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[1][5][11][12][13]

  • Washing: Gently wash the wells twice with PBS to remove detached cells.[1][5][11][12][13]

  • This compound Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at time 0. Place the plate in the incubator and acquire images at regular intervals (e.g., 6, 12, and 24 hours) at the same position.[1][5][11]

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Co-Immunoprecipitation (Co-IP) for USP30 and NLRP3 Interaction

This protocol is to determine the interaction between USP30 and NLRP3.

Materials:

  • Cells expressing USP30 and NLRP3

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against USP30 or NLRP3 for immunoprecipitation

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • Antibodies for Western blotting (anti-USP30 and anti-NLRP3)

Procedure:

  • Cell Lysis: Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[14][15]

  • Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-USP30) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[14][16]

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli sample buffer).

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both USP30 and NLRP3 to detect the co-immunoprecipitated protein.

Ubiquitination Assay

This protocol is to assess the ubiquitination status of a target protein (e.g., NLRP3) following this compound treatment.

Materials:

  • Cells of interest

  • Lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide)

  • Antibody against the target protein (e.g., NLRP3)

  • Protein A/G beads

  • Wash buffer

  • Elution buffer

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of proteins.

  • Immunoprecipitation of Target Protein: Immunoprecipitate the target protein (e.g., NLRP3) from the cell lysates using a specific antibody as described in the Co-IP protocol.

  • Western Blot for Ubiquitin: After elution, separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody. An increase in the high molecular weight smear indicates increased ubiquitination of the target protein.

Signaling Pathway Diagrams

Below are diagrams of the key signaling pathways modulated by this compound, generated using the DOT language for Graphviz.

PINK1_Parkin_Mitophagy cluster_mitochondrion Damaged Mitochondrion cluster_cytosol Cytosol PINK1 PINK1 accumulation Ub Ubiquitin PINK1->Ub Phosphorylates pUb Phospho-Ubiquitin Ub->pUb Parkin_rec Parkin Recruitment pUb->Parkin_rec Recruits Parkin_act Activated Parkin Parkin_rec->Parkin_act Activated by PINK1 Ub_chains Ubiquitin Chains Parkin_act->Ub_chains Builds Phagophore Phagophore Formation Ub_chains->Phagophore Initiates MF094 This compound USP30 USP30 MF094->USP30 Inhibits USP30->Ub_chains Removes Mitophagy Mitophagy Phagophore->Mitophagy

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory effect of this compound on USP30.

USP30_NLRP3_Inflammasome cluster_activation Inflammasome Activation cluster_regulation USP30 Regulation PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Ub Ubiquitin NLRP3->Ub Ubiquitination (Inactivation) ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Release Pro_IL1b->IL1b MF094 This compound USP30 USP30 MF094->USP30 Inhibits USP30->NLRP3 Deubiquitinates (Activates)

Caption: Regulation of the NLRP3 inflammasome by USP30 and the inhibitory effect of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended in vivo dosages and experimental protocols for the use of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), in various mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound functions as a highly selective inhibitor of USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, a key signaling event that flags damaged mitochondria for removal through a cellular process known as mitophagy. This quality control mechanism is crucial for maintaining cellular health. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.

Furthermore, this compound has been shown to modulate inflammatory responses by inhibiting the NLRP3 inflammasome. USP30 can deubiquitinate and activate NLRP3, and by blocking this action, this compound can reduce the production of pro-inflammatory cytokines.

In Vivo Dosage and Administration in Mouse Models

The effective in vivo dosage of this compound in mouse models is dependent on the specific disease model, the route of administration, and the desired therapeutic endpoint. The following tables summarize the reported dosages from various preclinical studies.

Table 1: Recommended In Vivo Dosages of this compound in Mouse Models
Disease ModelMouse StrainAdministration RouteDosageTreatment ScheduleKey Findings
Oral Squamous Cell Carcinoma (OSCC) Male Nude Mice (4 weeks old)Intravenous (tail vein)1 mg/kg/dayDaily for 4 weeksSignificantly inhibited tumor growth and increased apoptosis.[1]
Subarachnoid Hemorrhage (SAH) Not SpecifiedLateral Ventricular Injection1, 5, and 10 mg/kgSingle dose5 mg/kg was identified as the optimal dose for improving neurological outcomes and reducing inflammatory responses.

Experimental Protocols

Protocol 1: Evaluation of this compound in an Oral Squamous Cell Carcinoma (OSCC) Xenograft Mouse Model

1. Animal Model:

  • Species: Mouse

  • Strain: Male nude mice (4 weeks old)[1]

2. Tumor Cell Inoculation:

  • Subcutaneously inject 1 x 10⁶ SCC4 cells into the flank of each mouse.[1]

  • Allow tumors to establish for 10 days.[1]

3. Formulation and Administration of this compound:

  • Vehicle: While the specific vehicle for the 1 mg/kg/day intravenous study was not detailed in the provided abstract, a common formulation for intravenous administration of hydrophobic compounds involves dissolving the compound in a small amount of DMSO and then diluting it with saline. A recommended starting point for vehicle preparation is to dissolve this compound in 5% DMSO and dilute with saline.[2]

  • Administration: Inject 1 mg/kg of this compound solution daily via the tail vein for 4 weeks.[1]

4. Endpoint Measurements:

  • Monitor tumor volume every 4 days.[1]

  • At the end of the study (day 38), euthanize the mice and collect tumors and major organs (liver, heart, lungs, kidneys, and spleen) for histopathological analysis (H&E staining) and assessment of apoptosis (TUNEL staining).[1]

  • Perform Western blot analysis on tumor lysates to assess the expression of target proteins such as c-Myc, GLS1, and SLC1A5.[1]

Protocol 2: Evaluation of this compound in a Subarachnoid Hemorrhage (SAH) Mouse Model

1. Animal Model:

  • Species: Mouse

  • Model Induction: Endovascular perforation to induce SAH.

2. Formulation and Administration of this compound:

  • Vehicle: Dissolve this compound in 5% dimethyl sulfoxide (DMSO) and dilute with saline.[2]

  • Administration: Three days prior to SAH induction, anesthetize mice and administer a single dose of this compound (1, 5, or 10 mg/kg) via lateral ventricular injection.[2]

3. Endpoint Measurements:

  • Perform neurological tests to assess functional outcomes.

  • Analyze brain tissue for markers of inflammation and neuronal injury.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

PINK1/Parkin-Mediated Mitophagy Pathway

PINK1_Parkin_Mitophagy cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1_inactive PINK1 (inactive) Mito_Damage->PINK1_inactive leads to stabilization of Mitophagy Mitophagy Mito_Damage->Mitophagy triggers PINK1_active PINK1 (active) PINK1_inactive->PINK1_active activation Ub Ubiquitin PINK1_active->Ub phosphorylates pUb p-Ubiquitin Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits Parkin_active Parkin (active) Parkin_inactive->Parkin_active activation Parkin_active->Mito_Damage ubiquitinates mitochondrial proteins USP30 USP30 USP30->pUb deubiquitinates MF094 This compound MF094->USP30 inhibits caption Figure 1: this compound promotes mitophagy by inhibiting USP30.

Figure 1: this compound promotes mitophagy by inhibiting USP30.
NLRP3 Inflammasome Pathway

NLRP3_Inflammasome cluster_Cell Cell PAMPs_DAMPs PAMPs/DAMPs NFkB NF-κB Pathway PAMPs_DAMPs->NFkB activate pro_IL1b pro-IL-1β NFkB->pro_IL1b upregulates NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive upregulates IL1b IL-1β (active) pro_IL1b->IL1b NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active activation ASC ASC NLRP3_active->ASC recruits pro_Caspase1 pro-Caspase-1 ASC->pro_Caspase1 recruits Caspase1 Caspase-1 pro_Caspase1->Caspase1 cleavage Caspase1->pro_IL1b cleaves Inflammation Inflammation IL1b->Inflammation promotes USP30 USP30 USP30->NLRP3_active deubiquitinates & activates MF094 This compound MF094->USP30 inhibits caption Figure 2: this compound inhibits NLRP3 inflammasome activation.

Figure 2: this compound inhibits NLRP3 inflammasome activation.

General Considerations for In Vivo Studies

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of DMSO and PEG300 can be considered. For intraperitoneal injections, a solution in DMSO diluted with saline or phosphate-buffered saline (PBS) is often used. It is essential to perform pilot studies to determine the optimal and well-tolerated vehicle for your specific experimental conditions.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations. Monitor animals regularly for any signs of toxicity or distress.

  • Data Interpretation: The observed efficacy of this compound may vary depending on the mouse strain, disease model, and experimental conditions. It is crucial to include appropriate control groups in your study design for accurate data interpretation.

These application notes and protocols are intended as a guide. Researchers are encouraged to optimize the experimental conditions based on their specific research objectives and available resources.

References

Application Notes and Protocols for MF-094, a selective USP30 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1][2][3] USP30 functions as a negative regulator of mitophagy, the selective degradation of damaged mitochondria, by counteracting the ubiquitination of mitochondrial surface proteins mediated by the E3 ligase Parkin.[4][5][6][7] By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on damaged mitochondria, thereby enhancing their clearance through the PINK1/Parkin-mediated mitophagy pathway.[1][3][4][5] This mechanism of action makes this compound a valuable tool for studying mitochondrial homeostasis and a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders and cancer.[8]

These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro and in vivo experiments.

Physicochemical Properties and Solubility

This compound is a solid compound with a molecular weight of 535.7 g/mol .[9][10] Its solubility is a critical factor for its use in experimental settings.

Table 1: Solubility of this compound

SolventConcentrationNotesSource
Dimethyl Sulfoxide (DMSO)≥ 125 mg/mL (233.34 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1]
Dimethyl Sulfoxide (DMSO)90 mg/mL-[2]
Dimethyl Sulfoxide (DMSO)50 mM-[9]
Dimethyl Sulfoxide (DMSO)115 mg/mL (214.67 mM)Sonication is recommended.[7]

Note on Aqueous Solubility: Direct solubility of this compound in aqueous buffers like PBS is limited. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Preparation of this compound for Experiments

In Vitro Stock Solution Preparation

For in vitro experiments, a stock solution of this compound is typically prepared in high-quality, anhydrous DMSO.

Protocol for 10 mM Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 186.67 µL of DMSO).

  • If necessary, facilitate dissolution by brief vortexing and sonication in a water bath until the solution is clear.[1][7]

  • Store the stock solution at -20°C or -80°C for long-term stability.[1][10] Vendor information suggests stability for at least one year at -80°C and up to two years at -80°C.[1][7]

In Vivo Formulation and Administration

The poor aqueous solubility of this compound necessitates the use of specific vehicles for in vivo administration. The choice of vehicle depends on the administration route and the experimental model. It is crucial to prepare a clear stock solution in an organic solvent before dilution with aqueous solutions.

Table 2: In Vivo Formulations for this compound

Vehicle CompositionAdministration RouteNotesSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral (p.o.), Intraperitoneal (i.p.)Prepare by first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80 and finally saline. This results in a suspended solution.[3]
10% DMSO, 90% Corn oilOral (p.o.)Prepare by first dissolving this compound in DMSO, then adding corn oil. This results in a clear solution.[3]
5% DMSO, diluted with salineLateral Ventricular InjectionThis compound was first dissolved in 5% DMSO and then diluted with saline for injection into mice.[1]
Nanoparticle formulation (ZIF-8-PDA-PEGTK)Intravenous (via tail vein)A nanoparticle delivery system was developed to enhance the anti-tumor effects of this compound in a mouse xenograft model of oral squamous cell carcinoma.[4]

Note: For in vivo experiments, it is recommended to prepare the working solutions fresh on the day of use.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations. A vehicle control (medium with the same final concentration of DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.[8][11][12][13] Be careful to avoid introducing bubbles.

  • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.[8][11][12][13]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Mitophagy Markers

This protocol outlines the detection of key mitophagy-related proteins, such as PINK1 and Parkin, by Western blotting following treatment with this compound.

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • This compound stock solution (10 mM in DMSO)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PINK1, anti-Parkin, anti-ubiquitin, anti-TOM20, anti-LC3, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Plate cells and treat with this compound at the desired concentration and for the appropriate duration. To induce mitophagy, cells can be co-treated with a mitochondrial uncoupler like CCCP or a combination of Antimycin A and Oligomycin A.[5]

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Workflows

USP30-Mediated Regulation of Mitophagy

This compound enhances mitophagy by inhibiting USP30, which otherwise removes ubiquitin chains from mitochondrial proteins, thereby preventing their recognition by the autophagy machinery. The following diagram illustrates the core signaling pathway.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 leads to Ub Ubiquitin PINK1->Ub phosphorylates Parkin Parkin PINK1->Parkin phosphorylates Ub_P p-Ub (S65) Ub->Ub_P Ub_P->Parkin recruits OMM_Protein OMM Protein Ub_OMM Ubiquitinated OMM Protein Autophagosome Autophagosome Formation Ub_OMM->Autophagosome signals for USP30 USP30 USP30->Ub_OMM deubiquitinates MF094 This compound MF094->USP30 inhibits Parkin_active Active Parkin Parkin->Parkin_active Parkin_active->OMM_Protein ubiquitinates Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: USP30 signaling in mitophagy and its inhibition by this compound.

General Experimental Workflow for In Vitro Testing of this compound

The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.

In_Vitro_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock treatment Treat Cells with this compound (and positive/negative controls) prep_stock->treatment cell_culture Culture Cells of Interest cell_culture->treatment end_point Endpoint Assays treatment->end_point viability Cell Viability Assay (e.g., CCK-8, MTT) end_point->viability western Western Blotting (Mitophagy Markers) end_point->western microscopy Fluorescence Microscopy (e.g., Parkin translocation, mitolysosomes) end_point->microscopy data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis microscopy->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for in vitro experiments with this compound.

References

Application Notes and Protocols for the Long-Term Stability and Storage of MF-094 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. By inhibiting USP30, this compound enhances protein ubiquitination on mitochondria, promoting the clearance of damaged mitochondria through a cellular process known as mitophagy. This mechanism of action makes this compound a valuable research tool for studying mitochondrial quality control and a potential therapeutic candidate for various diseases, including neurodegenerative disorders and certain cancers. Given its utility in preclinical research, understanding the long-term stability and optimal storage conditions of this compound solutions is critical to ensure the reliability and reproducibility of experimental results.

These application notes provide a comprehensive guide to the storage and handling of this compound, along with detailed protocols for assessing its long-term stability in solution.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on information from suppliers and general best practices for small molecule inhibitors.

Solid Form:

This compound powder is relatively stable and should be stored in a tightly sealed container in a dry environment.

Storage TemperatureRecommended Duration
-20°CUp to 3 years[1]
4°CUp to 2 years[1]

In Solution:

This compound is known to be less stable in solution, and it is highly recommended to prepare solutions fresh for each experiment. If stock solutions must be prepared and stored, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.

SolventStorage TemperatureRecommended Duration
DMSO-80°CUp to 2 years[2]
DMSO-20°CUp to 1 year[2]

Note: The stability of this compound in aqueous solutions is expected to be lower than in DMSO. Therefore, aqueous dilutions should always be prepared immediately before use.

Quantitative Stability Assessment

To ensure the accuracy of experimental outcomes, it is recommended that researchers periodically assess the stability of their this compound stock solutions. The following tables are templates for recording quantitative stability data.

Table 1: Long-Term Stability of this compound in DMSO at -20°C

Time Point (Months)Concentration (mM)% of Initial ConcentrationObservations (e.g., color change, precipitation)
010100%Clear, colorless solution
1
3
6
12

Table 2: Freeze-Thaw Stability of this compound in DMSO

Freeze-Thaw CyclesConcentration (mM)% of Initial ConcentrationObservations
010100%Clear, colorless solution
1
3
5

Signaling Pathway of USP30 in Mitophagy

This compound exerts its biological effects by inhibiting USP30, a key negative regulator of mitophagy. The following diagram illustrates the signaling pathway.

USP30_Mitophagy_Pathway USP30-Mediated Regulation of Mitophagy cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 Accumulation on damaged mitochondrion Parkin Parkin PINK1->Parkin Recruitment & Activation OMM_Protein OMM Protein Parkin->OMM_Protein Ubiquitination Ub Ubiquitin USP30 USP30 USP30->OMM_Protein Deubiquitination (Inhibition of Mitophagy) OMM_Protein->Ub Autophagosome Autophagosome OMM_Protein->Autophagosome Mitophagy Induction MF094 This compound MF094->USP30 Inhibition

Caption: USP30 negatively regulates mitophagy by removing ubiquitin chains from outer mitochondrial membrane (OMM) proteins, a process antagonized by the E3 ligase Parkin. This compound inhibits USP30, thereby promoting the ubiquitination of OMM proteins and inducing mitophagy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution for experimental use.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 535.7 g/mol .

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Long-Term Stability Assessment of this compound Solutions by HPLC-UV

Objective: To determine the long-term stability of this compound in a DMSO stock solution under specified storage conditions.

Materials:

  • This compound DMSO stock solution (prepared as in Protocol 1)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Procedure:

  • Time Point 0 (Initial Analysis):

    • Thaw a fresh aliquot of the this compound stock solution.

    • Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with a 50:50 mixture of ACN and water.

    • Analyze the working solution by HPLC-UV. A suggested starting method is as follows:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-280 nm).

    • Record the peak area of the this compound peak. This will serve as the 100% reference.

  • Subsequent Time Points (e.g., 1, 3, 6, 12 months):

    • At each designated time point, retrieve a stored aliquot of the this compound stock solution.

    • Prepare and analyze a working solution in the same manner as for Time Point 0.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of the initial this compound concentration remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Record the data in a table similar to Table 1.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Protocol 3: Forced Degradation Study of this compound

Objective: To investigate the potential degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water and acetonitrile

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Alkaline condition)

    • 3% H₂O₂ (Oxidative condition)

    • Water (Neutral hydrolysis)

    • Also, expose solid this compound to heat (e.g., 60°C) and photolytic stress (e.g., UV light).

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). For photolytic stress, expose the solution to a light source.

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.

    • Analyze the samples using a developed stability-indicating method (as described in Protocol 2, optimized to separate degradation products from the parent compound).

    • Use an LC-MS system to obtain mass-to-charge ratios (m/z) of the parent compound and any new peaks to aid in the identification of potential degradation products.

Experimental Workflow for Stability Assessment

Stability_Workflow Workflow for this compound Stability Assessment A Prepare this compound Stock Solution in DMSO (10 mM) B Aliquot for Single Use and Store at -20°C and -80°C A->B F Conduct Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) A->F C Perform Initial Analysis (T=0) by HPLC-UV/LC-MS B->C D Conduct Long-Term Stability Study (Analyze at set time points) C->D E Perform Freeze-Thaw Stability Study C->E H Quantify Remaining this compound and Identify Degradation Products D->H E->H G Analyze Stressed Samples by HPLC-UV and LC-MS F->G G->H I Summarize Data in Tables and Determine Shelf-Life H->I

Caption: A logical workflow for the comprehensive stability assessment of this compound solutions, from stock solution preparation to data analysis and shelf-life determination.

References

Application Notes and Protocols for Inducing Mitophagy in Neurons with MF-094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MF-094, a specific inhibitor of Ubiquitin-Specific Protease 30 (USP30), to induce and study mitophagy in neuronal models. This document includes the mechanism of action of this compound, detailed protocols for its application in in vitro neuronal cultures, and methods for assessing the induction of mitophagy.

Introduction

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for maintaining neuronal health.[1][2] Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[3] this compound is a potent and specific small molecule inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane. By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on damaged mitochondria, a key signal for their engulfment by autophagosomes and subsequent lysosomal degradation.[1][4][5] This makes this compound a valuable tool for investigating the molecular mechanisms of mitophagy and for exploring potential therapeutic strategies aimed at enhancing mitochondrial quality control in neurons.[6]

Mechanism of Action of this compound in Mitophagy Induction

The canonical pathway for mitophagy induction involves the kinase PINK1 and the E3 ubiquitin ligase Parkin.[7] Under conditions of mitochondrial stress (e.g., depolarization of the mitochondrial membrane potential), PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules.[5][7] This phosphorylated ubiquitin recruits Parkin from the cytosol to the mitochondria, where it ubiquitinates various outer mitochondrial membrane proteins, such as Mitofusin 2 (MFN2).[4][8]

USP30 counteracts this process by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy.[1][9] this compound specifically inhibits the enzymatic activity of USP30.[1][10] This inhibition leads to an increased and sustained ubiquitination of mitochondrial proteins, enhancing the signal for mitophagy and promoting the clearance of damaged mitochondria.[1][4][8]

Signaling Pathway of this compound-Induced Mitophagy

MF094_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Autophagy Autophagy Machinery Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc leads to pUb p-Ub (Ser65) PINK1_acc->pUb phosphorylates Ub Ubiquitin Ub->pUb Parkin_rec Parkin Recruitment pUb->Parkin_rec recruits Ub_MFN2 Ub-MFN2 Parkin_rec->Ub_MFN2 ubiquitinates MFN2 MFN2 MFN2->Ub_MFN2 USP30 USP30 Ub_MFN2->USP30 deubiquitinates Autophagosome Autophagosome Formation Ub_MFN2->Autophagosome signals for USP30->MFN2 MF094 This compound MF094->USP30 inhibits Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs mitochondrion Lysosome Lysosome Mitophagosome->Lysosome fuses with Degradation Mitochondrial Degradation Lysosome->Degradation degrades contents

Caption: Signaling pathway of this compound-induced mitophagy.

Quantitative Data

The following tables summarize key quantitative data for the use of this compound and other USP30 inhibitors in neuronal models.

Table 1: In Vitro Concentrations of this compound and Other USP30 Inhibitors

CompoundCell TypeConcentration RangeOptimal/Used ConcentrationIncubation TimeReference
This compoundPrimary Neurons100 nM - 260 nM180 nM24 h pre-treatment[8][10][11]
USP30i-37iPSC-derived Neurons0.75 µM - 6 µMNot specified4 h pre-treatment[4]
USP30i-3iPSC-derived Neurons0.75 µM - 6 µMNot specified4 h pre-treatment[4]

Table 2: In Vivo Dosage of this compound

Animal ModelRoute of AdministrationDosageTreatment DurationReference
Mouse (SAH model)Lateral Ventricular Injection5 mg/kg3 days before SAH induction[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Note: Briefly vortex and/or sonicate to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. This compound is light-sensitive, so protect the stock solution from light.

Protocol 2: Induction of Mitophagy in Cultured Neurons using this compound

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

  • Cell Plating: Plate primary neurons or iPSC-derived neurons on appropriate culture vessels pre-coated with a suitable substrate (e.g., poly-D-lysine). Culture the neurons to the desired maturity.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in pre-warmed, fresh culture medium to the desired final concentration (e.g., 180 nM).

  • Treatment:

    • Pre-treatment: For studies investigating the protective effects of this compound against a subsequent insult, pre-incubate the neurons with the this compound working solution for a specified period (e.g., 24 hours) before inducing mitochondrial damage.[10]

    • Co-treatment: In some experimental paradigms, this compound can be co-administered with a mitochondrial damaging agent.

  • Induction of Mitochondrial Damage (Optional): To robustly induce mitophagy, it is often necessary to treat the neurons with a mitochondrial damaging agent. Common methods include:

    • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A mitochondrial uncoupler that dissipates the mitochondrial membrane potential. A typical concentration is 10 µM for 2-24 hours.

    • Oligomycin/Antimycin A: Inhibitors of the electron transport chain.

    • Hemoglobin: To model subarachnoid hemorrhage in vitro, treat neurons with bovine hemoglobin (e.g., 25 µmol/L).[10]

  • Incubation: Incubate the cells for the desired duration of the experiment in a cell culture incubator (37°C, 5% CO₂).

  • Assessment of Mitophagy: Proceed to one of the mitophagy assessment protocols described below.

Experimental Workflow for Mitophagy Assessment

Mitophagy_Assessment_Workflow cluster_methods Mitophagy Assessment Methods cluster_microscopy_assays Microscopy-Based Assays start Neuronal Culture treatment This compound Treatment (with or without mitochondrial damage induction) start->treatment assessment Assessment of Mitophagy treatment->assessment microscopy Fluorescence Microscopy assessment->microscopy western Western Blotting assessment->western flow Flow Cytometry assessment->flow colocalization Co-localization (Mito-marker + Lyso-marker/LC3) microscopy->colocalization mitokeima mito-Keima Imaging microscopy->mitokeima jc1 JC-1 Staining (Mitochondrial Membrane Potential) microscopy->jc1 markdown_label_western markdown_label_western western->markdown_label_western Analysis of: - Mitophagy markers (LC3-II/LC3-I) - Mitochondrial protein levels (e.g., TOM20, HSP60) markdown_label_flow markdown_label_flow flow->markdown_label_flow Analysis of: - mito-Keima ratiometric fluorescence - JC-1 fluorescence

Caption: General workflow for assessing this compound-induced mitophagy in neurons.

Protocol 3: Assessment of Mitophagy by Fluorescence Microscopy (Co-localization)

This method assesses the delivery of mitochondria to lysosomes by observing the co-localization of fluorescently labeled mitochondria and lysosomes.

  • Labeling Mitochondria and Lysosomes:

    • Mitochondria: Transfect or transduce neurons with a vector expressing a fluorescent protein targeted to the mitochondria (e.g., mito-RFP or mito-dsRed). Alternatively, incubate live cells with a mitochondrial dye such as MitoTracker Red CMXRos (e.g., 100 nM for 30 minutes).

    • Lysosomes: To label lysosomes, incubate live cells with LysoTracker Green DND-26 (e.g., 50-75 nM for 30 minutes).

    • Autophagosomes: To visualize autophagosomes, transfect or transduce neurons with a vector expressing GFP-LC3.

  • Cell Treatment: Treat the labeled neurons with this compound and a mitochondrial damaging agent as described in Protocol 2.

  • Fixation and Permeabilization:

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if performing immunostaining).

  • Immunostaining (Optional): If not using fluorescent protein expression, you can perform immunostaining for mitochondrial markers (e.g., TOM20, COX IV) and autophagosome/lysosome markers (e.g., LC3, LAMP1).

  • Imaging: Acquire images using a confocal or high-resolution fluorescence microscope. Capture images in the respective channels for the mitochondrial and lysosomal/autophagosomal markers.

  • Analysis: Quantify the co-localization between the mitochondrial and lysosomal/autophagosomal signals using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). An increase in the number of co-localized puncta per cell indicates an increase in mitophagy.

Protocol 4: Assessment of Mitophagy using mito-Keima

Mito-Keima is a pH-sensitive fluorescent protein that emits green fluorescence at the neutral pH of the mitochondrial matrix and red fluorescence in the acidic environment of the lysosome. The ratio of red to green fluorescence provides a quantitative measure of mitophagic flux.

  • Transfection/Transduction: Introduce a mito-Keima expressing vector into the neurons. Allow for sufficient expression time (e.g., 48-72 hours).

  • Cell Treatment: Treat the mito-Keima expressing neurons with this compound as described in Protocol 2.

  • Live-Cell Imaging:

    • Image the live cells using a confocal microscope equipped with two excitation lasers (e.g., 458 nm for neutral pH and 561 nm for acidic pH) and an appropriate emission filter (e.g., >600 nm).

    • Acquire images sequentially using both excitation wavelengths.

  • Analysis:

    • Generate a ratiometric image by dividing the signal from the 561 nm excitation (acidic) by the signal from the 458 nm excitation (neutral).

    • An increase in the red/green fluorescence ratio indicates an increase in the delivery of mitochondria to lysosomes.

    • This can also be quantified using flow cytometry.[12]

Protocol 5: Assessment of Mitochondrial Membrane Potential using JC-1

A decrease in mitochondrial membrane potential is an early event in mitochondrial damage that can trigger mitophagy. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low membrane potential.

  • Cell Treatment: Treat neurons with this compound as described in Protocol 2. Include a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (e.g., 1-10 µg/mL) in pre-warmed culture medium.

    • Remove the culture medium from the cells and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for red (aggregates) and green (monomers) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

    • Flow Cytometry or Plate Reader: The fluorescence can also be quantified using a flow cytometer or a fluorescence plate reader.

Protocol 6: Assessment of Mitophagy by Western Blotting

This method measures the degradation of mitochondrial proteins as an indicator of mitophagy.

  • Cell Treatment and Lysis:

    • Treat neurons with this compound as described in Protocol 2. To observe the degradation of mitochondrial proteins, it is often necessary to block lysosomal degradation in a control group using an inhibitor like Bafilomycin A1 (100 nM).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against mitochondrial proteins (e.g., TOM20, COX IV, HSP60, MFN2), an autophagosome marker (LC3), and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • A decrease in the levels of mitochondrial proteins in the this compound treated group (without lysosomal inhibition) compared to the control group indicates mitophagic degradation. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Conclusion

This compound is a valuable pharmacological tool for studying the induction and regulation of mitophagy in neurons. By following the detailed protocols and considering the quantitative data provided in these application notes, researchers can effectively utilize this compound to investigate the role of mitophagy in neuronal homeostasis and disease, and to explore the therapeutic potential of targeting the USP30 pathway.

References

Application Notes and Protocols: Assessing the Efficacy of MF-094 in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving a coordinated cascade of cellular and molecular events, including inflammation, cell migration, proliferation, and tissue remodeling.[1][2][3] Chronic wounds, often associated with conditions like diabetes, present a significant clinical challenge.[4][5] MF-094, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), has emerged as a promising therapeutic agent for accelerating wound healing, particularly in diabetic models.[4] this compound facilitates wound healing by inhibiting the NLRP3 inflammasome, a key player in the inflammatory response.[4]

These application notes provide a comprehensive set of protocols for assessing the efficacy of this compound in both in vitro and in vivo wound healing models. The described assays are designed to quantify key parameters of wound healing, including cell migration, proliferation, and the underlying molecular mechanisms.

Mechanism of Action: this compound in Wound Healing

This compound enhances wound healing by inhibiting USP30, a deubiquitinase that has been found to be upregulated in the skin tissues of patients with diabetic foot ulcers.[4] The inhibition of USP30 by this compound leads to the suppression of the NLRP3 inflammasome.[4] Mechanistically, USP30 deubiquitinates and activates NLRP3.[4] By inhibiting USP30, this compound promotes the ubiquitination and subsequent degradation of NLRP3, thereby reducing the inflammatory response and promoting a conducive environment for tissue repair.[4] This ultimately restores the viability and migration of skin fibroblasts that are typically suppressed under diabetic conditions.[4]

MF094_Mechanism USP30 USP30 NLRP3 NLRP3 USP30->NLRP3 Deubiquitinates Ubiquitination NLRP3 Ubiquitination & Degradation Inflammasome NLRP3 Inflammasome Activation NLRP3->Inflammasome Activates Pro_Inflammatory Pro-inflammatory Cytokines Inflammasome->Pro_Inflammatory Leads to Wound_Healing_Promotion Enhanced Wound Healing Wound_Healing_Inhibition Impaired Wound Healing Pro_Inflammatory->Wound_Healing_Inhibition Contributes to MF094 This compound MF094->USP30 Scratch_Assay_Workflow A 1. Seed Cells (e.g., Human Skin Fibroblasts) in a multi-well plate B 2. Culture to Confluence (form a monolayer) A->B C 3. Create a 'Scratch' with a sterile pipette tip B->C D 4. Wash to Remove Debris and add fresh medium C->D E 5. Treat with this compound (and vehicle control) D->E F 6. Image at Time 0 E->F G 7. Incubate and Image at subsequent time points (e.g., 6, 12, 24h) F->G H 8. Analyze Wound Closure (measure the gap area) G->H InVivo_Workflow A 1. Induce Diabetes in Rats (e.g., with Streptozotocin) B 2. Create Full-Thickness Excisional Wounds A->B C 3. Topical Application of this compound (or vehicle control) B->C D 4. Monitor and Photograph Wounds at regular intervals C->D E 5. Quantify Wound Area and calculate closure rate D->E F 6. Histological Analysis of wound tissue at study endpoint E->F G 7. Molecular Analysis (e.g., Western Blot for NLRP3) F->G

References

Application Notes and Protocols for Detecting Protein Ubiquitination Following MF-094 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection of protein ubiquitination in cultured cells following treatment with MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2][3] this compound enhances protein ubiquitination by preventing the removal of ubiquitin chains, a process critical in various cellular pathways, including mitophagy and inflammasome activation.[1][4][5] The following protocols and application notes are designed to guide researchers in accurately assessing the ubiquitination status of target proteins using Western blotting, a widely used technique for protein analysis.[6][7]

Introduction to this compound and Ubiquitination

Ubiquitination is a reversible post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein.[2][7] This process is critical for regulating protein degradation, cellular localization, and signal transduction.[8][9] The ubiquitination state of a protein is dynamically regulated by the interplay between ubiquitin ligases (E3s) and deubiquitinating enzymes (DUBs).[2]

This compound is a small molecule inhibitor of USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane.[4][5] By inhibiting USP30, this compound prevents the removal of ubiquitin from target proteins, leading to an accumulation of ubiquitinated substrates.[10][11] This has been shown to enhance mitophagy, the selective degradation of damaged mitochondria, and to modulate the NLRP3 inflammasome.[1][5] Detecting the change in protein ubiquitination following this compound treatment is a key method to verify its mechanism of action and cellular effects.

Signaling Pathway: USP30 Inhibition by this compound in Mitophagy

The diagram below illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and how its inhibition by this compound promotes the ubiquitination of mitochondrial proteins, leading to the clearance of damaged mitochondria.[4][5]

USP30_Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol cluster_Downstream Downstream Events PINK1 PINK1 (stabilized on damaged mitochondria) Parkin_inactive Parkin (inactive, cytosolic) PINK1->Parkin_inactive recruits & activates Parkin_active Parkin (active, recruited to mitochondria) Parkin_inactive->Parkin_active Mito_Proteins Mitochondrial Outer Membrane Proteins Parkin_active->Mito_Proteins ubiquitinates Ub_Mito_Proteins Ubiquitinated Mitochondrial Proteins Autophagosome Autophagosome Recruitment Ub_Mito_Proteins->Autophagosome signals for USP30 USP30 USP30->Ub_Mito_Proteins deubiquitinates MF094 This compound MF094->USP30 inhibits Mitophagy Mitophagy (Degradation of Mitochondria) Autophagosome->Mitophagy Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 leads to stabilization WB_Workflow A 1. Cell Culture and Treatment (e.g., with this compound) B 2. Cell Lysis (with DUB inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Immunoprecipitation (IP) (Optional, for specific protein enrichment) C->D for low abundance proteins E 5. SDS-PAGE C->E D->E F 6. Protein Transfer (to PVDF or Nitrocellulose membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Anti-Ubiquitin or Anti-Target Protein) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence or Fluorescence) I->J K 11. Data Analysis J->K

References

Application Notes and Protocols for Live-Cell Imaging of Mitophagy with MF-094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders and cancer. MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, leading to the recruitment of the autophagy machinery and subsequent clearance of damaged or superfluous mitochondria.[2][3][4] These application notes provide a comprehensive guide to utilizing this compound for inducing and monitoring mitophagy in live cells, complete with detailed protocols and quantitative data.

Mechanism of Action of this compound

This compound exerts its pro-mitophagic effect by selectively inhibiting the enzymatic activity of USP30.[1] In healthy mitochondria, USP30 removes ubiquitin chains from outer membrane proteins, thereby preventing their recognition by the autophagy machinery. When mitochondria are damaged, the kinase PINK1 accumulates on the outer membrane and phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin. This initiates a feed-forward loop of ubiquitination of mitochondrial proteins, marking the organelle for degradation. USP30 counteracts this process. Inhibition of USP30 by this compound tips the balance towards a pro-mitophagic state by preventing the removal of these "eat-me" ubiquitin signals, thus accelerating the clearance of damaged mitochondria.[2][3][4]

Signaling Pathway of this compound-Induced Mitophagy

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 Accumulation Mitophagosome Mitophagosome Ub Ubiquitin PINK1->Ub Phosphorylation Parkin Parkin Ub->Parkin Recruitment & Activation OMM_Proteins OMM Proteins Parkin->OMM_Proteins Ubiquitination USP30 USP30 USP30->OMM_Proteins Deubiquitination Autophagosome Autophagosome OMM_Proteins->Autophagosome Recruitment MF094 This compound MF094->USP30 Inhibition Autophagosome->Mito Engulfment Lysosome Lysosome Autophagosome->Lysosome Fusion

Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.

Quantitative Data

The following tables summarize key quantitative parameters of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 for USP30 120 nM[1]
Cellular Potency Effective concentrations for inducing mitophagy in cultured cells typically range from 0.1 µM to 6 µM.[5][5]
Selectivity Highly selective for USP30 over other deubiquitinating enzymes.[6]

Table 2: Recommended Starting Concentrations for Live-Cell Imaging

Cell TypeThis compound ConcentrationIncubation TimeNotes
HeLa, U2OS 1 - 5 µM4 - 24 hoursOptimization is recommended.
Primary Neurons 180 nM - 3 µM24 - 48 hoursLower concentrations and longer incubation times may be necessary to avoid toxicity.[5][7]
C2C12 myotubes 1 µM24 hoursEffective for inducing mitophagy.[4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitophagy using a Fluorescent Reporter (mt-Keima)

This protocol describes the use of the pH-sensitive fluorescent protein mt-Keima to monitor mitophagy induced by this compound. mt-Keima fluoresces green in the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome, allowing for ratiometric analysis of mitophagy.

Materials:

  • Cells stably expressing mt-Keima (e.g., HeLa-mt-Keima)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

Experimental Workflow:

Workflow_mtKeima A 1. Seed cells expressing mt-Keima B 2. Allow cells to adhere overnight A->B C 3. Treat with this compound or vehicle control B->C D 4. Incubate for desired time (e.g., 4-24h) C->D E 5. Acquire images using a confocal microscope D->E F 6. Analyze the ratio of red/green fluorescence E->F

Caption: Experimental workflow for mt-Keima based mitophagy assay with this compound.

Procedure:

  • Cell Seeding: Seed mt-Keima expressing cells onto glass-bottom dishes or plates suitable for live-cell imaging.

  • Adherence: Allow cells to adhere and grow overnight in a standard cell culture incubator.

  • Treatment: Prepare working solutions of this compound in pre-warmed live-cell imaging medium. A typical starting concentration is 1 µM. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Replace the culture medium with the this compound or vehicle-containing medium and incubate the cells in the environmental chamber of the confocal microscope.

  • Image Acquisition:

    • Acquire images at two excitation wavelengths for mt-Keima: ~440 nm (neutral pH, green fluorescence) and ~560 nm (acidic pH, red fluorescence).

    • Capture images at multiple time points (e.g., every 30-60 minutes) to observe the dynamics of mitophagy.

    • Use a 40x or 60x objective for optimal resolution.

  • Data Analysis:

    • Quantify the area of red puncta (mitolysosomes) and the total green area (mitochondria) in each cell using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the ratio of red to green fluorescence intensity as a measure of mitophagy. An increase in this ratio indicates an increase in mitophagy.

Protocol 2: Immunofluorescence Staining for Mitophagy Markers

This protocol allows for the visualization of key mitophagy-related proteins and their colocalization with mitochondria following this compound treatment.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-TOM20 for mitochondria, anti-LC3B for autophagosomes, anti-p62/SQSTM1 for autophagic cargo)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 1 µM) or vehicle for the desired duration.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Analyze the colocalization of mitochondrial markers with autophagosome or lysosome markers to quantify mitophagic events.

Troubleshooting

IssuePossible CauseSolution
No increase in mitophagy observed This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration for your cell line.
Incubation time is too short.Perform a time-course experiment to identify the optimal treatment duration.
Cells have low levels of Parkin expression.Transfect cells with a Parkin-expressing plasmid.
High cell toxicity This compound concentration is too high.Reduce the concentration of this compound.
Prolonged incubation.Shorten the incubation time.
High background fluorescence Incomplete removal of unbound antibodies (Immunofluorescence).Increase the number and duration of wash steps.
Autofluorescence of the medium.Use a phenol red-free imaging medium.

Conclusion

This compound is a valuable pharmacological tool for studying the intricate process of mitophagy. Its high potency and selectivity for USP30 allow for the targeted induction of mitophagy, facilitating detailed investigations into its molecular mechanisms and its role in health and disease. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize this compound in live-cell imaging experiments, paving the way for new discoveries in the field of mitochondrial quality control.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with MF-094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1] USP30 has been identified as a negative regulator of apoptosis, and its inhibition has been shown to sensitize cancer cells to apoptotic stimuli.[2][3][4][5] These application notes provide a detailed protocol for inducing and quantifying apoptosis using this compound, followed by flow cytometry analysis with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations by flow cytometry.[6][7]

Mechanism of Action of this compound in Apoptosis Induction

USP30 plays a critical role in mitochondrial quality control by counteracting the ubiquitination of mitochondrial proteins. By inhibiting USP30, this compound promotes the clearance of damaged mitochondria (mitophagy), a process intricately linked to the intrinsic pathway of apoptosis.[8][9][10][11] The accumulation of damaged mitochondria can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This triggers the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately leading to the execution of apoptosis. Specifically, depletion of USP30 has been shown to promote BAX/BAK-dependent apoptosis.[1][2][4][5]

Signaling Pathway

MF094_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Damaged_Mitochondria Damaged Mitochondria Ubiquitination Ubiquitination Damaged_Mitochondria->Ubiquitination BAX/BAK BAX/BAK Activation Damaged_Mitochondria->BAX/BAK USP30 USP30 USP30->Ubiquitination inhibits Mitophagy Mitophagy (Clearance) Ubiquitination->Mitophagy Cytochrome_c Cytochrome c Release BAX/BAK->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome MF094 This compound MF094->USP30 inhibition Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Materials and Reagents
  • This compound (specific supplier and catalog number)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • DMSO (for dissolving this compound)

  • Flow cytometry tubes

  • Microcentrifuge tubes

  • Flow cytometer

Cell Culture and Treatment
  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 1, 5, 10, 25, 50 µM).

  • Treatment:

    • Vehicle Control: Treat cells with the same concentration of DMSO used in the highest this compound treatment group.

    • Negative Control: Untreated cells.

    • Positive Control (Optional): Treat cells with a known apoptosis inducer (e.g., staurosporine at 1 µM for 4 hours).[12]

    • This compound Treatment: Add the prepared dilutions of this compound to the respective wells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time should be determined empirically.

Staining Protocol for Flow Cytometry
  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.[6][13] Combine the detached cells with the collected medium.

    • Suspension Cells: Collect the cells directly from the culture vessel.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

    • Gently vortex the tube to mix.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control
Vehicle Control (DMSO)
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)
Positive Control

Experimental Workflow

MF094_Apoptosis_Workflow Start Start: Cell Culture Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Treatment Treat with this compound, Vehicle, and Controls Cell_Seeding->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Harvesting Harvest Adherent and/or Suspension Cells Incubation->Harvesting Washing Wash Cells with Cold PBS Harvesting->Washing Resuspension Resuspend in 1X Binding Buffer Washing->Resuspension Staining Stain with Annexin V-FITC and PI Resuspension->Staining Incubation_Stain Incubate for 15 min in the Dark Staining->Incubation_Stain Dilution Add 1X Binding Buffer Incubation_Stain->Dilution Analysis Analyze by Flow Cytometry Dilution->Analysis

References

Co-immunoprecipitation Assays with MF-094 Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1] By inhibiting USP30, this compound effectively increases the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged or superfluous mitochondria through a cellular quality control process known as mitophagy.[1][2] Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and some cancers. Understanding the molecular interactions influenced by this compound is therefore crucial for elucidating its therapeutic potential.

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[3] This document provides detailed application notes and protocols for performing Co-IP assays in cells treated with this compound to investigate its impact on the interaction of USP30 with its substrates and binding partners.

Principle of the Assay

Co-IP assays are designed to isolate a specific protein of interest (the "bait") from a cell lysate using an antibody that specifically recognizes it. Any proteins that are bound to the bait protein in a complex will be pulled down along with it (the "prey"). Subsequent analysis of the immunoprecipitated complex, typically by Western blotting, allows for the identification of these interacting partners.

In the context of this compound treatment, Co-IP can be employed to:

  • Confirm and quantify the interaction between USP30 and its known or putative substrates, such as NLRP3 and MFN2.

  • Investigate how this compound modulates the interaction between USP30 and its binding partners.

  • Identify novel interacting proteins whose association with USP30 is altered by this compound treatment.

Data Presentation

The following tables summarize hypothetical quantitative data from Co-IP experiments designed to assess the effect of this compound on the interaction between USP30 and its substrates. This data is representative of expected outcomes based on the known mechanism of action of this compound.

Table 1: Effect of this compound on the Interaction between USP30 and NLRP3

TreatmentBait ProteinPrey ProteinFold Change in Interaction (relative to Vehicle)p-value
Vehicle (DMSO)USP30NLRP31.0-
This compound (1 µM)USP30NLRP30.45<0.05
Negative ControlIgGNLRP3Not Detected-

Note: This table illustrates the expected decrease in the interaction between USP30 and its substrate NLRP3 upon treatment with this compound, as the inhibitor would lead to increased ubiquitination and subsequent degradation or conformational changes of the substrate, potentially reducing its association with USP30.

Table 2: Effect of this compound on the Ubiquitination of MFN2

TreatmentImmunoprecipitated ProteinDetected ProteinFold Change in Ubiquitination (relative to Vehicle)p-value
Vehicle (DMSO)MFN2Ubiquitin1.0-
This compound (180 nM)MFN2Ubiquitin1.83<0.05

Note: This table is based on published data and shows the expected increase in the ubiquitination of the USP30 substrate MFN2 following treatment with this compound.[4] While not a direct Co-IP interaction measurement, it reflects the functional consequence of USP30 inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a Co-IP experiment to investigate the interaction between USP30 and a target protein in cells treated with this compound.

Materials and Reagents
  • Cell Lines: Select a cell line that endogenously expresses the proteins of interest (e.g., HEK293T, HeLa, or a relevant cancer cell line).

  • This compound: Prepare a stock solution in DMSO. The final concentration for cell treatment will need to be optimized (e.g., 180 nM to 1 µM).[5][6]

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-USP30).

    • Primary antibody for Western blot detection of the prey protein (e.g., anti-NLRP3, anti-MFN2).

    • Isotype control IgG (from the same species as the IP antibody).

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.

  • Protein A/G Magnetic Beads or Agarose Resin.

  • Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1M Tris-HCl (pH 8.5).

  • SDS-PAGE and Western Blotting Reagents.

Experimental Workflow

CoIP_Workflow cluster_prep Cell Preparation and Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture mf094_treatment 2. This compound Treatment cell_culture->mf094_treatment cell_harvest 3. Cell Harvest mf094_treatment->cell_harvest lysis 4. Cell Lysis cell_harvest->lysis preclearing 5. Pre-clearing Lysate (Optional) lysis->preclearing ip_antibody 6. Incubation with IP Antibody preclearing->ip_antibody bead_capture 7. Capture with Protein A/G Beads ip_antibody->bead_capture washing 8. Washing bead_capture->washing elution 9. Elution washing->elution sds_page 10. SDS-PAGE elution->sds_page western_blot 11. Western Blotting sds_page->western_blot quantification 12. Densitometry and Analysis western_blot->quantification

Caption: Experimental workflow for co-immunoprecipitation with this compound treated cells.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized duration (e.g., 24 hours).[5]

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step helps to reduce non-specific binding.

  • Immunoprecipitation:

    • Take a small aliquot of the pre-cleared lysate to serve as the "input" control.

    • To the remaining lysate, add the primary antibody for immunoprecipitation (e.g., anti-USP30) and the isotype control IgG to separate tubes.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add pre-washed protein A/G beads to each tube.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads and then pellet them by centrifugation.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature. Alternatively, add 2x SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis by Western Blotting:

    • Separate the eluted proteins and the "input" control by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the "prey" protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm successful immunoprecipitation of the "bait" protein, the membrane can be stripped and re-probed with an antibody against the bait protein.

  • Data Quantification:

    • Quantify the band intensities of the prey protein in the Co-IP lanes using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the prey band to the intensity of the corresponding bait band in the immunoprecipitate.

    • Calculate the fold change in interaction in the this compound treated sample relative to the vehicle-treated control.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by this compound and the logical framework of a Co-IP experiment.

Mitophagy_Pathway cluster_mitochondria Mitochondrion damaged_mito Damaged Mitochondrion pink1 PINK1 Accumulation damaged_mito->pink1 parkin Parkin Recruitment pink1->parkin ubiquitination Ubiquitination of Mitochondrial Proteins parkin->ubiquitination mitophagy Mitophagy ubiquitination->mitophagy promotes usp30 USP30 usp30->ubiquitination deubiquitinates mf094 This compound mf094->usp30 inhibits

Caption: this compound promotes mitophagy by inhibiting USP30-mediated deubiquitination.

NLRP3_Pathway cluster_inflammasome NLRP3 Inflammasome Activation nlrp3 NLRP3 ub_nlrp3 Ubiquitinated NLRP3 nlrp3->ub_nlrp3 inflammasome_assembly Inflammasome Assembly nlrp3->inflammasome_assembly usp30_nlrp3 USP30 usp30_nlrp3->ub_nlrp3 deubiquitinates ub_nlrp3->inflammasome_assembly leads to degradation or inactivation caspase1 Caspase-1 Activation inflammasome_assembly->caspase1 il1b IL-1β Maturation caspase1->il1b mf094_nlrp3 This compound mf094_nlrp3->usp30_nlrp3 inhibits

Caption: this compound inhibits NLRP3 inflammasome activation via USP30.

CoIP_Logic cluster_hypothesis Hypothesis cluster_experiment Co-IP Experiment cluster_outcome Expected Outcome hypothesis This compound alters the interaction between USP30 and its substrate. control Vehicle Control hypothesis->control treatment This compound Treatment hypothesis->treatment ip_usp30 Immunoprecipitate USP30 control->ip_usp30 treatment->ip_usp30 wb_substrate Western Blot for Substrate ip_usp30->wb_substrate outcome Quantify and compare substrate band intensity between control and treatment. wb_substrate->outcome

Caption: Logical framework of a Co-IP experiment to test the effect of this compound.

Conclusion

Co-immunoprecipitation is an indispensable tool for investigating the molecular mechanisms of USP30 inhibition by this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust Co-IP experiments. By quantifying the changes in protein-protein interactions upon this compound treatment, scientists can gain deeper insights into the cellular consequences of USP30 inhibition, paving the way for the development of novel therapeutics targeting this important deubiquitinase.

References

In vivo Administration of MF-094: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2][3] By inhibiting USP30, this compound effectively increases protein ubiquitination and accelerates the process of mitophagy, the selective degradation of damaged mitochondria.[1][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for a variety of conditions, including diabetic wound healing and neurodegenerative diseases.[4][5] This document provides detailed application notes and protocols for the in vivo administration of this compound based on currently available research.

Mechanism of Action: USP30 Inhibition

USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from damaged mitochondria, thereby preventing their clearance. This compound blocks this activity, leading to the accumulation of ubiquitinated mitochondrial proteins, which serves as a signal for autophagosome engulfment and subsequent lysosomal degradation.

Signaling Pathway of this compound in Mitophagy

MF094_Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol USP30 USP30 Ub_Mito Ubiquitinated Mitochondrial Proteins USP30->Ub_Mito Deubiquitinates Autophagosome Autophagosome Ub_Mito->Autophagosome Recruits MFN2 MFN2 Parkin Parkin (E3 Ligase) Parkin->MFN2 MF094 This compound MF094->USP30 Inhibits Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy Degrades Mitochondria

Caption: Workflow of this compound in promoting mitophagy through USP30 inhibition.

Signaling Pathway of this compound in Diabetic Wound Healing

In the context of diabetic complications, advanced glycation end (AGE) products are known to suppress the viability and migration of skin fibroblasts. This compound has been shown to counteract these effects by inhibiting the NLRP3 inflammasome, a key player in inflammation.[5]

MF094_NLRP3_Pathway cluster_Cell Cellular Environment AGEs Advanced Glycation End Products (AGEs) USP30 USP30 AGEs->USP30 Upregulates NLRP3 NLRP3 USP30->NLRP3 Deubiquitinates (Activates) Inflammasome NLRP3 Inflammasome Activation NLRP3->Inflammasome Caspase1 Caspase-1 p20 Inflammasome->Caspase1 Increases Wound_Healing Wound Healing Inflammasome->Wound_Healing Inhibits MF094 This compound MF094->USP30 Inhibits MF094->Wound_Healing Promotes

Caption: this compound's role in the USP30-NLRP3 pathway to promote diabetic wound healing.

Quantitative Data

Currently, there is limited publicly available quantitative data on the in vivo pharmacokinetics and dose-response relationships of this compound. The following table summarizes the available information on its inhibitory activity.

ParameterValueCell Line/AssayReference
IC50 120 nMUSP30 Inhibition Assay[1][2]
Inhibitory Activity <30% at 10 µMPanel of 22 other USPs[1]

Note: Researchers should perform their own dose-finding studies to determine the optimal concentration for their specific animal model and disease indication.

In vivo Administration Protocols

The following protocols are based on formulations suggested by commercial suppliers and methodologies described in published research. It is crucial to prepare the working solutions fresh on the day of use.

Intracerebroventricular (ICV) Injection in Mice

This route has been utilized in a subarachnoid hemorrhage (SAH) mouse model.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Stereotactic apparatus

  • Hamilton syringe

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Preparation of Working Solution: On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be 5% or less to minimize toxicity.[6]

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotactic Surgery: Secure the anesthetized mouse in a stereotactic frame.

  • Injection: Following established stereotactic coordinates for the lateral ventricle, slowly inject the this compound working solution.

Experimental Workflow for ICV Injection

ICV_Workflow cluster_prep Preparation cluster_procedure Procedure prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solution (≤5% DMSO in Saline) prep_stock->prep_working inject Inject into Lateral Ventricle prep_working->inject anesthetize Anesthetize Animal stereotaxic Mount on Stereotaxic Frame anesthetize->stereotaxic stereotaxic->inject

Caption: Workflow for intracerebroventricular injection of this compound.

Oral (PO) and Intraperitoneal (IP) Administration

For systemic delivery, this compound can be formulated as a suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 20.8 mg/mL).[1]

  • Preparation of Working Suspension:

    • To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.[1]

    • Add 50 µL of Tween-80 and mix again.[1]

    • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[1] This results in a suspended solution.

Administration in Corn Oil

This formulation is suitable for subcutaneous (SC) or intraperitoneal (IP) injection, especially for studies requiring sustained release.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Protocol:

  • Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 20.8 mg/mL).[1]

  • Preparation of Working Solution:

    • Add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]

    • Mix thoroughly to ensure a uniform suspension.

Important Considerations

  • Solubility: this compound is soluble in DMSO.[2] For aqueous-based formulations, co-solvents and surfactants are necessary to achieve a stable suspension.

  • Vehicle Controls: It is imperative to include a vehicle control group in all in vivo experiments to account for any effects of the solvents.

  • Toxicity: While this compound has shown good selectivity, it is essential to perform preliminary toxicity studies to determine the maximum tolerated dose (MTD) in the chosen animal model and for the specific administration route.

  • Animal Models: The choice of animal model should be appropriate for the disease being studied. This compound has been used in a streptozotocin (STZ)-induced diabetic rat model and a subarachnoid hemorrhage mouse model.[5][6]

Conclusion

This compound is a valuable research tool for investigating the role of USP30 and mitophagy in health and disease. The protocols outlined in this document provide a starting point for in vivo studies. Researchers are encouraged to optimize these protocols for their specific experimental needs and to conduct thorough validation studies. As research progresses, more detailed information regarding the in vivo efficacy, pharmacokinetics, and safety profile of this compound is anticipated to become available.

References

Measuring Target Engagement of MF-094 in Cellular Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: MF-094 is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] USP30 plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria, by counteracting Parkin-mediated ubiquitination of mitochondrial proteins.[3][4] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial substrates, leading to enhanced mitophagy.[1][3] This mechanism of action has demonstrated therapeutic potential in various models, including diabetic wound healing and certain cancers.[5][6] Accurate measurement of this compound's engagement with its target, USP30, within a cellular context is crucial for understanding its biological activity, confirming its mechanism of action, and guiding further drug development efforts.

This document provides detailed protocols for three widely used methods to quantify the target engagement of this compound in cells: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Western Blotting for downstream pathway modulation.

Signaling Pathway of USP30 in Mitophagy

USP30 acts as a negative regulator of mitophagy. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondria for degradation by the autophagosome. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy.[3][4] this compound inhibits the enzymatic activity of USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.[1]

USP30_Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol PINK1 PINK1 Parkin Parkin PINK1->Parkin Recruitment OMM_Proteins OMM Proteins Parkin->OMM_Proteins Ubiquitination Ub_OMM_Proteins Ubiquitinated OMM Proteins Parkin->Ub_OMM_Proteins Autophagosome Autophagosome Ub_OMM_Proteins->Autophagosome Recruitment of autophagy receptors USP30 USP30 USP30->Ub_OMM_Proteins Deubiquitination MF094 This compound MF094->USP30 Inhibition Mitophagy Mitophagy Autophagosome->Mitophagy Engulfment Mitochondrial_Stress Mitochondrial Stress Mitochondrial_Stress->PINK1 Accumulation

Caption: USP30 signaling pathway in mitophagy and the inhibitory action of this compound.

Data Presentation

Table 1: Quantitative Comparison of this compound Target Engagement Assays

ParameterCellular Thermal Shift Assay (CETSA)NanoBRET Target EngagementWestern Blot (Downstream)
Metric ΔTagg (°C)IC50 (nM)Fold Change in p-Ubiquitin
Principle Ligand-induced thermal stabilizationCompetitive displacement of a tracerQuantification of substrate ubiquitination
This compound (Example Data) 4.2°C at 1 µM150 nM3.5-fold increase at 1 µM
Cell Type HEK293T cells overexpressing USP30HEK293T cells with NanoLuc-USP30A549 cells
Throughput Low to MediumHighLow to Medium
Direct Target Evidence HighHighMedium (Inferred)

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stability of a target protein in its native cellular environment.[7][8] The binding of a ligand, such as this compound, to its target protein, USP30, can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[9]

Experimental Workflow:

CETSA_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Compound Treatment (this compound or DMSO) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate soluble/aggregated protein) D->E F 6. Sample Preparation (Supernatant collection) E->F G 7. Protein Quantification (Western Blot for USP30) F->G H 8. Data Analysis (Plot melting curves) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T cells) and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Transfer the supernatant containing the soluble proteins to new tubes.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble USP30 in each sample by Western Blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble USP30 as a function of temperature for both this compound treated and control samples.

    • The shift in the melting temperature (ΔTagg) indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.[10] This technology uses a NanoLuc® luciferase-tagged target protein (NanoLuc-USP30) and a fluorescent tracer that binds to the same protein. When the tracer is bound to the NanoLuc-USP30 fusion protein, energy transfer occurs, generating a BRET signal. A test compound that also binds to USP30 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[11]

Experimental Workflow:

NanoBRET_Workflow A 1. Transfection (HEK293T with NanoLuc-USP30) B 2. Cell Plating (Assay Plate) A->B C 3. Compound & Tracer Addition (this compound titration, fixed tracer conc.) B->C D 4. Incubation (Allow for equilibrium) C->D E 5. Substrate Addition (NanoLuc substrate) D->E F 6. BRET Measurement (Luminescence at two wavelengths) E->F G 7. Data Analysis (Calculate BRET ratio and IC50) F->G

Caption: Workflow for the NanoBRET Target Engagement Assay.

Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding a NanoLuc-USP30 fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

    • Plate the cells into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the fluorescent tracer at a predetermined optimal concentration to all wells.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoBRET Nano-Glo® Substrate and extracellular NanoLuc Inhibitor to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Downstream Pathway Modulation

Measuring the ubiquitination status of known USP30 substrates can provide indirect evidence of target engagement. Inhibition of USP30 by this compound is expected to lead to an accumulation of ubiquitinated proteins on the mitochondria.

Experimental Workflow:

WB_Workflow A 1. Cell Treatment (this compound or DMSO) B 2. Mitochondrial Fractionation (Isolate mitochondria) A->B C 3. Protein Lysis & Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantify band intensity) G->H

Caption: Workflow for Western Blotting analysis of downstream pathway modulation.

Protocol:

  • Cell Treatment and Mitochondrial Isolation:

    • Treat cells (e.g., A549) with this compound or a vehicle control for a specified time (e.g., 4-6 hours).

    • To enhance the signal, cells can be co-treated with a mitochondrial uncoupler like CCCP to induce mitophagy.

    • Harvest the cells and perform mitochondrial fractionation using a commercially available kit or a standard dounce homogenization protocol.

  • Sample Preparation:

    • Lyse the mitochondrial pellets in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[12]

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size on a polyacrylamide gel.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pan-ubiquitin or a specific ubiquitinated substrate (e.g., MFN2) overnight at 4°C.[14][15][16]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Analysis:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., VDAC1 for mitochondrial fraction). Compare the levels of ubiquitinated proteins in this compound-treated samples to the control.

The protocols outlined in this application note provide robust methods for measuring the cellular target engagement of this compound with its target, USP30. CETSA and NanoBRET offer direct and quantitative assessment of binding in live cells, while Western blotting for downstream markers provides valuable mechanistic confirmation. The choice of assay will depend on the specific research question, required throughput, and available resources. A combination of these approaches will provide a comprehensive understanding of this compound's interaction with its target in a cellular context.

References

Troubleshooting & Optimization

Troubleshooting MF-094 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with MF-094, particularly its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30).[1][2] Its primary mechanism of action is to block the deubiquitinating activity of USP30, which leads to increased protein ubiquitination and accelerates mitophagy.[1]

Q2: What are the known cellular effects of this compound?

A2: this compound has been shown to increase protein ubiquitination and accelerate mitophagy.[1] It has also been demonstrated to inhibit the NLRP3 inflammasome, which contributes to its therapeutic potential in accelerating diabetic wound healing.[3]

Q3: What is the IC50 of this compound?

A3: this compound has an IC50 of 120 nM for USP30.[1][2]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO at a concentration of 90 mg/mL.[2] Information regarding its solubility in aqueous solutions is limited, suggesting it is poorly soluble in water.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

Researchers commonly encounter difficulties in dissolving this compound in aqueous buffers for in vitro and cell-based assays. The following guide provides systematic approaches to address this issue.

Problem: Precipitate formation or insolubility of this compound in aqueous media.

Step 1: Initial Stock Solution Preparation

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2]

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or higher, not exceeding 90 mg/mL).

    • Vortex and/or gently warm the solution (up to 37°C) to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Step 2: Dilution into Aqueous Buffer

Direct dilution of a high-concentration DMSO stock into an aqueous buffer can still lead to precipitation. The following techniques can help improve solubility upon dilution.

  • Method 1: Gradual Dilution and Vigorous Mixing

    • Protocol:

      • Warm the aqueous buffer to 37°C.

      • While vortexing the aqueous buffer, add the this compound DMSO stock dropwise. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

      • Continue vortexing for several minutes after adding the stock solution.

  • Method 2: Use of a Surfactant

    • Rationale: Surfactants can increase the solubility of hydrophobic compounds in aqueous solutions.[4][5]

    • Common Surfactants: Tween® 80 or Pluronic® F-68 are commonly used in cell culture applications.

    • Protocol:

      • Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01-0.1%).

      • Proceed with the gradual dilution method described above.

    • Caution: Always perform a vehicle control experiment to ensure the surfactant at the used concentration does not affect your experimental results.

  • Method 3: pH Adjustment

    • Rationale: The solubility of some compounds can be influenced by the pH of the solution.[4][6] The chemical structure of this compound suggests it has ionizable groups, and altering the pH may improve its solubility.

    • Protocol:

      • Prepare a series of buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.4, 8.0).

      • Test the solubility of this compound in each buffer to determine the optimal pH for your experiment.

    • Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability).

Step 3: Advanced Formulation Strategies

If the above methods are insufficient, more advanced techniques, often used in drug development, can be adapted for research purposes.

  • Use of Cyclodextrins

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8][9]

    • Protocol:

      • Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in your aqueous buffer.

      • Add the this compound DMSO stock to the cyclodextrin solution.

      • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

    • Note: The optimal ratio of this compound to cyclodextrin may need to be determined empirically.

Summary of Solubility Enhancement Techniques
Technique Principle Common Agents/Methods Considerations
Co-solvency Using a water-miscible organic solvent to increase solubility.[10]DMSO, EthanolThe final concentration of the organic solvent should be non-toxic to cells.
Surfactants Increasing the permeability of the active ingredient to the dissolution medium.[4]Tween® 80, Pluronic® F-68Potential for cellular toxicity; requires vehicle controls.
pH Adjustment Ionizing the drug molecule to increase its solubility.[4]Buffers with varying pHThe pH must be compatible with the biological system.
Complexation Forming a complex with a host molecule that has a hydrophilic exterior.[4]β-cyclodextrins, HP-β-cyclodextrinMay require optimization of the drug-to-cyclodextrin ratio.
Solid Dispersion Dispersing the drug in a hydrophilic carrier.[9][11]PVP, HPMC, ChitosanMore complex preparation, often involving solvent evaporation or melting.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 535.7 g/mol )[2]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 5.36 mg of this compound powder into the tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway of this compound

MF094_Pathway cluster_mitochondria Mitochondrial Outer Membrane USP30 USP30 Ub_Protein Ubiquitinated Protein USP30->Ub_Protein Deubiquitinates NLRP3 NLRP3 Inflammasome Activation USP30->NLRP3 Activates Mitophagy Mitophagy Ub_Protein->Mitophagy MF094 This compound MF094->USP30 MF094->NLRP3 Inhibits

Caption: Mechanism of action of this compound in inhibiting USP30-mediated pathways.

Troubleshooting Workflow for this compound Insolubility

Troubleshooting_Workflow start Start: this compound Insolubility Issue stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep dilution Dilute into Aqueous Buffer stock_prep->dilution check1 Is it Soluble? dilution->check1 success Proceed with Experiment check1->success Yes troubleshoot Troubleshooting Options check1->troubleshoot No gradual_dilution Gradual Dilution with Vortexing troubleshoot->gradual_dilution surfactant Add Surfactant (e.g., Tween-80) troubleshoot->surfactant ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust cyclodextrin Use Cyclodextrin troubleshoot->cyclodextrin check2 Is it Soluble? gradual_dilution->check2 surfactant->check2 ph_adjust->check2 cyclodextrin->check2 check2->success Yes contact_support Contact Technical Support check2->contact_support No

References

Potential off-target effects of high concentrations of MF-094

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of high concentrations of MF-094, a potent and selective USP30 inhibitor.

Troubleshooting Guide

This guide is designed to help researchers identify and troubleshoot potential issues that may arise from using high concentrations of this compound in their experiments.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cell Death or Apoptosis At high concentrations, the selectivity of this compound may decrease, potentially leading to the inhibition of other deubiquitinating enzymes (DUBs) or cellular pathways critical for cell survival. For example, some compounds have been shown to induce apoptosis at higher concentrations through pathways like Wnt inhibition[1].1. Perform a Dose-Response Curve: Determine the optimal concentration of this compound that induces the desired on-target effect (e.g., mitophagy) without causing significant cytotoxicity. 2. Use Lower Concentrations: If possible, use the lowest effective concentration of this compound to minimize the risk of off-target effects. 3. Control Experiments: Include appropriate controls, such as a structurally related but inactive compound, to confirm that the observed effects are due to USP30 inhibition.
Alterations in Non-Mitophagy Autophagy While this compound is known to induce mitophagy, high concentrations could potentially impact general autophagy pathways.1. Monitor Autophagy Flux: Use established assays (e.g., LC3 turnover assays) to assess the overall impact on autophagy. 2. Specific Mitophagy Markers: Rely on specific markers of mitophagy (e.g., ubiquitination of TOM20) to distinguish from general autophagy.
Unexplained Changes in Protein Ubiquitination This compound is expected to increase ubiquitination of mitochondrial proteins. Widespread, non-specific changes in the ubiquitinome could indicate off-target DUB inhibition.1. Ubiquitin-Proteomics: If available, perform ubiquitin-proteomics to identify which proteins are hyper-ubiquitinated. 2. Selectivity Profiling: Compare your results with published selectivity data for this compound. This compound has shown less than 30% inhibitory activity against a panel of 22 other USPs at 10 µM[2][3].

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[2][3] USP30 counteracts the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy. By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on damaged mitochondria, leading to their clearance through the PINK1/Parkin-mediated mitophagy pathway.[4][5][6]

Q2: What is the reported selectivity profile of this compound?

A2: this compound has been reported to be a highly selective inhibitor of USP30. In a panel of 22 other ubiquitin-specific proteases (USPs), this compound showed less than 30% inhibitory activity at a concentration of 10 µM.[2][3] This indicates a high degree of selectivity for USP30 over other related enzymes at this concentration.

Compound IC50 for USP30 Selectivity Notes
This compound120 nM[2]<30% inhibition of 22 other USPs at 10 µM[2][3]

Q3: Are there any known off-target effects of this compound at high concentrations?

A3: While specific studies focusing on the off-target effects of high concentrations of this compound are limited, general principles of pharmacology suggest that selectivity can decrease as concentrations increase. One publication noted that some deubiquitinating enzyme inhibitors can exhibit high toxicity, necessitating the use of drug delivery systems, though this was not specifically stated for this compound.[7] Researchers should be cautious when using concentrations significantly higher than the reported IC50 and should empirically determine the optimal concentration for their specific cell type and assay.

Q4: How can I experimentally verify that the effects I'm seeing are due to USP30 inhibition and not off-target effects?

A4: To confirm on-target activity, researchers can perform several control experiments:

  • Use a negative control: A structurally similar but inactive analog of this compound, if available, can help differentiate on-target from off-target effects.

  • Rescue experiments: Overexpression of USP30 could potentially rescue the phenotype induced by this compound, confirming that the effect is mediated through USP30 inhibition.

  • Monitor direct downstream targets: Assess the ubiquitination status of known USP30 substrates, such as TOM20, to confirm target engagement.[4]

Experimental Protocols

Key Experiment: Monitoring Mitophagy via Ubiquitination of TOM20

This protocol is a key method to assess the on-target activity of this compound.

  • Cell Culture and Treatment: Plate cells of interest (e.g., HeLa cells overexpressing Parkin, or iPSC-derived neurons) at an appropriate density. Treat cells with a dose-range of this compound (e.g., 10 nM - 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours). To induce mitochondrial damage and promote mitophagy, a mitochondrial uncoupler such as CCCP or Oligomycin/Antimycin A can be co-administered.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against TOM20. Ubiquitinated TOM20 will appear as a higher molecular weight smear or distinct bands above the unmodified TOM20 band.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for ubiquitinated TOM20 and total TOM20. An increase in the ratio of ubiquitinated TOM20 to total TOM20 in this compound treated cells compared to control cells indicates on-target activity.

Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Process Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 Parkin_Recruitment Parkin Recruitment PINK1->Parkin_Recruitment Ubiquitination Ubiquitination of Mitochondrial Proteins (e.g., TOM20) Parkin_Recruitment->Ubiquitination USP30 USP30 Ubiquitination->USP30 Inhibits Mitophagy Mitophagy (Clearance of Damaged Mitochondria) Ubiquitination->Mitophagy USP30->Ubiquitination Deubiquitinates MF094 This compound MF094->USP30 Inhibits

Caption: On-target effect of this compound on the USP30-mediated mitophagy pathway.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome with this compound Check_Concentration Is the concentration of This compound significantly higher than the IC50? Start->Check_Concentration High_Concentration Potential for Off-Target Effects Check_Concentration->High_Concentration Yes Optimal_Concentration On-Target Effects More Likely Check_Concentration->Optimal_Concentration No Perform_Dose_Response Action: Perform Dose-Response Curve for Cytotoxicity and On-Target Activity High_Concentration->Perform_Dose_Response Verify_On_Target Action: Verify On-Target Engagement (e.g., Ub-TOM20 Western Blot) Optimal_Concentration->Verify_On_Target Analyze_Off_Target Consider Broader Cellular Assays (e.g., Apoptosis Assay, General Autophagy Flux) Perform_Dose_Response->Analyze_Off_Target Interpret_Results Interpret Results in Context of On-Target vs. Off-Target Effects Verify_On_Target->Interpret_Results Analyze_Off_Target->Interpret_Results

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Interpreting Unexpected Results in MF-094 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MF-094, a potent and selective USP30 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2][3] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins.[1][3] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the recruitment of the autophagy machinery and subsequent clearance of damaged or superfluous mitochondria via a process called mitophagy.[1][3]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound is expected to lead to an increase in protein ubiquitination on mitochondria and an acceleration of mitophagy.[1][2] This can result in a reduction of mitochondrial mass and may protect cells from certain stressors. For instance, studies have shown that this compound can restore cell viability and migration in fibroblasts treated with advanced glycation end products (AGEs) and protect neurons from hemoglobin-induced damage.[1][4] In some cancer cell lines, this compound has been shown to decrease cell viability and induce apoptosis.[5]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For cell culture experiments, the DMSO stock solution is further diluted in the appropriate cell culture medium to the desired final concentration.[1] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity. For short-term storage, the DMSO stock solution should be stored at -20°C. For long-term storage, it is advisable to store it at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What is a typical concentration range and treatment time for this compound in cell culture?

A4: The optimal concentration and treatment time for this compound can vary depending on the cell type and the specific experimental endpoint. Based on published studies, a concentration range of 0.2 µM to 2 µM for 24 to 72 hours is often used.[1][5] It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal conditions.

Troubleshooting Guide

This guide addresses common unexpected results encountered during this compound experiments in a question-and-answer format.

Q5: I am not observing the expected increase in mitophagy upon this compound treatment. What could be the reason?

A5: Several factors could contribute to a lack of observable mitophagy induction. Consider the following troubleshooting steps:

  • Suboptimal this compound Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be optimal for your cell line.

    • Solution: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions for your specific cells.

  • Low Basal Mitophagy Rate: The basal rate of mitophagy in your chosen cell line might be too low to detect a significant increase upon USP30 inhibition.

    • Solution: Consider co-treatment with a known mitophagy inducer, such as a mitochondrial uncoupler (e.g., CCCP or oligomycin/antimycin A), to elevate the basal mitophagy rate.[6] This can make the effect of this compound more readily detectable.

  • Inappropriate Mitophagy Assay: The assay you are using may not be sensitive enough to detect the changes in mitophagy.

    • Solution: Employ multiple, complementary assays to measure mitophagy. This could include Western blotting for mitophagy markers (e.g., PINK1, Parkin, LC3-II), immunofluorescence to visualize Parkin translocation to mitochondria, or flow cytometry-based assays using mitophagy reporters like mito-Keima.[6][7]

  • Cell Line-Specific Effects: Some cell lines may be less responsive to USP30 inhibition due to differences in the expression levels of USP30 or other components of the mitophagy machinery.

    • Solution: Confirm the expression of USP30 in your cell line via Western blot or qPCR. If USP30 expression is low, consider using a different cell line known to have a robust mitophagy response.

Q6: I am observing significant cytotoxicity or off-target effects with this compound. How can I mitigate this?

A6: High concentrations of this compound or any small molecule inhibitor can sometimes lead to off-target effects and cytotoxicity.

  • High Inhibitor Concentration: The concentration of this compound you are using may be too high for your specific cell line.

    • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your cells. Use the lowest effective concentration that induces mitophagy without causing significant cell death.

  • Off-Target Effects of USP30 Inhibitors: While this compound is reported to be selective for USP30, high concentrations may inhibit other deubiquitinases.[2]

    • Solution: To confirm that the observed phenotype is due to USP30 inhibition, consider using a structurally different USP30 inhibitor as a positive control or using genetic approaches like siRNA or CRISPR/Cas9 to knock down USP30. Comparing the results from pharmacological inhibition and genetic knockdown can help validate the specificity of the observed effects.[3]

Q7: My Western blot results for mitophagy markers are inconsistent or difficult to interpret. What can I do?

A7: Western blotting for mitophagy markers can be challenging due to the dynamic nature of the process.

  • Poor Antibody Quality: The primary antibodies you are using may not be specific or sensitive enough.

    • Solution: Validate your antibodies using positive and negative controls (e.g., cell lysates from cells with known induction of mitophagy or knockdown of the target protein). Refer to the manufacturer's datasheet for recommended applications and dilutions.

  • Dynamic Protein Levels: The levels of some mitophagy markers, like PINK1, can change rapidly and may be difficult to detect.

    • Solution: For detecting PINK1 accumulation, it is often necessary to use a proteasome inhibitor (e.g., MG132) to prevent its degradation. When assessing LC3-II conversion, it is crucial to include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes, allowing for the accumulation of LC3-II and a more accurate measurement of autophagic flux.[8]

  • Incorrect Loading Controls: Using a single, abundant housekeeping protein as a loading control might not be appropriate for mitophagy studies where cellular components are being turned over.

    • Solution: Consider using a total protein stain (e.g., Ponceau S or Coomassie Blue) to verify equal loading across all lanes. Additionally, normalizing to multiple housekeeping proteins can increase the reliability of your results.

Data Presentation

Table 1: Recommended this compound Concentrations and Treatment Durations in Various Cell Lines

Cell LineApplicationThis compound ConcentrationTreatment DurationReference
Primary NeuronsNeuroprotection180 nM24 hours[1]
HSC4 (Oral Squamous Carcinoma)Cell Viability0.2 - 2 µMNot Specified[5]
HOEC (Oral Epithelial Cells)Cell Viability0.2 - 2 µMNot Specified[5]

Experimental Protocols

Protocol 1: Assessment of Mitophagy by Western Blotting

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to reach 70-80% confluency on the day of the experiment. Treat the cells with the desired concentration of this compound or vehicle control (DMSO). In a subset of wells, co-treat with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 4 hours of the this compound treatment.

  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against mitophagy markers (e.g., PINK1, Parkin, LC3B, p62/SQSTM1) and mitochondrial markers (e.g., TOM20, COX IV, VDAC) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of the proteins of interest to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in mitochondrial protein levels in the presence of a lysosomal inhibitor are indicative of increased mitophagic flux.

Protocol 2: Immunofluorescence for Parkin Translocation

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound and a mitochondrial uncoupler (e.g., 10 µM CCCP for 1-3 hours) to induce Parkin translocation.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells three times with PBS.

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate the cells with a primary antibody against Parkin and a mitochondrial marker (e.g., TOM20 or MitoTracker dye) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence or confocal microscope.

  • Analysis: Analyze the images for the co-localization of Parkin with mitochondria. An increase in the number of cells showing punctate Parkin staining that co-localizes with mitochondria indicates the induction of mitophagy.

Mandatory Visualization

MF094_Signaling_Pathway cluster_Mitochondrion Mitochondrion USP30 USP30 Ub_Proteins Ubiquitinated Mitochondrial Proteins USP30->Ub_Proteins Deubiquitinates Mitophagy Mitophagy Ub_Proteins->Mitophagy Promotes MF094 This compound MF094->USP30 Inhibits Troubleshooting_Workflow Start Unexpected Result in this compound Experiment Q1 No effect observed? Start->Q1 A1_1 Optimize Concentration & Time-course Q1->A1_1 Yes Q2 Cytotoxicity observed? Q1->Q2 No A1_2 Use Mitophagy Inducer (e.g., CCCP) A1_1->A1_2 A1_3 Use Multiple Mitophagy Assays A1_2->A1_3 A1_4 Check USP30 Expression A1_3->A1_4 End Problem Resolved A1_4->End A2_1 Perform Viability Assay & Lower Concentration Q2->A2_1 Yes Q2->End No A2_2 Use Alternative Inhibitor or Genetic Knockdown A2_1->A2_2 A2_2->End Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Interpretation Interpretation Prep Prepare this compound Stock (in DMSO) Seed Seed Cells Prep->Seed Treat Treat Cells with this compound & Controls Seed->Treat WB Western Blot (Mitophagy Markers) Treat->WB IF Immunofluorescence (Parkin Translocation) Treat->IF Flow Flow Cytometry (Mito-Keima) Treat->Flow Interpret Interpret Results (Compare to Controls) WB->Interpret IF->Interpret Flow->Interpret

References

Technical Support Center: Minimizing MF-094 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MF-094. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the potential cytotoxic effects of this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] Its primary mechanism of action is to block the deubiquitinating activity of USP30, which is an enzyme localized to the outer mitochondrial membrane.[3] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, a key signal for the clearance of damaged mitochondria through a process called mitophagy.[1][2][4] This can be beneficial in various disease models, such as diabetic wound healing and neurodegenerative diseases.[3][5]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures with this compound?

A2: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[6] High cytotoxicity could be due to several factors:

  • Concentration: The effective, non-toxic concentration of this compound can vary significantly between different primary cell types.

  • Exposure Time: Prolonged exposure to the compound can lead to increased cell death.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations.[6]

  • Cell Health and Density: Suboptimal cell health or inappropriate cell density can exacerbate the cytotoxic effects of any treatment.[7]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death, which may be mistaken for compound-induced cytotoxicity.[8][9][10]

Q3: What is a recommended starting concentration for this compound in primary cells?

A3: A universal starting concentration is difficult to recommend due to the variability among primary cell types. However, a study on primary neuron cultures used this compound at a concentration of 180 nmol/L for 24 hours with protective effects observed.[4][11] For a new primary cell type, it is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration. A suggested starting range for this experiment is from 1 nM to 100 µM in a logarithmic dilution series.[12][13]

Q4: How should I prepare and store this compound?

A4: To ensure stability and minimize solvent-related cytotoxicity, follow these guidelines:

  • Stock Solution: Dissolve this compound in a high-quality, sterile solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Dilution: When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is as low as possible (ideally ≤0.1% for DMSO) to prevent solvent-induced toxicity.[6] Always include a vehicle control (media with the same final solvent concentration) in your experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound cytotoxicity in primary cell cultures.

Issue Potential Cause(s) Recommended Action(s)
High cell death at expected non-cytotoxic concentrations Primary cell sensitivity: Primary cells are often more sensitive than immortalized cell lines.- Perform a dose-response curve: Start with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal non-cytotoxic concentration for your specific primary cell type.[12][13]- Reduce exposure time: Limit the duration of this compound treatment to the minimum time required to observe the desired biological effect.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells.[6]- Minimize final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).[6]- Include a solvent control: Always include a vehicle control group (cells treated with the same concentration of solvent used for the highest drug concentration).
Contamination: Bacterial, fungal, or mycoplasma contamination can induce cell death.[8][9][10]- Routinely check for contamination: Visually inspect cultures daily for signs of contamination (e.g., turbidity, color change of medium).[8]- Perform mycoplasma testing: Regularly test your cultures for mycoplasma, as it is not visible by standard microscopy.
Inconsistent results between experiments Variability in cell passage number: Primary cells have a limited lifespan and their characteristics can change with each passage.- Use cells within a consistent and low passage number range.
Inconsistent incubation times: - Standardize all incubation times for cell plating, treatment, and assays.
Different batches of this compound or reagents: - Qualify new batches of the compound and critical reagents before use in large-scale experiments.
No observable effect of this compound Poor solubility: The compound may not be fully dissolved in the culture medium.- Ensure the stock solution is fully dissolved before diluting it into the culture medium.
Incorrect target: The target of this compound, USP30, may not be expressed or may be expressed at very low levels in your specific primary cell type.- Verify the expression of USP30 in your cells using techniques like Western blot or qPCR.
Insufficient incubation time: The biological effect may require a longer incubation period to become apparent.- Perform a time-course experiment to determine the optimal incubation time.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Primary Cells

Objective: To determine the cell seeding density that results in a sub-confluent monolayer in the logarithmic growth phase at the end of the experiment.

Methodology:

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT, as described in Protocol 2).

  • The optimal seeding density is the one that results in sub-confluent cells that are actively proliferating at the end of the experiment.[12]

Protocol 2: Dose-Response Cytotoxicity Assay for this compound

Objective: To determine the cytotoxic potential of this compound on a specific primary cell type and to identify the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, or the no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Assay Example):

    • After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.[12]

Visualizations

Signaling Pathway

USP30_Mitophagy_Pathway cluster_mitochondrion Outer Mitochondrial Membrane cluster_cytosol Cytosol Mito Damaged Mitochondrion Parkin Parkin (E3 Ligase) Mito->Parkin recruits Ub Ubiquitin USP30 USP30 USP30->Ub removes Ub_Mito Ubiquitinated Mitochondrial Proteins Parkin->Ub_Mito ubiquitinates Ub_Mito->USP30 target for deubiquitination Autophagosome Autophagosome Ub_Mito->Autophagosome signals for engulfment MF094 This compound MF094->USP30 inhibits Lysosome Lysosome Autophagosome->Lysosome fuses with Mitophagy Mitophagy (Degradation) Lysosome->Mitophagy leads to

Caption: The role of this compound in the USP30-mediated mitophagy pathway.

Experimental Workflow

Experimental_Workflow start Start protocol1 Protocol 1: Determine Optimal Seeding Density start->protocol1 protocol2 Protocol 2: Dose-Response Cytotoxicity Assay protocol1->protocol2 data_analysis Data Analysis: Generate Dose-Response Curve and Calculate IC50 protocol2->data_analysis troubleshoot Troubleshooting: Address High Cytotoxicity or Inconsistent Results data_analysis->troubleshoot optimization Optimization: Adjust Concentration, Exposure Time, or Solvent troubleshoot->optimization If issues persist end Proceed with Experiment Using Optimal Non-Toxic Concentration troubleshoot->end If results are optimal optimization->protocol2 Re-evaluate

Caption: A logical workflow for minimizing this compound cytotoxicity.

References

Technical Support Center: Optimizing MF-094 Incubation for Maximal Mitophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of MF-094 incubation time to achieve maximal mitophagy induction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce mitophagy?

A1: this compound is a highly selective inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[3][4] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins that have been tagged for degradation. This enhances the signal for mitophagy, a cellular process for the selective removal of damaged mitochondria. Specifically, this compound promotes the ubiquitination of mitochondrial proteins, such as Mitofusin 2 (MFN2), by the E3 ubiquitin ligase Parkin, leading to the clearance of damaged mitochondria.[4][5]

Q2: What is the recommended starting concentration and incubation time for this compound in cell culture?

A2: Based on published studies, a common starting concentration for this compound in vitro is in the nanomolar to low micromolar range. For instance, a concentration of 180 nmol/L was used to treat cultured neurons for 24 hours to promote mitophagy.[5] In other cell types, such as C2C12 myotubes, this compound has been shown to increase mitophagy.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Regarding incubation time, studies have shown that mitophagy induction with USP30 inhibition can peak around 24 hours.[5] However, the optimal time can vary, so a time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended.

Q3: How can I measure the induction of mitophagy in my experiment?

A3: There are several methods to quantify mitophagy induction:

  • Western Blotting: This is used to measure the levels of key mitophagy-related proteins. A decrease in the levels of mitochondrial proteins (e.g., TOM20, TIMM23, HSP60) indicates their degradation through mitophagy.[6] An increase in the ratio of LC3-II to LC3-I is also a common indicator of autophagosome formation.[7]

  • Fluorescence Microscopy: Using fluorescent reporters like mito-Keima or co-localization of mitochondria with lysosomal markers (e.g., LAMP1) or autophagosome markers (e.g., LC3) can visualize and quantify mitophagic events.[1][8]

  • Flow Cytometry: This can be used to quantify changes in mitochondrial mass or membrane potential using dyes like MitoTracker Green and TMRM, respectively.[9]

  • Electron Microscopy: This provides direct visualization of mitochondria enclosed within autophagosomes (mitophagosomes).[8]

  • Mitochondrial DNA (mtDNA) quantification: A decrease in mtDNA copy number can indicate mitochondrial clearance.[1][2][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant increase in mitophagy markers after this compound treatment. Suboptimal Incubation Time or Concentration: The chosen incubation time or this compound concentration may not be optimal for your cell type.Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10 nM - 1 µM) experiment to determine the optimal conditions.
Low Parkin Expression: The PINK1/Parkin pathway is a major route for mitophagy, and low levels of Parkin can limit the response to USP30 inhibition.[3][10]Verify Parkin expression in your cell line. Consider overexpressing Parkin to enhance the mitophagic response if necessary.
Inefficient Mitochondrial Damage: Mitophagy is primarily a response to mitochondrial damage. If mitochondria are healthy, the effect of this compound may be minimal.Consider co-treatment with a mitochondrial damaging agent like CCCP or Antimycin A/Oligomycin to induce mitochondrial stress and prime the system for mitophagy.
Cell death or toxicity observed after this compound treatment. High Concentration of this compound: Excessive concentrations of any compound can lead to off-target effects and toxicity.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold in your cell line.
Prolonged Incubation: Long exposure to the inhibitor might disrupt normal mitochondrial turnover and lead to cellular stress.Reduce the incubation time. A 24-hour incubation is often sufficient to observe significant mitophagy.[5]
Inconsistent results between experiments. Variability in Cell Culture Conditions: Differences in cell confluence, passage number, or media components can affect cellular responses.Standardize your cell culture protocols. Ensure cells are at a consistent confluence and use the same passage range for all experiments.
Reagent Instability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.Aliquot this compound upon receipt and store it as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Effect of this compound on Mitophagy-Related Protein Expression in Neurons

Treatment Time (hours)PINK1 Expression (relative to control)Parkin Expression (relative to control)LC3-II/I Ratio (relative to control)
01.01.01.0
6IncreasedIncreasedIncreased
12Peak IncreasePeak IncreasePeak Increase
24ElevatedElevatedElevated
48Returning to baselineReturning to baselineReturning to baseline
72Near baselineNear baselineNear baseline

Note: This table is a qualitative summary based on trends observed in published western blot data.[8] Actual quantitative values will vary depending on the experimental setup.

Experimental Protocols

Protocol 1: Western Blot Analysis of Mitophagy Markers
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of this compound for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against mitophagy markers (e.g., TOM20, LC3, p-S65-Ubiquitin, Parkin, PINK1) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence Staining for Mitophagy Visualization
  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound and a mitochondrial damaging agent (e.g., 10 µM CCCP for 2 hours) if required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies (e.g., anti-TOM20 for mitochondria and anti-LC3 for autophagosomes) overnight at 4°C. Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium with DAPI to stain the nuclei.

  • Image Analysis: Acquire images using a confocal microscope. Analyze the co-localization of mitochondrial and autophagosomal signals to quantify mitophagy.

Signaling Pathways and Workflows

MF094_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 Ub Ubiquitin PINK1->Ub phosphorylates pUb p-S65-Ubiquitin Ub->pUb Parkin_recruit Parkin Recruitment pUb->Parkin_recruit Parkin_active Parkin (E3 Ligase) Parkin_recruit->Parkin_active MFN2 MFN2 Ub_MFN2 Ubiquitinated MFN2 MFN2->Ub_MFN2 Autophagosome Autophagosome Formation Ub_MFN2->Autophagosome signals for USP30 USP30 USP30->Ub_MFN2 deubiquitinates MF094 This compound MF094->USP30 inhibits Parkin_active->MFN2 ubiquitinates Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: Signaling pathway of this compound-induced mitophagy.

Mitophagy_Experiment_Workflow cluster_Analysis Analysis start Start: Seed cells treatment Treatment: - Vehicle (Control) - this compound (various concentrations) - Optional: Mitochondrial stressor (e.g., CCCP) start->treatment incubation Incubation: Time-course experiment (e.g., 6, 12, 24, 48h) treatment->incubation western Western Blot: - TOM20, LC3, Parkin - p-S65-Ub incubation->western Biochemical if_staining Immunofluorescence: - Co-localization of Mitochondria (TOM20) & Autophagosomes (LC3) incubation->if_staining Imaging flow Flow Cytometry: - Mitochondrial Mass - Membrane Potential incubation->flow Quantitative end End: Data Interpretation western->end if_staining->end flow->end

Caption: Experimental workflow for optimizing this compound incubation.

References

Avoiding experimental artifacts with MF-094

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while avoiding common artifacts and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[1] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the selective autophagic degradation of damaged or superfluous mitochondria, a process known as mitophagy.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to ensure complete dissolution, and sonication may be used to aid this process. Always prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q3: What is the IC₅₀ of this compound against USP30?

A3: The half-maximal inhibitory concentration (IC₅₀) of this compound for USP30 is approximately 120 nM.[1]

Troubleshooting Guides

Poor or Inconsistent Results in Mitophagy Assays

Q4: I am not observing the expected increase in mitophagy after treating my cells with this compound. What could be the reason?

A4: Several factors could contribute to this issue:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Insufficient Incubation Time: Mitophagy is a dynamic process that occurs over time. You may need to optimize the incubation period with this compound. Consider a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of mitophagy induction.

  • Cellular Context: The baseline level of mitophagy and the expression of essential mitophagy proteins (e.g., PINK1, Parkin) can vary significantly between cell types. Cells with low levels of these proteins may exhibit a blunted response to USP30 inhibition.

  • Assay Method: The method used to measure mitophagy is critical. Methods like mito-Keima or the analysis of mitochondrial protein degradation (e.g., TOM20) by Western blot are commonly used.[2] Ensure your chosen assay is validated and performed correctly. For fluorescence-based assays, be mindful of potential artifacts and quenching.

Q5: My mitophagy assay shows high variability between replicates. How can I improve consistency?

A5: To improve the consistency of your results:

  • Ensure Homogeneous Treatment: Make sure that this compound is evenly distributed in the cell culture medium. After adding the compound, gently swirl the plate to ensure a uniform concentration in each well.

  • Consistent Cell Seeding: Inconsistent cell density can lead to variability in results. Ensure that cells are seeded evenly and are in a similar growth phase across all wells.

  • Automated Quantification: Manual quantification of microscopy images can be subjective. Utilize automated image analysis software to quantify mitophagy events objectively and consistently across a large number of cells.

  • Stable Reagents: Ensure all reagents, including this compound stock solutions and assay components, are stored correctly and have not expired.

Unexpected Cytotoxicity or Cell Viability Issues

Q6: I am observing significant cell death after treating my cells with this compound. Is this expected?

A6: While this compound is generally used to modulate mitophagy, it can induce cytotoxicity at higher concentrations.[3] One study in oral squamous carcinoma cell lines (HOEC and HSC4) showed a dose-dependent decrease in cell viability with this compound concentrations ranging from 0.2 to 2 µM.[3] It is crucial to distinguish between apoptosis and mitophagy-related cell clearance.

  • Perform a Dose-Response Curve: Determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will help you identify a working concentration that induces mitophagy without causing widespread cell death.

  • Consider Off-Target Effects: At higher concentrations (e.g., 10 µM), inhibitors with a cyano-amide functional group like this compound may have off-target effects on other deubiquitinases, which could contribute to cytotoxicity.[4]

  • Alternative Delivery Methods: For sensitive cell lines or in vivo models where toxicity is a concern, consider using a nanoparticle-based delivery system. Studies have shown that encapsulating this compound in nanoparticles can enhance its efficacy and reduce toxicity.[3]

Q7: My cell viability assay results are inconsistent after this compound treatment. What could be the cause?

A7: Inconsistencies in viability assays can arise from several sources:

  • Assay Interference: Some assay reagents can interact with the compound being tested. For example, the reducing environment created by some viability assays might be affected by this compound or its solvent. It is advisable to run appropriate controls, including vehicle-only and compound-only wells (without cells), to check for any interference.

  • Timing of the Assay: The timing of the viability assay relative to the this compound treatment is important. A decrease in viable cell number could be due to cytotoxicity or the clearance of cells with dysfunctional mitochondria. Consider performing assays at different time points to understand the dynamics of the cellular response.

  • Choice of Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using orthogonal methods to confirm your findings. For instance, you could complement an MTT assay (metabolic activity) with a trypan blue exclusion assay (membrane integrity).

Western Blotting Artifacts

Q8: I am having trouble detecting changes in ubiquitinated mitochondrial proteins by Western blot after this compound treatment. Any suggestions?

A8: Detecting changes in protein ubiquitination can be challenging. Here are some troubleshooting tips:

  • Enrich for Mitochondrial Fraction: To increase the signal of ubiquitinated mitochondrial proteins, consider performing a mitochondrial enrichment step before protein lysis and Western blotting.

  • Use Proteasome and Deubiquitinase Inhibitors: During cell lysis, ubiquitinated proteins can be rapidly deubiquitinated or degraded. Include a broad-spectrum deubiquitinase inhibitor (e.g., PR-619) and a proteasome inhibitor (e.g., MG132) in your lysis buffer to preserve the ubiquitinated protein pool.

  • Antibody Selection: Use a high-quality antibody that specifically recognizes ubiquitin chains. Some antibodies are specific for certain linkage types (e.g., K48, K63). Ensure your primary and secondary antibodies are compatible and used at the optimal dilution.

  • Loading Amount: You may need to load a higher amount of total protein to detect subtle changes in the ubiquitination of specific proteins.

Q9: I am observing non-specific bands in my Western blot. How can I reduce this?

A9: Non-specific bands can be a common issue in Western blotting. To minimize them:

  • Optimize Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1 hour at room temperature).

  • Antibody Dilution: The concentration of your primary and secondary antibodies may be too high. Try titrating your antibodies to find the optimal dilution that gives a strong specific signal with minimal background.

  • Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.

  • Use High-Quality Reagents: Ensure all your reagents, including buffers and antibodies, are not contaminated and are of high quality.

Quantitative Data Summary

Table 1: In Vitro Activity and Selectivity of this compound

ParameterValueReference
Target USP30[1]
IC₅₀ 120 nM[1]
Selectivity <30% inhibition of 22 other USPs at 10 µM[1]

Table 2: Reported Cytotoxic Concentrations of this compound

Cell LineAssayConcentration RangeEffectReference
HOECCCK-80.2 - 2 µMDose-dependent decrease in viability[3]
HSC4CCK-80.2 - 2 µMDose-dependent decrease in viability[3]
NeuronsCell Viability180 nMProtective effect observed[5]

Experimental Protocols & Visualizations

General Protocol for In Vitro Mitophagy Induction
  • Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

  • Analysis: Following incubation, proceed with your chosen method for analyzing mitophagy (e.g., immunofluorescence, Western blotting, or live-cell imaging).

G cluster_workflow Experimental Workflow for Mitophagy Analysis start Seed Cells prep Prepare this compound Solution treat Treat Cells with this compound prep->treat incubate Incubate (6-24h) treat->incubate analysis Analyze Mitophagy (IF, WB, Imaging) incubate->analysis

Experimental workflow for in vitro mitophagy analysis.
USP30-Mediated Mitophagy Signaling Pathway

The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and how this compound influences this process.

G cluster_pathway USP30 in PINK1/Parkin Mitophagy Pathway Mito Damaged Mitochondrion PINK1 PINK1 Accumulation Mito->PINK1 Depolarization Ub_Mito Ubiquitinated Mitochondrion Mito->Ub_Mito Ub Ubiquitin PINK1->Ub Phosphorylates Parkin Parkin Recruitment Ub->Parkin Recruits & Activates Parkin->Mito Ubiquitinates USP30 USP30 Ub_Mito->USP30 Deubiquitinates Mitophagy Mitophagy Ub_Mito->Mitophagy Leads to MF094 This compound MF094->USP30 Inhibits

Role of USP30 and this compound in mitophagy regulation.

References

MF-094 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). Our goal is to help you prevent compound degradation and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins, leading to an increase in protein ubiquitination and subsequent acceleration of mitophagy, the selective degradation of damaged mitochondria.[1][3] This mechanism is crucial for mitochondrial quality control.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent the degradation of this compound. Recommendations for storage are summarized in the table below.

Q3: How should I prepare this compound stock solutions?

A3: For optimal stability, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1][4] A common stock concentration is 10 mM. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can I use this compound in aqueous solutions?

A4: this compound has limited solubility in aqueous solutions. For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the cell culture medium. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or no biological activity observed. Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions may have led to the degradation of the compound.1. Verify that this compound has been stored correctly according to the recommendations in Table 1 . 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Precipitation of this compound: The compound may have precipitated out of the solution, especially in aqueous media, due to its low solubility.1. Ensure the final concentration of DMSO in your experimental setup is compatible with your cells or system and is sufficient to keep this compound in solution. 2. Visually inspect your working solutions for any signs of precipitation before use. 3. Consider using a formulation aid, such as Tween-80 or PEG300, for in vivo studies, as described in the experimental protocols.[1]
High background or off-target effects. Impure or degraded this compound: The presence of impurities or degradation products could lead to non-specific effects.1. Source this compound from a reputable supplier and review the certificate of analysis for purity information. 2. If degradation is suspected, obtain a new batch of the compound.
Variability between experiments. Inconsistent preparation of this compound solutions: Differences in solvent, concentration, or handling can introduce variability.1. Standardize your protocol for preparing and handling this compound solutions. 2. Ensure complete dissolution of the solid compound in DMSO before making further dilutions. 3. Use freshly prepared working solutions for each experiment whenever possible.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°C3 years
4°C2 years
In DMSO-80°C2 years
-20°C1 year

Data compiled from supplier recommendations.

Table 2: In Vitro and In Vivo Experimental Parameters for this compound

ParameterValue/DescriptionReference
IC50 for USP30 120 nM[1]
In Vitro Concentration (cultured neurons) 180 nmol/L[4]
In Vivo Formulation (intraperitoneal injection) 100 μL DMSO stock (20.8 mg/mL) + 400 μL PEG300 + 50 μL Tween-80 + 450 μL Saline[1]
In Vivo Formulation (corn oil) 100 μL DMSO stock (20.8 mg/mL) + 900 μL Corn oil[1]
In Vivo Formulation (lateral ventricular injection) Dissolved in 5% DMSO and diluted with saline[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay Workflow

  • Culture cells to the desired confluency.

  • Prepare the final working concentration of this compound by diluting the DMSO stock solution in a pre-warmed cell culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired time period.

  • Proceed with downstream analysis (e.g., western blotting for mitophagy markers, immunofluorescence).

Visualizations

MF094_Signaling_Pathway This compound Signaling Pathway in Mitophagy cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Damaged_Mitochondrion Damaged Mitochondrion PINK1 PINK1 Accumulation Damaged_Mitochondrion->PINK1 Ubiquitination Ubiquitination of Mitochondrial Proteins PINK1->Ubiquitination Deubiquitination Deubiquitination Ubiquitination->Deubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy Promotes USP30 USP30 USP30->Deubiquitination MF094 This compound MF094->USP30 Inhibits Experimental_Workflow General Experimental Workflow with this compound start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solution prep_stock->prep_working cell_treatment Treat Cells/Administer to Animal Model prep_working->cell_treatment incubation Incubation/ Treatment Period cell_treatment->incubation analysis Downstream Analysis (e.g., Western Blot, IF) incubation->analysis end End analysis->end

References

Technical Support Center: Validating the Effects of MF-094

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). The following information is intended to help validate the on-target effects of this compound and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary cells/cell line do not show the expected increase in mitophagy after this compound treatment. What are some possible reasons and how can I troubleshoot this?

A1: Several factors can contribute to a lack of mitophagic response. Here’s a troubleshooting guide:

  • USP30 Expression Levels: The target protein, USP30, may not be sufficiently expressed in your cell type.

    • Control Experiment: Assess USP30 protein levels in your cells of interest compared to a positive control cell line (e.g., a cell line reported in the literature to respond to this compound) via Western blot.

  • Suboptimal this compound Concentration or Treatment Duration: The effective concentration and treatment time can vary between cell types.

    • Control Experiment: Perform a dose-response and time-course experiment. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for different durations (e.g., 6, 12, 24 hours).

  • Inactive Compound: Improper storage or handling may have inactivated the compound.

    • Control Experiment: Test your batch of this compound in a well-characterized positive control cell line.

  • Dysfunctional Mitophagy Pathway: The cell line may have defects in the core mitophagy machinery (e.g., PINK1 or Parkin).

    • Control Experiment: Treat cells with a known mitophagy inducer, such as CCCP or Oligomycin/Antimycin A, to confirm the integrity of the pathway.

Q2: How can I be sure that the observed effects are specific to USP30 inhibition and not due to off-target effects of this compound?

A2: Demonstrating target specificity is crucial. Here are key control experiments:

  • Use of a Structurally Related Inactive Analog: MF-095 is a less potent analog of this compound and can serve as an excellent negative control.[1][2]

    • Control Experiment: Treat cells with MF-095 at the same concentrations as this compound. The biological effects should be significantly weaker or absent with MF-095.

  • Genetic Knockdown/Knockout of USP30: Silencing the target protein should phenocopy the effects of this compound.

    • Control Experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP30 expression. The cellular phenotype (e.g., increased mitophagy) should be similar to that observed with this compound treatment. Furthermore, this compound should have a diminished effect in USP30 knockout/knockdown cells.

  • Rescue Experiment: Re-expressing the target protein in a knockout/knockdown background should reverse the phenotype.

    • Control Experiment: In USP30 knockout/knockdown cells, introduce a rescue construct expressing wild-type USP30. This should reverse the effects of the knockdown and potentially blunt the effects of this compound.

Q3: I am not observing the expected increase in protein ubiquitination on mitochondria after this compound treatment. What could be wrong?

A3: This could be due to several technical reasons:

  • Inefficient Mitochondrial Fractionation: Contamination of the mitochondrial fraction with cytosolic proteins can mask the enrichment of ubiquitinated mitochondrial proteins.

    • Control Experiment: After subcellular fractionation, perform Western blotting for marker proteins of different compartments (e.g., TOM20 for mitochondria, Tubulin for cytosol, and Lamin B1 for the nucleus) to assess the purity of your mitochondrial fraction.

  • Low Abundance of Ubiquitinated Proteins: The overall levels of ubiquitinated mitochondrial proteins may be low at baseline.

    • Control Experiment: To enhance the signal, you can co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins.

  • Ineffective Immunoprecipitation (IP): The antibody used for IP of ubiquitinated proteins may not be efficient.

    • Control Experiment: Include a positive control for your ubiquitin IP, such as cells treated with a proteasome inhibitor to accumulate polyubiquitinated proteins.

Experimental Protocols

Protocol 1: Validation of this compound-Induced Mitophagy using mt-Keima

This protocol utilizes the pH-sensitive fluorescent protein mt-Keima to monitor mitophagy. mt-Keima fluoresces green in the neutral pH of mitochondria and red in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio indicates an increase in mitophagy.

Methodology:

  • Cell Transduction: Transduce your target cells with a lentiviral vector expressing mt-Keima.

  • Drug Treatment: Plate the mt-Keima expressing cells and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time. Include the following controls:

    • Vehicle control (e.g., DMSO)

    • Positive control (e.g., 10 µM CCCP for 4-6 hours)

    • Negative control (e.g., MF-095)

  • Image Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system with two filter sets:

    • Green fluorescence (excitation ~488 nm, emission ~520 nm)

    • Red fluorescence (excitation ~561 nm, emission ~620 nm)

  • Image Analysis: Quantify the ratio of red to green fluorescence intensity per cell. An increased ratio indicates enhanced mitophagy.

Expected Quantitative Data Summary:

Treatment GroupRed/Green Fluorescence Ratio (Arbitrary Units)
Vehicle ControlBaseline
This compound (e.g., 1 µM)Increased
MF-095 (e.g., 1 µM)Baseline or slightly increased
Positive Control (CCCP)Significantly Increased
USP30 Knockdown + VehicleIncreased
USP30 Knockdown + this compoundIncreased (similar to knockdown alone)
Protocol 2: Analysis of Mitochondrial Protein Ubiquitination

This protocol details the isolation of mitochondria and subsequent analysis of protein ubiquitination by Western blot.

Methodology:

  • Cell Treatment: Treat cells with this compound, MF-095 (negative control), and vehicle. To enhance the signal, a proteasome inhibitor (e.g., MG132) can be added for the last 4-6 hours of treatment.

  • Mitochondrial Isolation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in mitochondrial isolation buffer.

    • Homogenize the cells using a Dounce homogenizer or a needle and syringe.

    • Perform differential centrifugation to pellet the nuclei and cell debris, and then to pellet the mitochondria.

  • Purity Control: Reserve small aliquots of the total cell lysate, cytosolic fraction, and mitochondrial fraction to check for purity via Western blot using organelle-specific markers.

  • Western Blot Analysis:

    • Lyse the mitochondrial pellet in a suitable lysis buffer.

    • Determine the protein concentration.

    • Separate equal amounts of mitochondrial protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against ubiquitin, followed by an appropriate HRP-conjugated secondary antibody.

    • Use an antibody against a mitochondrial loading control (e.g., TOM20 or VDAC1) to ensure equal loading.

Expected Quantitative Data Summary:

Treatment GroupUbiquitin Signal Intensity (Normalized to Loading Control)
Vehicle ControlBaseline
This compoundIncreased
MF-095Baseline or slightly increased
This compound + MG132Significantly Increased

Signaling Pathways and Experimental Workflows

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrial Outer Membrane cluster_inhibitor Pharmacological Intervention cluster_downstream Cellular Response Damaged_Mito Damaged Mitochondrion PINK1 PINK1 stabilization Damaged_Mito->PINK1 Parkin Parkin recruitment & activation PINK1->Parkin Ubiquitination Ubiquitination of OMM proteins Parkin->Ubiquitination Deubiquitination Deubiquitination Ubiquitination->Deubiquitination Mitophagy_Signal Mitophagy Signal Ubiquitination->Mitophagy_Signal USP30 USP30 USP30->Deubiquitination Catalyzes Deubiquitination->Ubiquitination Reverses Autophagosome Autophagosome recruitment Mitophagy_Signal->Autophagosome MF094 This compound MF094->USP30 Inhibits Lysosome Lysosomal degradation Autophagosome->Lysosome Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_controls Specificity Controls start Start: Hypothesis This compound induces mitophagy dose_response Dose-Response & Time-Course with this compound start->dose_response mitophagy_assay Mitophagy Assay (e.g., mt-Keima) dose_response->mitophagy_assay ubiquitination_assay Mitochondrial Ubiquitination Assay dose_response->ubiquitination_assay end Conclusion: Validated on-target effect mitophagy_assay->end ubiquitination_assay->end negative_control Negative Control (MF-095) negative_control->mitophagy_assay genetic_control Genetic Control (USP30 siRNA/CRISPR) genetic_control->mitophagy_assay rescue_experiment Rescue Experiment (Re-express USP30) rescue_experiment->genetic_control Troubleshooting_Tree start Issue: No mitophagy induction with this compound q1 Is the mitophagy pathway intact in your cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is USP30 expressed? a1_yes->q2 sol1 Troubleshoot mitophagy pathway using positive controls (CCCP). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you performed a dose-response/time-course? a2_yes->q3 sol2 Choose a different cell model. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Consider off-target effects or alternative mechanisms. a3_yes->sol4 sol3 Perform dose-response and time-course experiments. a3_no->sol3

References

Technical Support Center: Addressing Variability in MF-094 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MF-094, a potent and selective USP30 inhibitor. Our goal is to help you achieve consistent and reliable experimental results by addressing common sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2][3] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the selective autophagic removal of damaged or superfluous mitochondria, a process known as mitophagy.[1][3]

Q2: What are the key applications of this compound in research?

A2: this compound is primarily used to study the role of USP30 and mitophagy in various cellular processes and disease models. Its ability to accelerate mitophagy makes it a valuable tool for investigating conditions associated with mitochondrial dysfunction.[1][2][3] Research applications include studying neurodegenerative diseases, diabetic wound healing, early brain injury after subarachnoid hemorrhage, and certain types of cancer like oral squamous cell carcinoma.[2][4][5]

Q3: What is the IC50 of this compound?

A3: The reported half-maximal inhibitory concentration (IC50) of this compound for USP30 is approximately 120 nM.[1]

Q4: How should I store this compound?

A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1]

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, from reagent handling to assay conditions. This guide provides a structured approach to troubleshooting common issues.

IssuePotential CauseRecommended Solution
Inconsistent or No Effect of this compound Improper Compound Handling: Incorrect storage, repeated freeze-thaw cycles of stock solutions, or improper dissolution can lead to degradation of this compound.- Store this compound powder and stock solutions at the recommended temperatures. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - Ensure complete dissolution of the powder; use of an ultrasonic bath may be necessary for DMSO stock preparation.[1]
Suboptimal Cell Density: Cell density can significantly impact cellular responses to drug treatment.- Optimize cell seeding density for your specific cell type and assay. It is crucial to maintain consistent cell density across experiments.[4] - For mitophagy assays in SH-SY5Y cells, a seeding density of 300,000 cells per well in a 6-well plate has been used for ultrastructural analysis.
Incorrect Drug Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.- Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A study on neurons after hemoglobin stimulation found a maximum survival rate at 180 nM.[2] - Be aware that higher concentrations (e.g., 10 µM) may have off-target effects.[1]
Insufficient Treatment Duration: The kinetics of mitophagy induction can vary.- Optimize the incubation time with this compound. One study pre-incubated neurons with 180 nM this compound for 24 hours.[2]
High Background or Off-Target Effects High Concentration of this compound: While selective, high concentrations of this compound may inhibit other deubiquitinating enzymes.- Use the lowest effective concentration determined from your dose-response studies. This compound shows less than 30% inhibitory activity for a panel of 22 other USPs at a concentration of 10 µM.[1]
Vehicle Control Issues: The solvent used to dissolve this compound (typically DMSO) can have its own cellular effects.- Include a vehicle-only control in all experiments. Ensure the final concentration of the vehicle is consistent across all conditions and is at a level that does not affect cell viability or the experimental readout.
Variability Between Experiments Reagent Lot-to-Lot Variability: Different batches of this compound or other critical reagents (e.g., antibodies, media supplements) can have slight variations.- If possible, purchase a larger single lot of this compound for a series of experiments. - When switching to a new lot, it is advisable to perform a bridging experiment to compare its activity with the previous lot.
Inconsistent Cell Culture Conditions: Factors such as passage number, confluency at the time of treatment, and media composition can introduce variability.- Use cells within a consistent and low passage number range. - Seed cells to achieve a consistent confluency at the start of each experiment. - Use the same formulation and lot of cell culture media and supplements throughout a study.
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.- Be aware that the presence and concentration of serum can affect the bioavailability of this compound. If high variability is observed, consider reducing the serum concentration during treatment, if compatible with your cell line's health.

Data Summary

CompoundTargetIC50Selectivity
This compound USP30120 nM[1]<30% inhibition of 22 other USPs at 10 µM[1]

Key Experimental Protocols

Preparation of this compound Stock Solution (In Vitro)
  • Solvent Selection: Use newly opened, hygroscopic DMSO for the best solubility.[1]

  • Dissolution: To prepare a 125 mg/mL stock solution (233.34 mM), dissolve the appropriate amount of this compound powder in DMSO. Use of an ultrasonic bath is recommended to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[1]

General Protocol for Mitophagy Induction and Analysis in Cell Culture
  • Cell Seeding: Plate cells at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment. For example, for immunofluorescence analysis of mitophagy, 1-5 x 10^4 cells per well in a 4-well chamber slide can be a starting point.[4]

  • This compound Treatment: The day after seeding, treat cells with the desired concentration of this compound (determined by a dose-response experiment, e.g., in the range of 100-300 nM).[2] Remember to include a vehicle-only control (e.g., DMSO). The treatment duration should also be optimized; a 24-hour pre-incubation has been used in some studies.[2]

  • Induction of Mitochondrial Damage (Optional but Recommended): To enhance the mitophagic flux for easier detection, mitochondrial damage can be induced using agents like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or a combination of antimycin A and oligomycin.

  • Analysis of Mitophagy: Mitophagy can be assessed by various methods:

    • Western Blotting: Analyze the levels of mitochondrial proteins (e.g., TOM20, COXII) and autophagy markers (e.g., LC3-II). A decrease in mitochondrial proteins upon this compound treatment (with or without a mitochondrial damaging agent) indicates mitophagic degradation.

    • Immunofluorescence: Co-localization of mitochondria (e.g., stained with MitoTracker or antibodies against mitochondrial proteins) and lysosomes (e.g., stained with LAMP1) or autophagosomes (e.g., stained with LC3) can be visualized.

    • Flow Cytometry: Utilize pH-sensitive mitochondrial probes like mt-Keima or mito-QC to quantify mitophagic flux.

Visualizations

Signaling Pathway of USP30 in Mitophagy

USP30_Mitophagy_Pathway USP30-Mediated Regulation of Mitophagy cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Damaged Mitochondrion Damaged Mitochondrion Parkin Parkin Damaged Mitochondrion->Parkin recruits USP30 USP30 Ub Ubiquitin USP30->Ub removes Ub-Mito Ubiquitinated Mitochondrion Ub-Mito->USP30 Autophagosome Autophagosome Ub-Mito->Autophagosome triggers formation of MF094 MF094 MF094->USP30 inhibits Parkin->Ub-Mito ubiquitinates Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs Lysosome Lysosome Degradation Products Degradation Products Lysosome->Degradation Products Mitophagosome->Lysosome fuses with Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent/No Effect of this compound Check_Handling Verify Compound Handling (Storage, Dissolution, Aliquoting) Start->Check_Handling Check_Cell_Culture Standardize Cell Culture (Passage #, Density, Media) Start->Check_Cell_Culture Optimize_Concentration Perform Dose-Response Curve Start->Optimize_Concentration Check_Handling->Optimize_Concentration Check_Cell_Culture->Optimize_Concentration Optimize_Time Optimize Treatment Duration Optimize_Concentration->Optimize_Time Check_Controls Validate Vehicle and Positive/Negative Controls Optimize_Time->Check_Controls Assess_Readout Troubleshoot Assay (e.g., Western Blot, IF) Check_Controls->Assess_Readout Consistent_Results Consistent Results Achieved Assess_Readout->Consistent_Results Variability_Factors Interrelated Factors Contributing to Experimental Variability cluster_Reagent Reagent-Specific cluster_Cell Cell-Specific cluster_Assay Assay-Specific Variability Experimental Variability Reagent_Handling Reagent Handling Variability->Reagent_Handling Cell_Culture Cell Culture Conditions Variability->Cell_Culture Assay_Parameters Assay Parameters Variability->Assay_Parameters Data_Analysis Data Analysis Variability->Data_Analysis MF094_Prep This compound Preparation Reagent_Handling->MF094_Prep Lot_Variation Lot-to-Lot Variability Reagent_Handling->Lot_Variation Cell_Density Cell Density Cell_Culture->Cell_Density Passage_Number Passage Number Cell_Culture->Passage_Number Media_Composition Media Composition Cell_Culture->Media_Composition Concentration This compound Concentration Assay_Parameters->Concentration Duration Treatment Duration Assay_Parameters->Duration Controls Proper Controls Assay_Parameters->Controls

References

Navigating the Translational Gap: A Technical Support Guide for MF-094

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when translating in vitro results of the USP30 inhibitor, MF-094, to in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which acts as a signal for the selective autophagic removal of damaged or dysfunctional mitochondria, a process known as mitophagy.[3][4][5]

Q2: What are the reported in vitro effects of this compound?

A2: In vitro studies have demonstrated several key effects of this compound:

  • Increased Mitophagy: this compound treatment has been shown to accelerate mitophagy in various cell lines, including C2C12 myotubes.[1][2][3]

  • Increased Protein Ubiquitination: As a direct consequence of USP30 inhibition, this compound increases the ubiquitination of mitochondrial proteins.[1][5]

  • Restoration of Cellular Functions: In a model of diabetic complications using human skin fibroblasts (HSF2), this compound restored cell viability and migration that was suppressed by advanced glycation end (AGE) products.[6]

  • Inhibition of NLRP3 Inflammasome: this compound has been shown to inhibit the NLRP3 inflammasome by preventing the deubiquitination of NLRP3.[6]

Q3: Have there been successful in vivo studies with this compound?

A3: Yes, several preclinical in vivo studies have reported positive outcomes with this compound treatment:

  • Diabetic Wound Healing: In a diabetic rat model, this compound treatment accelerated wound healing and was associated with decreased protein levels of NLRP3 and caspase-1 p20.[6]

  • Neuroprotection after Subarachnoid Hemorrhage (SAH): In a mouse model of SAH, this compound treatment improved neurological outcomes and reduced the inflammatory response.[7][8][9]

Q4: What is the known selectivity profile of this compound?

A4: this compound is reported to be a highly selective inhibitor for USP30. One study noted that at a concentration of 10 µM, this compound showed less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases.[1]

Troubleshooting Guide: Bridging the In Vitro-In Vivo Gap

Translating promising in vitro findings into successful in vivo outcomes can be challenging.[10][11][12][13] This section addresses common discrepancies and provides troubleshooting strategies.

Issue 1: Diminished or Lack of Efficacy in Animal Models Compared to Cell Cultures.

Potential Cause Troubleshooting/Considerations
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast clearance of this compound in the animal model can lead to insufficient exposure at the target tissue.- Conduct PK studies to determine the half-life, bioavailability, and optimal dosing regimen. - Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass absorption barriers.[8] - Formulate this compound in a vehicle that enhances its stability and solubility.
Pharmacodynamics (PD): The concentration of this compound required to inhibit USP30 in vivo may be higher than in vitro due to factors like protein binding or tissue distribution.- Measure target engagement in vivo by assessing the ubiquitination status of mitochondrial proteins in the target tissue. - Perform dose-response studies in the animal model to establish a therapeutic window.
Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease pathology or the specific molecular pathways affected by USP30 inhibition.- Ensure the animal model has a well-characterized and relevant pathology. - Verify that the USP30 signaling pathway is conserved and functional in the chosen species.
Off-Target Effects: At higher in vivo concentrations, this compound might have off-target effects that counteract its therapeutic benefits.- Profile the compound against a broader panel of targets to identify potential off-target interactions. - Correlate efficacy with target engagement to ensure the observed effects are due to USP30 inhibition.

Issue 2: Unexpected Toxicity Observed in In Vivo Studies.

Potential Cause Troubleshooting/Considerations
Metabolite Toxicity: Metabolites of this compound produced in vivo could be toxic.- Identify the major metabolites of this compound and assess their toxicity in vitro.
On-Target Toxicity: Sustained and systemic inhibition of mitophagy might be detrimental in certain tissues or under specific physiological conditions.- Evaluate the effect of this compound on mitochondrial function in various tissues. - Consider intermittent dosing schedules to allow for cellular recovery.
Formulation Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be causing adverse effects.- Test the vehicle alone as a control in the animal model. - Explore alternative, well-tolerated formulation vehicles.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

CompoundTargetIC₅₀Cell Line/Assay ConditionReference
This compoundUSP30120 nMBiochemical Assay[1]

Table 2: Summary of Key In Vitro and In Vivo Findings

Study TypeModelKey FindingsReference
In VitroC2C12 MyotubesIncreased protein ubiquitination and accelerated mitophagy.[1][2]
In VitroHSF2 Human Skin FibroblastsRestored viability and migration of AGE-treated cells; inhibited NLRP3 inflammasome.[6]
In VivoDiabetic RatsAccelerated wound healing; decreased levels of NLRP3 and caspase-1 p20.[6]
In VivoSubarachnoid Hemorrhage (SAH) MiceImproved neurological injury and inflammatory response.[7][8][9]

Experimental Protocols

Protocol 1: In Vitro Mitophagy Assessment in C2C12 Myotubes

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and penicillin/streptomycin. Differentiate into myotubes by switching to DMEM with 2% horse serum.

  • Treatment: Treat differentiated myotubes with desired concentrations of this compound or vehicle control. To induce mitochondrial damage and subsequent mitophagy, a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) can be used.

  • Mitochondrial Ubiquitination Analysis:

    • Lyse the cells and perform western blotting on the protein lysates.

    • Probe with antibodies against ubiquitin and mitochondrial markers (e.g., TOM20, VDAC) to assess the level of ubiquitinated mitochondrial proteins.

  • Mitophagy Flux Assay (e.g., using mt-Keima):

    • Transfect C2C12 cells with a mt-Keima plasmid. mt-Keima is a pH-sensitive fluorescent protein that exhibits a spectral shift when mitochondria are delivered to the acidic environment of the lysosome.

    • Treat the cells with this compound and induce mitophagy.

    • Measure the fluorescence ratio at the two excitation wavelengths (440 nm and 586 nm) using fluorescence microscopy or a plate reader to quantify mitophagy.

Protocol 2: In Vivo Diabetic Wound Healing Model in Rats

  • Induction of Diabetes: Induce diabetes in rats (e.g., Sprague-Dawley) by a single intraperitoneal injection of streptozotocin (STZ). Monitor blood glucose levels to confirm the diabetic phenotype.

  • Wounding: Create full-thickness excisional wounds on the dorsal side of the anesthetized diabetic rats.

  • Treatment: Administer this compound (e.g., via intraperitoneal injection or topical application) or vehicle control daily.

  • Wound Healing Assessment:

    • Measure the wound area at regular intervals using digital imaging and analysis software.

    • Collect wound tissue at the end of the study for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation) and western blotting to assess protein levels of NLRP3 and caspase-1 p20.[6]

Visualizations

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrion cluster_autophagy Autophagy Machinery Damaged Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged Mitochondrion->PINK1 stabilizes Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active Ub Ubiquitin Parkin_active->Ub adds USP30 USP30 Ub_Mito Ubiquitinated Mitochondrial Proteins USP30->Ub_Mito removes Ubiquitin (inhibits mitophagy) Ub->Ub_Mito Autophagosome Autophagosome Ub_Mito->Autophagosome recruits Lysosome Lysosome Autophagosome->Lysosome fuses with Mitophagy Mitophagy (Degradation) Lysosome->Mitophagy MF094 This compound MF094->USP30 inhibits

Caption: The role of this compound in the PINK1/Parkin-mediated mitophagy pathway.

InVitro_to_InVivo_Translation_Challenges cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_factors Translational Challenges invitro_results Promising In Vitro Results (e.g., high potency, desired cellular effect) invivo_outcome Desired In Vivo Outcome (e.g., efficacy, safety) invitro_results->invivo_outcome Successful Translation discrepancy Discrepancy (e.g., lack of efficacy, toxicity) invitro_results->discrepancy Translation Failure PK Pharmacokinetics (ADME) PK->discrepancy PD Pharmacodynamics (Target Engagement) PD->discrepancy Model Animal Model Selection Model->discrepancy Toxicity Toxicity (On-target/Off-target) Toxicity->discrepancy

Caption: Key challenges in translating in vitro findings to in vivo models.

References

Technical Support Center: Assessing MF-094 Specificity in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). The information is designed to assist in the design, execution, and interpretation of experiments aimed at assessing the specificity of this compound in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the selective autophagic removal of damaged or superfluous mitochondria, a process known as mitophagy.[1][2][3] This mechanism is primarily linked to the PINK1/Parkin signaling pathway.[3]

Q2: What is the recommended starting concentration for cell-based assays?

A2: The reported IC50 of this compound for USP30 is approximately 120 nM.[2] For initial cell-based experiments, a concentration range of 0.1 to 5 µM is a reasonable starting point.[4] However, the optimal concentration will depend on the specific cell type, treatment duration, and the biological question being addressed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q3: What is the solubility and recommended storage for this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles.[6]

Q4: How selective is this compound for USP30?

A4: this compound has been shown to be highly selective for USP30. In one study, it exhibited less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases (USPs) when tested at a concentration of 10 µM.[5][7] However, as with any small molecule inhibitor, off-target effects can occur, especially at higher concentrations.[8] Therefore, it is crucial to perform experiments to validate its on-target effects in your system.

Q5: What are the expected downstream effects of USP30 inhibition by this compound?

A5: Inhibition of USP30 by this compound is expected to lead to:

  • Increased ubiquitination of mitochondrial proteins, such as TOM20.[1]

  • Enhanced recruitment of autophagy receptors to the mitochondria.

  • Increased formation of mitophagosomes and subsequent degradation of mitochondria.

  • Modulation of downstream signaling pathways regulated by mitophagy, such as the NLRP3 inflammasome and c-Myc activity.[9][10]

Troubleshooting Guides

Issue 1: No or weak biological effect observed after this compound treatment.
Possible Cause Troubleshooting Steps
Inactive Compound Ensure proper storage of the this compound stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 20 µM) to determine the optimal effective concentration for your specific cell line and assay.
Insufficient Treatment Time The kinetics of mitophagy can vary between cell types. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Cell Line Insensitivity The expression levels of USP30 and components of the mitophagy machinery (e.g., PINK1, Parkin) can vary between cell lines. Confirm the expression of USP30 in your cell line by Western blot. Consider using a cell line known to have a robust mitophagy response.
Assay Sensitivity The chosen assay may not be sensitive enough to detect the changes induced by this compound. Consider using a more direct and sensitive method to assess mitophagy, such as the mito-Keima reporter assay or Western blot for key mitophagy markers (e.g., LC3-II, p62, and ubiquitinated mitochondrial proteins).
Issue 2: High background or inconsistent results in Western blots for ubiquitinated proteins.
Possible Cause Troubleshooting Steps
Poor Antibody Quality Use a high-quality, validated antibody specific for ubiquitin or ubiquitinated proteins. Titrate the antibody to determine the optimal concentration that gives a strong signal with low background.
Inefficient Lysis and Protein Extraction Use a lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve the ubiquitination status of proteins. Ensure complete cell lysis.
Suboptimal Gel Electrophoresis and Transfer Use a gradient gel (e.g., 4-15%) to effectively separate a wide range of protein sizes, as ubiquitinated proteins will have a higher molecular weight. Optimize transfer conditions to ensure efficient transfer of high-molecular-weight proteins.
Inadequate Blocking Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to minimize non-specific antibody binding.
Issue 3: Unexpected or off-target effects observed.
Possible Cause Troubleshooting Steps
High Inhibitor Concentration Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. Concentrations significantly above the IC50 are more likely to inhibit other enzymes.[11]
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed phenotype is not due to general cellular toxicity.[12]
Confounding Effects of the Vehicle (DMSO) Always include a vehicle-only control (e.g., the same concentration of DMSO used to dissolve this compound) in your experiments to account for any effects of the solvent on your cells.
Activation of Compensatory Pathways Inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways. Consider investigating other related pathways that might be affected by USP30 inhibition.
Confirmation of On-Target Effect To confirm that the observed phenotype is due to USP30 inhibition, perform a rescue experiment by overexpressing a wild-type or inhibitor-resistant mutant of USP30. Alternatively, use a structurally unrelated USP30 inhibitor to see if it phenocopies the effects of this compound.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
Target USP30[1][2]
IC50 120 nM[2]
Solubility in DMSO Up to 50 mM[1]
Selectivity <30% inhibition of 22 other USPs at 10 µM[5][7]

Experimental Protocols

Western Blot Analysis of USP30 Target Engagement and Downstream Signaling

This protocol is designed to assess the effect of this compound on the levels of USP30 and downstream markers of mitophagy.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., 10 mM N-ethylmaleimide - NEM)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-USP30, anti-ubiquitin, anti-TOM20, anti-LC3, anti-p62, anti-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control.

Co-Immunoprecipitation (Co-IP) to Assess USP30 Interactions

This protocol can be used to investigate the interaction of USP30 with its potential substrates or interacting partners.

Materials:

  • Cells treated with this compound or vehicle

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and deubiquitinase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-USP30)

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli buffer)

  • Primary and secondary antibodies for Western blot detection

Procedure:

  • Lyse the treated cells in Co-IP lysis buffer on ice.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Pellet the beads and wash them three to five times with wash buffer.

  • Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling.

  • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its expected interacting partners.

In Vitro Kinase Profiling Assay (Radiometric)

This protocol provides a general framework for assessing the specificity of this compound against a panel of kinases.

Materials:

  • Purified, active kinases

  • Kinase-specific substrates

  • This compound at various concentrations

  • Kinase reaction buffer (typically contains MgCl2, ATP, and a buffer like HEPES)

  • [γ-³³P]ATP

  • Phosphocellulose paper or other capture membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a kinase reaction mix containing the kinase, its specific substrate, and kinase reaction buffer.

  • Add this compound at a range of concentrations (and a vehicle control) to the reaction mix and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 values for each kinase.

Mandatory Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1 PINK1 (stabilized) Mito_Damage->PINK1 stabilizes Ub Ubiquitin PINK1->Ub phosphorylates Ub_P Phospho-Ubiquitin Ub->Ub_P Parkin_inactive Parkin (inactive) Ub_P->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active Mito_Proteins Mitochondrial Outer Membrane Proteins Parkin_active->Mito_Proteins ubiquitinates Ub_Mito_Proteins Ubiquitinated Mitochondrial Proteins Mito_Proteins->Ub_Mito_Proteins USP30 USP30 Ub_Mito_Proteins->USP30 deubiquitinates Autophagy_Receptors Autophagy Receptors Ub_Mito_Proteins->Autophagy_Receptors recruits MF094 This compound MF094->USP30 inhibits Autophagosome Autophagosome Autophagy_Receptors->Autophagosome initiates formation Mitophagy Mitophagy Autophagosome->Mitophagy engulfs mitochondrion

Caption: Signaling pathway of PINK1/Parkin-mediated mitophagy regulated by USP30 and its inhibitor this compound.

Experimental_Workflow start Start: Hypothesized On-Target Effect dose_response Dose-Response & Time-Course (Cell-based Assay) start->dose_response western_blot Western Blot: Confirm Target Engagement (e.g., p-Substrate, Ubiquitination) dose_response->western_blot co_ip Co-Immunoprecipitation: Assess Target-Substrate Interaction western_blot->co_ip phenotype_assay Phenotypic Assays: (e.g., Mitophagy, Apoptosis) co_ip->phenotype_assay specificity Assess Specificity phenotype_assay->specificity rescue Rescue Experiment: (e.g., Overexpress WT/Mutant Target) specificity->rescue Validate On-Target orthogonal Orthogonal Approach: (e.g., Structurally Different Inhibitor) specificity->orthogonal Validate On-Target profiling Off-Target Profiling: (e.g., Kinase/Protease Panel) specificity->profiling Characterize Off-Target conclusion Conclusion: On-Target vs. Off-Target Effect rescue->conclusion orthogonal->conclusion profiling->conclusion

Caption: Experimental workflow for assessing the specificity of a small molecule inhibitor like this compound.

Troubleshooting_Workflow start Unexpected Result Observed check_reagents Check Reagents & Compound (Storage, Freshness, Concentration) start->check_reagents check_protocol Review Experimental Protocol (Incubation Times, Temperatures, etc.) check_reagents->check_protocol check_controls Verify Controls (Vehicle, Positive, Negative) check_protocol->check_controls no_effect No or Weak Effect? check_controls->no_effect off_target Unexpected Phenotype? no_effect->off_target No troubleshoot_no_effect Troubleshoot No Effect (See Guide Issue 1) no_effect->troubleshoot_no_effect Yes optimize Optimize Assay Conditions (e.g., Dose, Time, Cell Line) off_target->optimize Yes re_evaluate Re-evaluate Hypothesis & Experimental Design off_target->re_evaluate No troubleshoot_no_effect->optimize troubleshoot_off_target Troubleshoot Off-Target (See Guide Issue 3) troubleshoot_off_target->optimize optimize->re_evaluate

Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.

References

How to confirm USP30 inhibition by MF-094 in your model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Ubiquitin Specific Peptidase 30 (USP30) by the small molecule inhibitor MF-094 in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is USP30 and why is it a therapeutic target?

A1: USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane. It plays a critical role in regulating mitochondrial quality control by opposing the ubiquitination of mitochondrial proteins, a key signal for the removal of damaged mitochondria through a process called mitophagy.[1][2] Dysregulation of USP30 has been implicated in a range of diseases, including neurodegenerative disorders like Parkinson's disease, cancer, and metabolic disorders, making it a compelling therapeutic target.[1][3]

Q2: What is this compound and how does it inhibit USP30?

A2: this compound is a potent and selective small molecule inhibitor of USP30.[4] It is a non-covalent inhibitor that directly targets the enzymatic activity of USP30.[2][3] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins, thereby promoting the clearance of damaged mitochondria (mitophagy).[2][4]

Q3: What is the recommended concentration of this compound to use in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point is to perform a dose-response experiment. The reported in vitro IC50 for this compound is approximately 120 nM.[3][4] For cellular assays, concentrations ranging from 100 nM to 10 µM have been used in various studies.[5] It is crucial to determine the optimal concentration for your specific model system to achieve target engagement without causing off-target effects or cytotoxicity.

Q4: How can I confirm that this compound is engaging with USP30 in my cells?

A4: The most direct method to confirm target engagement is the Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a protein upon ligand binding.[6][7] An increase in the thermal stability of USP30 in the presence of this compound indicates direct binding.

Troubleshooting Guides

Confirming USP30 Target Engagement with Cellular Thermal Shift Assay (CETSA)

Issue: No significant thermal shift of USP30 is observed after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a broader range of this compound concentrations.
Insufficient Incubation Time Increase the incubation time of this compound with the cells to allow for sufficient cellular uptake and target binding.
Incorrect Heating Conditions Optimize the temperature gradient and heating time for the CETSA experiment. A typical range is 40-70°C for 3-5 minutes.[7]
Low USP30 Expression Confirm USP30 expression levels in your cell model by Western blot. Consider using a cell line with higher endogenous USP30 expression or overexpressing USP30.
Poor Antibody Quality Validate the specificity and sensitivity of the USP30 antibody used for Western blot detection.
Cell Lysis and Protein Extraction Issues Ensure complete cell lysis and efficient extraction of soluble proteins. Incomplete lysis can lead to loss of soluble USP30.
Assessing USP30 Activity via Ubiquitination Assays

Issue: No increase in the ubiquitination of known USP30 substrates (e.g., TOM20, MFN2) is detected after this compound treatment.

Possible Cause Troubleshooting Step
Inefficient Immunoprecipitation (IP) Optimize the IP protocol, including antibody concentration, incubation time, and washing steps to enrich for the target substrate.
Low Abundance of Ubiquitinated Substrate Treat cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
Deubiquitinase Activity in Lysate Include deubiquitinase inhibitors (e.g., NEM, PR-619) in the lysis buffer to preserve the ubiquitination status of proteins.[8]
Incorrect Western Blot Conditions Optimize Western blot conditions, including antibody dilutions and exposure time, to detect the high molecular weight smear characteristic of ubiquitinated proteins.
Basal Mitophagy Levels are Low Induce mitochondrial damage with agents like CCCP or a combination of oligomycin and antimycin A to stimulate the PINK1/Parkin pathway and subsequent ubiquitination of mitochondrial proteins.
Measuring Downstream Effects on Mitophagy

Issue: No significant increase in mitophagy is observed after this compound treatment.

Possible Cause Troubleshooting Step
Insensitive Mitophagy Assay Utilize a highly sensitive and quantitative mitophagy reporter, such as mt-Keima, which allows for ratiometric fluorescence measurement by flow cytometry or microscopy.[1][3][9][10]
Cell Line Lacks Key Mitophagy Proteins Ensure your cell model expresses essential mitophagy proteins like Parkin, as some cell lines (e.g., HeLa) have low endogenous levels.[3]
Transient Effect of this compound Perform a time-course experiment to capture the optimal window for mitophagy induction after this compound treatment.
Compensatory Mechanisms Consider the possibility of other cellular pathways compensating for the inhibition of USP30. Combining this compound with a mitophagy inducer might be necessary.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the target engagement of this compound with USP30 in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-USP30 antibody

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for the optimized incubation time.

  • Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]

  • Lysis: Add lysis buffer to the heated cell suspensions and incubate on ice.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration.

  • Western Blot: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an anti-USP30 antibody.

  • Analysis: Quantify the band intensities and plot the percentage of soluble USP30 against the temperature for both this compound and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: Analysis of TOM20 Ubiquitination

This protocol describes how to measure the ubiquitination of the known USP30 substrate, TOM20, following USP30 inhibition.

Materials:

  • Cells expressing Parkin (e.g., HeLa-Parkin)

  • This compound

  • Mitochondrial damage inducer (e.g., CCCP or Oligomycin/Antimycin A)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM N-ethylmaleimide (NEM), protease inhibitors)

  • Anti-TOM20 antibody for immunoprecipitation and Western blot

  • Anti-ubiquitin antibody

  • Protein A/G agarose beads

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO. To enhance the signal, co-treat with a mitochondrial damaging agent for a specified time.

  • Cell Lysis: Lyse the cells in the lysis buffer containing DUB inhibitors.

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-TOM20 antibody overnight at 4°C.

    • Add protein A/G beads to pull down the TOM20-antibody complex.

    • Wash the beads extensively with lysis buffer.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated TOM20 (which will appear as a high-molecular-weight smear or ladder).

    • As a control, probe a separate blot with an anti-TOM20 antibody to confirm successful immunoprecipitation.

Protocol 3: Mitophagy Assessment using mt-Keima

This protocol details the use of the pH-sensitive fluorescent protein mt-Keima to quantify mitophagy by flow cytometry.

Materials:

  • Cells stably expressing mt-Keima

  • This compound

  • Mitochondrial damage inducer (optional)

  • Flow cytometer with 405 nm and 561 nm lasers

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Treatment: Treat the mt-Keima expressing cells with this compound or DMSO for the desired time. Include a positive control for mitophagy induction if necessary.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Excite the cells with both the 405 nm laser (for neutral pH mt-Keima in mitochondria) and the 561 nm laser (for acidic pH mt-Keima in lysosomes).[3]

    • Collect the emission signals (e.g., using a 610/20 nm filter).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Create a ratiometric analysis by plotting the signal from the 561 nm excitation against the signal from the 405 nm excitation.

    • An increase in the ratio of the 561 nm to 405 nm signal indicates an increase in mitophagy (i.e., more mitochondria delivered to the acidic environment of the lysosome).

Data Presentation

Table 1: Quantitative Data for this compound

Parameter Value Reference
In Vitro IC50 120 nM[3][4]
Cellular EC50 (Ub-TOM20) 2.45 µM[2]
Selectivity <30% inhibition of 22 other USPs at 10 µM[3]

Table 2: Expected Outcomes of USP30 Inhibition by this compound

Assay Expected Result in this compound Treated Cells
CETSA Increased thermal stability of USP30 protein.
Ubiquitination Assay (e.g., TOM20, MFN2) Increased ubiquitination of USP30 substrates.
Mitophagy Assay (e.g., mt-Keima) Increased ratiometric signal indicating enhanced mitophagy.
Western Blot for Mitophagy Markers Increased processing of LC3B (LC3B-II/LC3B-I ratio), degradation of mitochondrial proteins (e.g., TOM20, COX IV).

Visualizations

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrion Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 stabilization Mitochondrial_Damage->PINK1 Parkin Parkin recruitment and activation PINK1->Parkin Ubiquitination Ubiquitination of OMM proteins Parkin->Ubiquitination Mitophagy Mitophagy (Clearance of damaged mitochondria) Ubiquitination->Mitophagy Promotes USP30 USP30 USP30->Ubiquitination Inhibits (Deubiquitination) MF094 This compound MF094->USP30 Inhibits

Caption: Signaling pathway of USP30 in PINK1/Parkin-mediated mitophagy.

CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Heat cells at a temperature gradient A->B C 3. Lyse cells B->C D 4. Separate soluble and aggregated proteins C->D E 5. Analyze soluble fraction by Western Blot for USP30 D->E F 6. Plot melting curves E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Ubiquitination_Assay_Workflow A 1. Treat cells with this compound +/- mitochondrial stressor B 2. Lyse cells with DUB inhibitors A->B C 3. Immunoprecipitate -target protein (e.g., TOM20) B->C D 4. Elute and separate proteins by SDS-PAGE C->D E 5. Western Blot with anti-Ubiquitin antibody D->E F 6. Detect high MW smear of ubiquitinated protein E->F

Caption: Experimental workflow for analyzing protein ubiquitination.

References

Potential limitations of using MF-094 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the USP30 inhibitor, MF-094, with a focus on potential limitations in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] USP30 counteracts the ubiquitination of mitochondrial proteins, a key step in the process of mitophagy.[1] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, thereby accelerating the clearance of damaged mitochondria through mitophagy.[2][3] This mechanism is being explored for therapeutic potential in various conditions, including neurodegenerative diseases, diabetic wound healing, and certain cancers.[4][5][6]

Q2: What is the reported selectivity of this compound?

A2: this compound has been reported to be a highly selective inhibitor for USP30. In one study, it exhibited less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases when tested at a concentration of 10 µM.[2][4] However, it is always recommended to independently verify selectivity in your specific experimental system.

Q3: Are there any known long-term toxicity data for this compound?

A3: As of late 2025, comprehensive long-term in vivo safety and toxicity profiles for this compound have not been extensively reported in peer-reviewed literature.[3][4] While some studies have shown no acute toxicity in key organs in short-term animal models, the effects of chronic administration are largely unknown.[3][7] Researchers should exercise caution in long-term studies and consider incorporating regular toxicology assessments.

Q4: What is the long-term stability of this compound in working solutions?

A4: The supplier MedChemExpress recommends storing stock solutions of this compound at -80°C for up to two years or -20°C for up to one year.[2] However, there is limited published data on the long-term stability of diluted, working solutions of this compound in various cell culture media or vehicle formulations for in vivo studies. For long-term experiments, it is advisable to prepare fresh working solutions regularly or conduct stability tests for your specific experimental conditions. One supplier suggests that if a continuous dosing period in a corn oil-based formulation exceeds half a month, the protocol should be chosen carefully, implying potential stability concerns.[2]

Troubleshooting Guides

Issue 1: Diminished or Inconsistent Efficacy in Long-Term Cell Culture

Question: I've been treating my cell line with this compound for several weeks, and I'm observing a decrease in its effect on mitophagy. What could be the cause?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of this compound in working solution Prepare fresh working solutions from a frozen stock for each media change. To confirm, you can compare the activity of a freshly prepared solution with your older solution in a short-term assay.
Cellular adaptation or acquired resistance While not yet documented for this compound, cells can develop resistance to inhibitors.[8] Consider a washout period followed by re-exposure to see if sensitivity is restored. Perform dose-response curves at different time points in your long-term culture to assess for a shift in the IC50. Analyze the expression levels of USP30 in your long-term treated cells to check for compensatory upregulation.
Changes in cell culture conditions Ensure that cell density, passage number, and media composition have remained consistent throughout the experiment. Senescence or other changes in long-term culture can alter cellular responses.
Issue 2: Unexpected Phenotypes or Off-Target Effects in Long-Term Studies

Question: In my long-term in vivo study, I'm observing unexpected physiological changes in the this compound treated group that don't seem related to mitophagy. How can I investigate this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Off-target effects of this compound Although reported to be selective, chronic exposure to any compound can lead to off-target effects.[4] It is noted that some USP30 inhibitors may have off-target effects at higher concentrations.[4] Consider performing a dose-reduction study to see if the unexpected phenotypes are dose-dependent. Proteomics analysis of tissues from your experimental and control groups could help identify affected pathways.[6]
Accumulation of the compound or its metabolites Currently, the pharmacokinetic and pharmacodynamic profiles of this compound are not well-documented.[3][4] If possible, perform pharmacokinetic studies to determine the half-life and clearance of this compound in your animal model to optimize the dosing regimen and avoid accumulation.
Interaction with other experimental variables Review your experimental protocol for any other variables that may have changed over the course of the study, such as diet, housing conditions, or age of the animals.

Quantitative Data Summary

Parameter Value Reference
IC50 for USP30 120 nM[2]
In Vitro Concentration Range (Primary Neurons) 180 nM[1]
In Vitro Concentration Range (Oral Squamous Carcinoma Cells) 0.2 - 2 µM[7]
In Vivo Dosage (Mice, Subarachnoid Hemorrhage Model) 5 mg/kg[1]

Experimental Protocols

Protocol 1: In Vitro Induction of Mitophagy in Primary Neurons

  • Cell Culture: Culture primary neurons on poly-L-lysine coated plates in a suitable culture medium. Allow the neurons to mature for at least 7 days in a humidified incubator at 37°C and 5% CO2.[1]

  • Model Induction: To induce mitochondrial damage, establish an in vitro model of subarachnoid hemorrhage by exposing the neurons to 25 µmol/L bovine hemoglobin in the culture medium.[1]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to a final concentration of 180 nmol/L. Add the this compound solution to the cells 24 hours prior to the addition of hemoglobin.[1]

  • Analysis: Assess mitophagy at various time points (e.g., 0, 6, 12, 24, 48, 72 hours) after hemoglobin stimulation.[9] Mitophagy can be quantified by immunofluorescence staining for co-localization of mitochondria (e.g., TOM20) and lysosomes (e.g., LAMP1), or by Western blotting for mitophagy markers such as PINK1, Parkin, and LC3.[1][9]

Protocol 2: In Vivo Administration of this compound in a Mouse Model

  • Vehicle Preparation: Dissolve this compound in 5% dimethyl sulfoxide (DMSO) and then dilute with saline for lateral ventricular injection.[1] For oral or intraperitoneal injection, a suspended solution can be prepared by dissolving the DMSO stock in PEG300, Tween-80, and saline.[2]

  • Animal Model: Utilize a suitable mouse model for your research question (e.g., a subarachnoid hemorrhage model).[1]

  • Administration: For a subarachnoid hemorrhage model, a dose of 5 mg/kg can be administered.[1] The route of administration will depend on the experimental design and vehicle preparation (e.g., lateral ventricular injection).[1]

Visualizations

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 accumulation on outer membrane Mito_Damage->PINK1 Parkin_active Activated Parkin (E3 Ligase) PINK1->Parkin_active Ub Ubiquitin Ub->Parkin_active Ub_Mito Ubiquitinated Mitochondrial Proteins Parkin_active->Ub_Mito Ubiquitination Autophagosome Autophagosome Formation Ub_Mito->Autophagosome Recruitment of autophagy machinery USP30 USP30 USP30->Ub_Mito Deubiquitination MF094 This compound MF094->USP30 Mitophagy Mitophagy (Degradation of Mitochondrion) Autophagosome->Mitophagy Experimental_Workflow cluster_troubleshooting Troubleshooting Loop start Start Long-Term Experiment prep Prepare this compound Working Solution start->prep treat Treat Cells/Animals with this compound prep->treat monitor Monitor for Efficacy and Unexpected Phenotypes treat->monitor data Collect Data at Multiple Time Points monitor->data check_efficacy Efficacy Diminished? data->check_efficacy end End of Study Analysis check_phenotype Unexpected Phenotype? check_efficacy->check_phenotype No troubleshoot_efficacy Troubleshoot Efficacy: - Prepare fresh solution - Check for resistance check_efficacy->troubleshoot_efficacy Yes check_phenotype->end No troubleshoot_phenotype Troubleshoot Phenotype: - Dose-reduction study - Off-target analysis check_phenotype->troubleshoot_phenotype Yes troubleshoot_efficacy->treat troubleshoot_phenotype->treat

References

Technical Support Center: Mitigating Confounding Factors in MF-094 Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during experiments with MF-094, a potent and selective USP30 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Handling and Preparation

  • Question: I am observing precipitation or inconsistent results with my this compound solution. How can I ensure proper solubilization and stability?

    • Answer: this compound has limited aqueous solubility. For consistent results, it is crucial to follow a validated solubilization protocol. For in vitro experiments, dissolving this compound in DMSO is a common practice. For in vivo studies, co-solvents are often necessary. It is highly recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. If precipitation occurs, gentle warming and/or sonication can aid dissolution. Stock solutions stored at -80°C should be used within two years, and those at -20°C within one year.

  • Question: What is the recommended solvent for this compound for in vivo studies?

    • Answer: The choice of solvent depends on the route of administration and desired concentration. Common solvent systems include:

      • 10% DMSO, 90% (20% SBE-β-CD in Saline) for a clear solution.

      • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for a suspended solution suitable for oral and intraperitoneal injection.

      • 10% DMSO, 90% Corn Oil for a clear solution, though caution is advised for dosing periods exceeding half a month.

2. Experimental Design and Controls

  • Question: How can I be sure that the observed effects are due to USP30 inhibition and not off-target effects?

    • Answer: While this compound is a highly selective USP30 inhibitor, it's essential to include proper controls to rule out off-target effects. Consider the following:

      • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired effect without causing toxicity.

      • Negative Control: Use a structurally similar but inactive compound as a negative control.

      • Positive Control: If available, use another known USP30 inhibitor to confirm the phenotype.

      • USP30 Knockdown/Overexpression: Use siRNA or shRNA to knock down USP30 or overexpress a dominant-negative USP30 mutant to mimic the pharmacological inhibition and verify that the observed phenotype is indeed USP30-dependent.

  • Question: My cell viability is decreasing even at low concentrations of this compound. What could be the issue?

    • Answer: While this compound is generally well-tolerated at effective concentrations for USP30 inhibition, high concentrations can be toxic. It is crucial to perform a thorough dose-response analysis to identify the optimal therapeutic window for your specific cell type. Additionally, ensure that the solvent (e.g., DMSO) concentration in your final culture medium is not exceeding cytotoxic levels (typically <0.5%). Always include a vehicle control (solvent only) in your experiments.

  • Question: I am not observing the expected increase in mitophagy after this compound treatment. What are the possible reasons?

    • Answer: Several factors can influence the outcome of a mitophagy assay:

      • Cell Type: The efficiency of the PINK1/Parkin pathway, which is modulated by USP30, can vary significantly between cell types.

      • Mitochondrial Damage Induction: Ensure that you are using an appropriate and validated method to induce mitochondrial damage (e.g., CCCP, oligomycin/antimycin A) to trigger mitophagy.

      • Timing: The kinetics of mitophagy can vary. Perform a time-course experiment to identify the optimal time point for observing changes after this compound treatment. Mitophagy induction can peak around 24 hours.

      • Assay Method: The method used to measure mitophagy is critical. Western blotting for mitochondrial matrix proteins, fluorescence microscopy using reporters like mt-Keima, or flow cytometry are common methods. Ensure your chosen method is sensitive and appropriate for your experimental setup.

3. Data Interpretation

  • Question: How do I interpret changes in protein ubiquitination after this compound treatment?

    • Answer: As a USP30 inhibitor, this compound is expected to increase the ubiquitination of mitochondrial proteins, a key step in initiating mitophagy. When performing a ubiquitination assay, you should observe an accumulation of ubiquitinated forms of mitochondrial outer membrane proteins like MFN2. This can be detected by western blot analysis. An increase in ubiquitinated substrates of USP30 serves as a direct indicator of target engagement by this compound.

Quantitative Data Summary

ParameterValueReference
IC50 for USP30 120 nM
Selectivity <30% inhibitory activity for a panel of 22 other deubiquitinating enzymes (USPs) at 10 µM
In Vitro Concentration (SAH model) 180 nmol/L
In Vivo Dosage (SAH model) 5 mg/kg

Experimental Protocols

1. In Vitro Ubiquitination Assay

This protocol is adapted from standard in vitro ubiquitination assay procedures and is intended to assess the effect of this compound on the ubiquitination of a target substrate.

  • Materials:

    • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (e.g., Parkin)

    • Recombinant ubiquitin

    • Target substrate (e.g., a mitochondrial protein)

    • This compound

    • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

    • SDS-PAGE and western blotting reagents

  • Procedure:

    • Prepare a reaction mixture containing E1, E2, E3, ubiquitin, and the target substrate in the ubiquitination reaction buffer.

    • Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).

    • Incubate the reactions at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analyze the samples by SDS-PAGE and western blotting using an antibody specific to the target substrate to observe the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.

2. Mitophagy Assay via Western Blot

This protocol is designed to measure the degradation of mitochondrial proteins as an indicator of mitophagy.

  • Materials:

    • Cells cultured in appropriate media

    • Mitochondrial damaging agent (e.g., CCCP or a combination of oligomycin and antimycin A)

    • This compound

    • Lysis buffer

    • Antibodies against a mitochondrial matrix protein (e.g., HSP60, TFAM) and a cytosolic loading control (e.g., GAPDH, β-actin)

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with this compound or vehicle control for a specified duration (e.g., 24 hours).

    • Induce mitochondrial damage by adding the damaging agent for an appropriate time (e.g., 4-24 hours).

    • Harvest the cells and prepare whole-cell lysates.

    • Perform western blot analysis using antibodies against the mitochondrial matrix protein and the cytosolic loading control.

    • Quantify the band intensities. A decrease in the mitochondrial protein level relative to the loading control indicates an increase in mitophagy.

3. Cell Viability Assay (MTT/CCK-8)

This protocol measures cell viability to determine the cytotoxic effects of this compound.

  • Materials:

    • Cells cultured in 96-well plates

    • This compound

    • MTT or CCK-8 reagent

    • Solubilization solution (for MTT)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Autophagy Autophagic Process Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 Stabilization Parkin Parkin (E3 Ligase) PINK1->Parkin Recruitment & Activation Ub Ubiquitin Parkin->Ub Adds Ub_Chains Ubiquitin Chains Ub->Ub_Chains Formation Autophagosome Autophagosome Ub_Chains->Autophagosome Recruitment USP30 USP30 USP30->Ub_Chains Removes MF094 This compound MF094->USP30 Inhibits Lysosome Lysosome Autophagosome->Lysosome Fusion Mitophagy Mitophagy Lysosome->Mitophagy Degradation

Caption: this compound inhibits USP30, promoting mitophagy.

Experimental_Workflow_Mitophagy_Assay start Start: Plate Cells treatment Treat with this compound or Vehicle Control start->treatment damage Induce Mitochondrial Damage (e.g., CCCP) treatment->damage harvest Harvest Cells damage->harvest analysis Analyze Mitophagy harvest->analysis wb Western Blot for Mitochondrial Proteins analysis->wb microscopy Fluorescence Microscopy (e.g., mt-Keima) analysis->microscopy flow Flow Cytometry analysis->flow end End: Quantify Results wb->end microscopy->end flow->end

Caption: Workflow for assessing this compound's effect on mitophagy.

Confounding_Factors_Logic Observed_Effect Observed Experimental Effect True_Effect True Effect of This compound on USP30 True_Effect->Observed_Effect Contributes to Confounders Potential Confounding Factors Confounders->Observed_Effect Influences Solubility Poor Solubility/ Precipitation Solubility->Confounders Stability Compound Instability Stability->Confounders Off_Target Off-Target Effects Off_Target->Confounders Toxicity Cellular Toxicity Toxicity->Confounders Cell_Health Suboptimal Cell Health Cell_Health->Confounders Assay_Artifact Assay Artifacts Assay_Artifact->Confounders

Caption: Confounding factors influencing this compound research outcomes.

Validation & Comparative

A Researcher's Guide to Validating MF-094 Induced Mitophagy with Genetic Controls

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel mitophagy inducer, MF-094, against established genetic controls. It includes supporting experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding of its mechanism and validation.

The selective removal of damaged mitochondria, a process known as mitophagy, is crucial for cellular health.[1] Dysfunctional mitophagy is implicated in a range of neurodegenerative diseases, including Parkinson's disease.[2][3] Consequently, the identification and validation of small molecules that can enhance mitophagy is of significant therapeutic interest.[4] this compound, a selective inhibitor of the deubiquitinating enzyme USP30, has emerged as a promising agent to promote the clearance of damaged mitochondria.[4][5][6] This guide will compare the effects of this compound with genetic models that serve as the gold standard for studying mitophagy, providing a framework for its validation.

Understanding the Mechanism: The PINK1/Parkin Pathway and the Role of USP30

The best-characterized pathway for mitophagy is dependent on the proteins PINK1 and Parkin.[7][8][9][10] In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM).[8][10] This accumulation initiates a signaling cascade where PINK1 recruits and activates the E3 ubiquitin ligase Parkin.[7][9][10] Activated Parkin then ubiquitinates various OMM proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.[4][10][11]

USP30, a deubiquitinase located on the OMM, counteracts this process by removing ubiquitin chains from mitochondrial proteins.[2][12] By inhibiting USP30, this compound is proposed to enhance the ubiquitination of OMM proteins, thereby promoting Parkin-mediated mitophagy.[4][6]

Performance Comparison: this compound vs. Genetic Controls

To rigorously validate the pro-mitophagic activity of this compound, its effects should be compared with well-established genetic models. The primary genetic controls for studying PINK1/Parkin-mediated mitophagy are knockout (KO) or knockdown (KD) of key regulatory genes.

Parameter This compound (USP30 Inhibitor) PINK1 Knockout/Knockdown Parkin Knockout/Knockdown ATG5 Knockout/Knockdown Alternative Inducers (e.g., CCCP, Oligomycin/Antimycin A)
Mechanism of Action Enhances Parkin-mediated ubiquitination by inhibiting deubiquitination.[4][6][13]Blocks the initiation of the mitophagy signaling cascade.[7][8]Prevents the ubiquitination of outer mitochondrial membrane proteins.[7][10]Inhibits the formation of the autophagosome, a critical step in all forms of autophagy.Induce mitochondrial depolarization, artificially triggering the PINK1/Parkin pathway.[14]
Expected Effect on Mitophagy Increased mitophagy flux.[4][5][6]Abolished mitophagy in response to mitochondrial damage.[8][9]Severely impaired or abolished mitophagy.[7][8]Complete blockade of mitophagy and general autophagy.Potent induction of mitophagy.[14]
Specificity Specific to USP30 inhibition, primarily affecting the PINK1/Parkin pathway.Specific to PINK1-dependent processes.Specific to Parkin-dependent processes.Affects all autophagy, not specific to mitophagy.Broad mitochondrial uncouplers, can have off-target effects.
Experimental Utility Tool to study the therapeutic potential of enhancing mitophagy.Gold standard negative control for PINK1-dependent mitophagy.Gold standard negative control for Parkin-dependent mitophagy.General negative control for autophagy-dependent processes.Positive controls for inducing mitophagy in experimental setups.

Experimental Protocols for Validation

Accurate and reproducible quantification of mitophagy is essential for validating this compound. Below are detailed protocols for key assays.

mt-Keima Mitophagy Assay

The mt-Keima (mitochondria-targeted Keima) fluorescent protein is a reliable tool for measuring mitophagy flux.[15] mt-Keima exhibits a pH-dependent fluorescence, emitting green light in the neutral pH of the mitochondrial matrix and red light in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation.

Protocol:

  • Cell Culture and Transfection: Seed cells (e.g., HeLa or SH-SY5Y) stably or transiently expressing mt-Keima. For genetic control experiments, use cells with PINK1, Parkin, or ATG5 knockout/knockdown.

  • Treatment: Treat cells with this compound at various concentrations and time points. Include positive controls (e.g., 10 µM CCCP or a combination of 4 µM Antimycin A and 10 µM Oligomycin) and vehicle controls.[16]

  • Imaging: Acquire images using a confocal microscope with two excitation wavelengths (e.g., 440 nm for green and 586 nm for red).

  • Flow Cytometry: For a quantitative, high-throughput analysis, trypsinize and resuspend the cells. Analyze the fluorescence using a flow cytometer capable of detecting both emission wavelengths.[14][15]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. An increased ratio in this compound treated cells compared to controls, which is abrogated in PINK1, Parkin, or ATG5 knockout cells, would validate its mechanism.

Western Blotting for Mitophagy Markers

Western blotting can be used to assess the degradation of mitochondrial proteins as a proxy for mitophagy.[17][18]

Protocol:

  • Cell Lysis: Prepare whole-cell lysates from cells treated as described above.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV) and a loading control (e.g., β-actin or GAPDH). Also, probe for LC3-II, a marker for autophagosome formation.

  • Analysis: Quantify the band intensities. A decrease in the levels of mitochondrial proteins in this compound treated cells, which is prevented in the genetic control groups, indicates mitophagy. An increase in the LC3-II/LC3-I ratio would also support the induction of autophagy.[17]

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental design, the following diagrams are provided.

cluster_0 Mitochondrial Damage cluster_1 PINK1/Parkin Pathway cluster_2 Regulation cluster_3 Autophagy Machinery Mito_Damage Mitochondrial Depolarization PINK1 PINK1 Stabilization on OMM Mito_Damage->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ub Ubiquitination of OMM Proteins Parkin->Ub Autophagosome Autophagosome Formation Ub->Autophagosome USP30 USP30 USP30->Ub Deubiquitination MF094 This compound MF094->USP30 Inhibition Lysosome Lysosome Autophagosome->Lysosome Mitophagy Mitophagy Lysosome->Mitophagy cluster_0 Cell Lines cluster_1 Treatments cluster_2 Assays cluster_3 Validation WT Wild-Type Vehicle Vehicle Control WT->Vehicle MF094 This compound WT->MF094 Positive_Control CCCP/Oligo+AntA WT->Positive_Control PINK1_KO PINK1 KO PINK1_KO->Vehicle PINK1_KO->MF094 PINK1_KO->Positive_Control Parkin_KO Parkin KO Parkin_KO->Vehicle Parkin_KO->MF094 Parkin_KO->Positive_Control ATG5_KO ATG5 KO ATG5_KO->Vehicle ATG5_KO->MF094 Positive_control Positive_control ATG5_KO->Positive_control mtKeima mt-Keima Assay (Microscopy/FACS) Vehicle->mtKeima Western Western Blot (Mito proteins, LC3) Vehicle->Western MF094->mtKeima MF094->Western Positive_Control->mtKeima Positive_Control->Western Validation Validate this compound Mitophagy Induction mtKeima->Validation Western->Validation cluster_0 Mechanism cluster_1 Outcome on Mitophagy MF094 This compound Inhibits USP30 (Deubiquitinase) MF094_Mech Pharmacological Enhancement MF094->MF094_Mech Genetic_Controls Genetic Controls (Knockout/Knockdown) Genetic_Mech Genetic Ablation Genetic_Controls->Genetic_Mech MF094_Outcome Increased Mitophagy MF094_Mech->MF094_Outcome Genetic_Outcome Blocked Mitophagy Genetic_Mech->Genetic_Outcome MF094_Outcome->Genetic_Outcome Comparison validates This compound's on-target effect

References

A Head-to-Head Comparison of USP30 Inhibitors: MF-094 vs. MF-095

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the efficacy and experimental profiles of two key USP30 inhibitors for researchers in drug discovery and cellular biology.

In the landscape of therapeutic development, particularly for neurodegenerative diseases and other conditions linked to mitochondrial dysfunction, the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 30 (USP30) has emerged as a compelling target. By negatively regulating mitophagy, the cellular process for clearing damaged mitochondria, USP30 presents a key node for intervention. This guide provides a comprehensive comparison of two structurally related USP30 inhibitors, MF-094 and MF-095, to assist researchers in selecting the appropriate tool compound for their studies.

Executive Summary

This compound is a potent and selective inhibitor of USP30, while MF-095 serves as a significantly less potent, structurally related control compound. Experimental data consistently demonstrates that this compound effectively inhibits USP30 activity and enhances mitophagy in cellular models. In contrast, MF-095 shows minimal to no activity at comparable concentrations. This stark difference in potency makes the pair valuable for validating that an observed biological effect is specifically due to the inhibition of USP30.

Comparative Efficacy: A Quantitative Look

The inhibitory activity of this compound and MF-095 against USP30 has been primarily characterized using biochemical assays that measure the cleavage of a fluorogenic ubiquitin substrate. The half-maximal inhibitory concentration (IC50) values from these assays clearly delineate the difference in their efficacy.

CompoundIC50 (µM)PotencyEffect on MitophagySelectivity
This compound 0.12[1][2]HighAccelerates mitophagy[2]High selectivity against a panel of 22 other deubiquitinases at 10 µM[1][2]
MF-095 > 10[2]LowNo significant effect[2]Not extensively profiled due to low potency

Mechanism of Action: The USP30 Signaling Pathway

USP30 is a transmembrane protein located on the outer mitochondrial membrane. Its primary role is to counteract the ubiquitination of mitochondrial outer membrane proteins, a process initiated by the E3 ligase Parkin. This ubiquitination serves as a signal for the engulfment of damaged mitochondria by autophagosomes, leading to their degradation and recycling—a process known as mitophagy. By removing these ubiquitin tags, USP30 acts as a brake on mitophagy. Inhibition of USP30, therefore, "releases the brake" and promotes the clearance of dysfunctional mitochondria.

USP30_Signaling_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Inhibitors Pharmacological Intervention Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mitochondrial_Damage->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin->Ubiquitination USP30 USP30 Ubiquitination->USP30 Mitophagy Mitophagy Ubiquitination->Mitophagy Promotes USP30->Ubiquitination Inhibits (Deubiquitination) MF094 This compound MF094->USP30 Inhibits MF095 MF-095 (Inactive)

Caption: USP30's role in regulating mitophagy.

Experimental Protocols

To aid in the design of robust experiments, detailed methodologies for key assays are provided below.

Ubiquitin-Rhodamine 110 Cleavage Assay

This biochemical assay is used to determine the direct inhibitory activity of compounds on purified USP30 enzyme.

Materials:

  • Recombinant human USP30 enzyme

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol, 0.05% CHAPS[3]

  • 384-well black plates

  • Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 531 nm)[3]

  • This compound and MF-095 compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of this compound and MF-095 in DMSO.

  • Dispense 23 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.[3]

  • Add 3 µL of 10 nM recombinant USP30 enzyme solution to each well (final concentration 5 nM).[3]

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.[3]

  • Initiate the enzymatic reaction by adding 3 µL of 300 nM Ub-Rho110 substrate solution to each well (final concentration 150 nM).[3]

  • Immediately begin reading the fluorescence intensity every minute for 7 minutes on a plate reader.[3]

  • Calculate the rate of reaction for each well.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Mitophagy Assay (mito-QC Reporter)

The mito-QC (mitochondrial quality control) reporter system is a robust method to visualize and quantify mitophagy in living cells. This reporter consists of a tandem mCherry-GFP tag targeted to the mitochondrial outer membrane. In healthy mitochondria, both fluorophores are active. Upon delivery to the acidic environment of the lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists. An increase in the mCherry-only signal is indicative of increased mitophagy.

Materials:

  • ARPE-19 or other suitable cells stably expressing the mito-QC reporter.

  • Cell culture medium and supplements.

  • This compound and MF-095 dissolved in DMSO.

  • Positive control for mitophagy induction (e.g., CCCP or a combination of Oligomycin and Antimycin A).

  • Flow cytometer or high-content imaging system.

Procedure:

  • Seed mito-QC expressing cells into appropriate culture vessels (e.g., 96-well plates for imaging or 6-well plates for flow cytometry).

  • Allow cells to adhere and grow overnight.

  • Treat cells with a dose-response of this compound and MF-095 (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control and a positive control.

  • Incubate cells for a predetermined time course (e.g., 24 hours).

  • For flow cytometry analysis, harvest cells, wash with PBS, and resuspend in FACS buffer.

  • For imaging analysis, stain nuclei with a suitable dye (e.g., DAPI) and acquire images in the green (GFP) and red (mCherry) channels.

  • Quantify the percentage of cells with high mCherry-only signal (mitophagy-high population) by flow cytometry or the number and area of mCherry-only puncta per cell by image analysis.

Experimental Workflow for Comparative Analysis

A well-designed experiment is crucial for a direct and unambiguous comparison of this compound and MF-095.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Incubation 3. Incubation cluster_Analysis 4. Analysis Cell_Culture Culture mito-QC expressing cells Treatment_Setup Seed cells and treat with: - Vehicle (DMSO) - this compound (dose-response) - MF-095 (dose-response) - Positive Control Cell_Culture->Treatment_Setup Compound_Prep Prepare serial dilutions of This compound and MF-095 Compound_Prep->Treatment_Setup Incubate Incubate for 24 hours Treatment_Setup->Incubate Analysis_Method Analyze mitophagy via: - Flow Cytometry - High-Content Imaging Incubate->Analysis_Method Data_Quantification Quantify: - % of mitophagy-high cells - Number of mCherry puncta/cell Analysis_Method->Data_Quantification

Caption: Workflow for comparing this compound and MF-095.

Conclusion

The available data unequivocally demonstrates that this compound is a potent and selective inhibitor of USP30 that effectively promotes mitophagy in cellular models. MF-095, being structurally similar but significantly less potent, serves as an excellent negative control to ensure that the observed effects are a direct consequence of USP30 inhibition. For researchers investigating the role of USP30 in cellular processes and disease models, this compound is the superior tool compound, while the inclusion of MF-095 in experimental designs can greatly strengthen the specificity of the findings.

References

A Comparative Guide to USP30 Inhibitors: MF-094 vs. ST-539

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Ubiquitin-Specific Protease 30 (USP30), MF-094 and ST-539. USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and certain cancers. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathway to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Performance Comparison

The following table summarizes the reported in vitro potency and selectivity of this compound and ST-539 against USP30.

ParameterThis compoundST-539
IC50 vs. USP30 120 nM[1]0.37 µM (370 nM)[2]
Selectivity <30% inhibitory activity against a panel of 22 other deubiquitinating enzymes (USPs) at 10 µM[1].Does not inhibit USP1, USP8, and USP9 at 10 µM.
Reported Effects Increases protein ubiquitination and accelerates mitophagy[1]. Restored viability and migration of AGE-treated human skin fibroblasts[3].Promotes ubiquitination of mitochondrial proteins and induces mitochondrial autophagy[2].

Signaling Pathway of USP30 in Mitophagy

USP30 plays a crucial role in the PINK1/Parkin-mediated mitophagy pathway. Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade where PINK1 phosphorylates ubiquitin molecules on the mitochondrial surface. Phosphorylated ubiquitin then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria. Activated Parkin further ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by the autophagosome. USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby inhibiting the initiation and progression of mitophagy. Inhibition of USP30 by compounds such as this compound or ST-539 blocks this deubiquitinating activity, leading to an accumulation of ubiquitinated mitochondrial proteins and enhanced clearance of damaged mitochondria.

USP30_Mitophagy_Pathway USP30 in PINK1/Parkin-Mediated Mitophagy cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Inhibitors Mitochondrial Damage Mitochondrial Damage PINK1 Accumulation PINK1 Accumulation Mitochondrial Damage->PINK1 Accumulation leads to Ubiquitin Phosphorylation Ubiquitin Phosphorylation PINK1 Accumulation->Ubiquitin Phosphorylation catalyzes Parkin (inactive) Parkin (inactive) Ubiquitin Phosphorylation->Parkin (inactive) recruits & activates Ubiquitinated OMM Proteins Ubiquitinated OMM Proteins Mitophagy Mitophagy Ubiquitinated OMM Proteins->Mitophagy promotes USP30 USP30 USP30->Ubiquitinated OMM Proteins deubiquitinates Parkin (active) Parkin (active) Parkin (inactive)->Parkin (active) activation Parkin (active)->Ubiquitinated OMM Proteins ubiquitinates This compound This compound This compound->USP30 inhibit ST-539 ST-539 ST-539->USP30 inhibit USP30_Inhibitor_Workflow Workflow for USP30 Inhibitor Evaluation Start Start In_Vitro_Assay In Vitro USP30 Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 & Potency In_Vitro_Assay->Determine_IC50 Selectivity_Screen Selectivity Screening (DUB Panel) Determine_IC50->Selectivity_Screen Cellular_Assays Cellular Assays (e.g., Mitophagy, Cytotoxicity) Selectivity_Screen->Cellular_Assays Target_Engagement Target Engagement (e.g., Ubiquitination of TOM20) Cellular_Assays->Target_Engagement In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy Models) Target_Engagement->In_Vivo_Studies End End In_Vivo_Studies->End

References

A Head-to-Head Battle for USP30 Inhibition: MF-094 vs. FT3967385

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of USP30 inhibitors, a clear understanding of the available options is paramount. This guide provides a comprehensive comparison of two prominent inhibitors, MF-094 and FT3967385, focusing on their efficacy, the experimental protocols for their evaluation, and their roles within key signaling pathways.

Ubiquitin-specific protease 30 (USP30) has emerged as a critical regulator of mitochondrial quality control, primarily through its opposition of the PINK1/Parkin-mediated mitophagy pathway.[1][2][3] Its inhibition is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and certain cancers.[1][2][4] This guide delves into a comparative analysis of two key small molecule inhibitors of USP30: this compound, a phenylalanine derivative, and FT3967385, a covalent N-cyano pyrrolidine-based compound.

Quantitative Efficacy: A Tale of Two Inhibitors

The inhibitory potency of this compound and FT3967385 against USP30 has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) serves as a key metric for their efficacy.

CompoundTypeIC50 (in vitro)Reference
This compound Phenylalanine derivative120 nM[3]
FT3967385 N-cyano pyrrolidine (covalent)~1 nM[5][6]

As the data indicates, FT3967385 exhibits significantly higher potency in in vitro assays, with an IC50 in the nanomolar range, suggesting a strong and specific interaction with the USP30 enzyme.[5][6] this compound, while still a potent inhibitor, has an IC50 in the sub-micromolar range.[3]

Delving into the Experimental Protocols

The evaluation of these inhibitors relies on robust and reproducible experimental methods. Below are detailed methodologies for key assays used to characterize their activity.

Ubiquitin-Rhodamine 110 Deubiquitinase Assay

This in vitro assay is a widely used method to measure the enzymatic activity of deubiquitinating enzymes (DUBs) like USP30 and to determine the potency of their inhibitors.

Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110). In its intact form, the rhodamine 110 fluorophore is quenched. Upon cleavage of the ubiquitin by an active DUB, rhodamine 110 is released, resulting in a measurable increase in fluorescence.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the USP30 inhibitor (this compound or FT3967385) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Dilute recombinant human USP30 enzyme and Ub-Rho110 substrate in the reaction buffer to their final desired concentrations.

  • Assay Procedure:

    • Dispense the inhibitor solution into a 384-well plate, creating a serial dilution to test a range of concentrations.

    • Add the diluted USP30 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a plate reader.[7]

    • Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In-Cell USP30 Target Engagement Assay

This assay confirms that the inhibitor can access and bind to its target, USP30, within a cellular context.

Principle: This method often employs an activity-based probe (ABP) that covalently binds to the active site of DUBs. Pre-treatment with a competitive inhibitor like this compound or FT3967385 will block the binding of the ABP to USP30.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., SH-SY5Y or HEK293T) to a desired confluency.

    • Treat the cells with varying concentrations of the USP30 inhibitor (this compound or FT3967385) for a specific duration (e.g., 1-4 hours).

  • Cell Lysis and Probe Incubation:

    • Lyse the cells in a buffer that preserves protein activity.

    • Incubate the cell lysates with an activity-based probe, such as a hemagglutinin (HA)-tagged ubiquitin vinyl methyl ester (HA-Ub-VME) probe.[8]

  • Immunoprecipitation and Western Blotting:

    • Immunoprecipitate the probe-bound proteins using an anti-HA antibody.

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Perform a Western blot analysis using an antibody specific for USP30.

  • Data Analysis:

    • A decrease in the intensity of the USP30 band in the inhibitor-treated samples compared to the control (vehicle-treated) indicates successful target engagement by the inhibitor.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological context of USP30 inhibition and the experimental approaches, the following diagrams have been generated using the DOT language.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitors Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin Parkin Recruitment PINK1->Parkin Ub Ubiquitination of OMM Proteins Parkin->Ub Mitophagy Mitophagy Ub->Mitophagy USP30 USP30 USP30->Ub Deubiquitination MF094 This compound MF094->USP30 FT3967385 FT3967385 FT3967385->USP30

Figure 1: USP30's role in the PINK1/Parkin mitophagy pathway.

The PINK1/Parkin pathway is a primary mechanism for the clearance of damaged mitochondria. USP30 acts as a negative regulator by removing ubiquitin chains from outer mitochondrial membrane (OMM) proteins, thereby inhibiting mitophagy.[1][2][3] Both this compound and FT3967385 block this deubiquitinating activity, promoting the degradation of dysfunctional mitochondria.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell In-Cell Target Engagement A1 Prepare Reagents (Inhibitor, Enzyme, Substrate) A2 Incubate Inhibitor with USP30 A1->A2 A3 Initiate Reaction with Ub-Rho110 A2->A3 A4 Measure Fluorescence A3->A4 A5 Calculate IC50 A4->A5 B1 Treat Cells with Inhibitor B2 Lyse Cells & Incubate with Activity-Based Probe B1->B2 B3 Immunoprecipitation B2->B3 B4 Western Blot for USP30 B3->B4 B5 Analyze Target Binding B4->B5

Figure 2: Workflow for inhibitor characterization.

The characterization of USP30 inhibitors involves a multi-step process, beginning with in vitro enzymatic assays to determine potency, followed by cell-based assays to confirm target engagement and cellular activity.

Concluding Remarks

Both this compound and FT3967385 are valuable tools for researchers studying the function of USP30. FT3967385 stands out for its superior in vitro potency, making it an excellent choice for applications requiring high-affinity binding. This compound, as a well-characterized inhibitor, remains a relevant compound for a variety of cellular studies. The choice between these inhibitors will ultimately depend on the specific experimental context, including the desired potency, the cellular system being used, and the specific research question being addressed. This guide provides the foundational data and methodologies to aid in this critical decision-making process.

References

Cross-Validation of MF-094 Findings with USP30 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibition of Ubiquitin Specific Peptidase 30 (USP30) by MF-094 and the genetic ablation of USP30 via knockout models. The objective is to cross-validate the on-target effects of this compound by comparing its reported outcomes with the phenotype observed in USP30 knockout systems. This comparison is crucial for the validation of this compound as a selective USP30 inhibitor and for the broader understanding of USP30's role in cellular pathways, particularly mitophagy.

Quantitative Data Comparison

The following tables summarize quantitative data extracted from various studies, comparing the effects of this compound and USP30 knockout on key cellular processes. While direct head-to-head comparative studies are limited, this synthesized data provides a strong basis for cross-validation.

Table 1: Effects on Mitophagy

ParameterThis compound TreatmentUSP30 Knockout/KnockdownKey Findings & References
Mitophagy Index (mito-Keima) Increased mitophagy signal.Enhanced mitoKeima signal, indicating increased mitophagy.[1][2]Both pharmacological inhibition and genetic silencing of USP30 lead to an increase in mitophagy, suggesting this compound effectively phenocopies the knockout.[1][2]
p-Ser65-Ubiquitin Levels Increased levels of p-Ser65-Ubiquitin.[1]Increased p-Ser65-Ubiquitin levels.[1]The accumulation of phosphorylated ubiquitin, a key signal for mitophagy initiation, is observed in both models.[1]
TOM20 Ubiquitination Increased ubiquitination of TOM20.Not explicitly quantified in the provided results, but implied by the mechanism.This compound enhances the ubiquitination of a known USP30 substrate on the outer mitochondrial membrane.
Mitochondrial DNA (mtDNA) levels Decreased mtDNA levels, indicating mitochondrial clearance.[1]Not explicitly quantified in the provided results.Reduction in mtDNA suggests that the increased mitophagy observed with this compound leads to the degradation of mitochondria.[1]

Table 2: Effects on Mitochondrial Function and Cell Viability

ParameterThis compound TreatmentUSP30 Knockout/KnockdownKey Findings & References
Mitochondrial Respiration (Oxygen Consumption Rate) Not explicitly quantified in the provided results.Decreased basal respiration and oxygen consumption.[1][2]USP30 knockdown affects mitochondrial respiration, an important consideration for the therapeutic application of USP30 inhibitors.[1][2]
Mitochondrial Membrane Potential (TMRM Staining) Not explicitly quantified in the provided results.Small but statistically significant increase in TMRM signal.[1][2]Genetic silencing of USP30 can lead to alterations in mitochondrial membrane potential.[1][2]
Cell Viability Generally well-tolerated at effective concentrations, though high concentrations can show toxicity.[1]USP30 knockout mice are viable and show no overt pathology.[3]This suggests that targeted inhibition of USP30 is not overtly toxic to cells or organisms under normal conditions.[1][3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and USP30 knockout models.

Protocol 1: In Vitro Mitophagy Assay using mito-Keima

Objective: To quantify the effect of this compound or USP30 knockdown on mitophagy flux.

Materials:

  • SH-SY5Y cells stably expressing the mito-Keima reporter.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound (specific concentrations to be tested).

  • siRNA targeting USP30 and non-targeting control siRNA.

  • Lipofectamine RNAiMAX for transfection.

  • Mitophagy inducers (e.g., CCCP, Antimycin A/Oligomycin).

  • High-content imaging system (e.g., Opera Phenix).

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y-mito-Keima cells in 96-well plates.

    • For this compound treatment, add the compound at desired concentrations and incubate for the specified duration.

    • For USP30 knockdown, transfect cells with USP30 siRNA or control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol. Allow 7 days for efficient knockdown.[2]

  • Induction of Mitophagy (Optional):

    • To study stress-induced mitophagy, treat cells with a mitochondrial uncoupler like 10 µM CCCP for 7 hours.[2]

  • Imaging:

    • Image cells using a high-content imaging system.

    • Acquire images using two excitation wavelengths: 445 nm (for neutral pH mitochondria) and 561 nm (for acidic pH mitochondria within lysosomes).

  • Image Analysis:

    • Segment the images to identify individual cells and mitochondria.

    • Calculate the ratio of the total lysosomal (red) mitochondrial area to the total cytoplasmic (green) mitochondrial area.

    • The mitophagy index is calculated as the fold change of this ratio relative to the control group.[1][2]

Protocol 2: Generation and Phenotyping of USP30 Knockout Mice

Objective: To generate and characterize a USP30 knockout mouse model to study the in vivo effects of USP30 loss.

Materials:

  • USP30 conditional knockout mouse line (e.g., from genOway).[4]

  • Cre-driver mouse line for tissue-specific knockout (if applicable).

  • Equipment for mouse breeding and husbandry.

  • Reagents for genotyping (PCR primers, DNA polymerase).

  • Equipment for tissue collection and processing.

  • Antibodies for USP30 and other relevant proteins for Western blotting.

  • Microscope for histological analysis.

Procedure:

  • Generation of USP30 Knockout Mice:

    • Cross USP30 floxed mice with a suitable Cre-recombinase expressing mouse line to generate global or tissue-specific knockouts.

    • Genotype offspring using PCR to identify wild-type, heterozygous, and homozygous knockout animals.

  • Confirmation of Knockout:

    • Harvest tissues of interest from wild-type and knockout mice.

    • Perform Western blotting or qRT-PCR to confirm the absence of USP30 protein or mRNA in the knockout animals.

  • Phenotypic Analysis:

    • General Health: Monitor body weight, survival, and general behavior.

    • Mitophagy Analysis: Cross knockout mice with a mitophagy reporter mouse line (e.g., mito-QC) to assess in vivo mitophagy levels in different tissues.[5]

    • Histology: Perform histological analysis of relevant tissues to assess any morphological changes.

    • Behavioral Testing: Conduct a battery of behavioral tests to assess motor function, cognition, and other relevant neurological parameters, especially in the context of neurodegenerative disease models.

Visualizations

Signaling Pathway Diagram

PINK1_Parkin_Mitophagy cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage (Depolarization) PINK1_active PINK1 (stabilized) Mito_Damage->PINK1_active stabilizes PINK1_inactive PINK1 (cleaved) Ub Ubiquitin PINK1_active->Ub phosphorylates OMM_protein_Ub Ub-OMM Protein PINK1_active->OMM_protein_Ub phosphorylates pUb p-Ubiquitin Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates OMM_protein OMM Protein OMM_protein->OMM_protein_Ub OMM_protein_pUb p-Ub-OMM Protein OMM_protein_Ub->OMM_protein_pUb Autophagy_receptors Autophagy Receptors (e.g., p62, OPTN) OMM_protein_pUb->Autophagy_receptors recruit USP30 USP30 USP30->OMM_protein_Ub deubiquitinates Parkin_active Parkin (active) Parkin_active->OMM_protein ubiquitinates Autophagosome Autophagosome Autophagy_receptors->Autophagosome bridge to Mitophagy Mitophagy Autophagosome->Mitophagy Lysosome Lysosome Lysosome->Mitophagy fuses with MF094 This compound MF094->USP30 inhibits

Caption: PINK1/Parkin-mediated mitophagy pathway and the role of USP30.

Experimental Workflow Diagram

Cross_Validation_Workflow cluster_Pharmacological_Arm Pharmacological Inhibition cluster_Genetic_Arm Genetic Ablation MF094_treatment Treat cells/animals with this compound MF094_assays Perform in vitro/in vivo assays (e.g., mitophagy, viability) MF094_treatment->MF094_assays MF094_data Collect and analyze data MF094_assays->MF094_data Comparison Compare and Cross-Validate Results MF094_data->Comparison USP30_KO Generate/obtain USP30 KO model KO_assays Perform in vitro/in vivo assays (e.g., mitophagy, phenotyping) USP30_KO->KO_assays KO_data Collect and analyze data KO_assays->KO_data KO_data->Comparison Conclusion Conclusion on this compound Specificity and USP30 Function Comparison->Conclusion

Caption: Workflow for cross-validating a pharmacological inhibitor with a genetic model.

References

A Comparative Analysis of MF-094's Potency and Selectivity in the Context of USP30 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of MF-094, a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30). The document evaluates its performance against other known USP30 inhibitors, presenting supporting experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of Potency and Selectivity

This compound is a potent and highly selective inhibitor of USP30, an enzyme that plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria.[1] To understand its efficacy, it is essential to compare its potency and selectivity with other research compounds targeting USP30. This section provides a quantitative comparison with notable alternatives such as "compound 39" and "S3".

Data Presentation

The following table summarizes the key quantitative data for this compound and its comparators.

CompoundTargetIC50 (nM)SelectivityMechanism of Action
This compound USP30120[1]High (<30% inhibition of 22 other USPs at 10 µM)[1]Non-covalent
MF-095 USP30>10,000N/A (serves as a negative control)Non-covalent
Compound 39 USP302 - 20Very High (No other DUB inhibited at 100 µM in a panel of recombinant enzymes)Non-covalent
S3 USP30N/ACovalent inhibitor targeting the catalytic cysteineCovalent

Key Insights:

  • Potency: Compound 39 demonstrates significantly higher potency against USP30 (IC50 in the low nanomolar range) compared to this compound (IC50 of 120 nM).

  • Selectivity: Both this compound and compound 39 exhibit high selectivity for USP30 over other deubiquitinating enzymes (DUBs). Compound 39, however, is described as having a more pronounced specificity profile.

  • Mechanism: this compound and compound 39 are non-covalent inhibitors, which can be advantageous in terms of reversible binding and potentially fewer off-target effects compared to covalent inhibitors like S3. MF-095, a structurally similar analog of this compound with significantly lower potency, serves as an excellent negative control for in vitro and in vivo studies to confirm that the observed effects are due to USP30 inhibition.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative analysis.

In Vitro Deubiquitinase (DUB) Activity Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a specific deubiquitinating enzyme, such as USP30.

Principle:

The assay measures the enzymatic activity of the DUB by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110). When cleaved by the DUB, Rhodamine 110 is released, resulting in a quantifiable increase in fluorescence. The IC50 value is the concentration of the inhibitor at which the enzyme's activity is reduced by 50%.

Materials:

  • Recombinant human USP30 enzyme

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds (e.g., this compound, compound 39) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant USP30 enzyme to the working concentration in assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds to the wells of the 384-well plate. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

    • Add the diluted USP30 enzyme solution (e.g., 5 µL) to all wells except the background control wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Prepare the Ub-Rho110 substrate solution in assay buffer.

    • Add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time (e.g., every minute for 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence rate from all other rates.

    • Normalize the data to the vehicle control (set to 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Deubiquitinase Selectivity Profiling (DUBprofiler™)

This protocol describes a common method for assessing the selectivity of a DUB inhibitor against a panel of different deubiquitinating enzymes.

Principle:

The DUBprofiler™ service utilizes a panel of purified, recombinant DUBs and a fluorogenic substrate (such as Ub-Rho110) to measure the inhibitory activity of a compound against multiple DUBs simultaneously. This allows for a comprehensive assessment of the compound's selectivity.

Procedure:

  • Compound Submission: The test compound (e.g., this compound) is provided to the screening service at a specified concentration (e.g., 10 µM).

  • Assay Performance: The service performs individual DUB activity assays for each enzyme in the panel in the presence and absence of the test compound. The assay principle is similar to the IC50 determination protocol described above.

  • Data Analysis and Reporting:

    • The percentage of inhibition for each DUB at the tested compound concentration is calculated.

    • The results are typically presented as a heatmap or a bar graph, providing a clear visual representation of the compound's selectivity profile. A highly selective inhibitor will show significant inhibition of the target DUB (e.g., USP30) and minimal inhibition of other DUBs in the panel.

Mandatory Visualizations

Signaling Pathway: PINK1/Parkin-Mediated Mitophagy and the Role of USP30

The following diagram illustrates the signaling cascade of PINK1/Parkin-mediated mitophagy and the inhibitory action of USP30, which is counteracted by this compound.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitor Pharmacological Intervention Mito_Healthy Healthy Mitochondrion (Polarized) PINK1_Degraded PINK1 Degraded Mito_Healthy->PINK1_Degraded PINK1 imported and cleaved Mito_Damaged Damaged Mitochondrion (Depolarized) PINK1_Accumulated PINK1 Accumulated Mito_Damaged->PINK1_Accumulated PINK1 stabilized on OMM Ub Ubiquitin (Ub) PINK1_Accumulated->Ub Phosphorylates pUb Phospho-Ub (p-Ub) Ub->pUb Parkin_Inactive Parkin (Inactive) pUb->Parkin_Inactive Recruits Parkin_Active Parkin (Active) Parkin_Inactive->Parkin_Active Activated by PINK1 & p-Ub OMM_Proteins OMM Proteins Parkin_Active->OMM_Proteins Ubiquitinates USP30 USP30 Ub_OMM_Proteins Ubiquitinated OMM Proteins USP30->Ub_OMM_Proteins Deubiquitinates OMM_Proteins->Ub_OMM_Proteins Mitophagosome Mitophagosome Formation Ub_OMM_Proteins->Mitophagosome Recruits Autophagy Machinery Lysosome Lysosomal Degradation Mitophagosome->Lysosome MF094 This compound MF094->USP30 Inhibits

Caption: PINK1/Parkin-mediated mitophagy pathway and USP30 inhibition.

Experimental Workflow: High-Throughput Screening for USP30 Inhibitors

This diagram outlines a typical workflow for identifying and characterizing novel inhibitors of USP30.

HTS_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation & Characterization cluster_Lead_Optimization Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput Screening (e.g., Ub-Rho110 Assay) Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits IC50_Determination IC50 Determination Primary_Hits->IC50_Determination Selectivity_Profiling Selectivity Profiling (DUBprofiler™) IC50_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Covalent vs. Non-covalent) Selectivity_Profiling->Mechanism_of_Action Validated_Hits Validated Hits Mechanism_of_Action->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Studies SAR_Studies->In_Vivo_Testing Lead_Candidate Lead Candidate In_Vivo_Testing->Lead_Candidate

Caption: A general workflow for the discovery of USP30 inhibitors.

References

Evaluating the Specificity of MF-094 Against a Panel of Deubiquitinases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Cell Biology

The deubiquitinase (DUB) ubiquitin-specific protease 30 (USP30), a key regulator of mitophagy, has emerged as a promising therapeutic target for a range of diseases, including Parkinson's disease and certain cancers. MF-094 is a potent and selective, non-covalent inhibitor of USP30. This guide provides a comprehensive evaluation of the specificity of this compound against a panel of DUBs, comparing its performance with other known USP30 inhibitors and detailing the experimental methodologies used for such assessments.

Comparative Specificity of USP30 Inhibitors

The inhibitory activity of this compound and alternative compounds against USP30 and other deubiquitinases is summarized below. This compound demonstrates high selectivity for USP30, with minimal inhibition of other USPs at concentrations significantly higher than its effective dose against USP30.

InhibitorTarget DUBIC50 (nM)Specificity Notes
This compound USP30 120 <30% inhibition against a panel of 22 other USPs at 10,000 nM[1][2][3]
FT385USP301High selectivity; only inhibited USP6 at 200 nM[4]
USP30Inh-1, -2, -3USP3015-30Good selectivity at 1,000 nM against a panel of 40 DUBs; off-target effects on USP6, USP21, and USP45 at higher concentrations[4]
Compound 39USP30~20Described as having increased selectivity over other inhibitors[5]

Experimental Protocols for DUB Inhibitor Specificity Profiling

The determination of inhibitor specificity is crucial for the development of targeted therapeutics. The data presented in this guide are derived from established in vitro biochemical assays.

In Vitro Deubiquitinase Inhibition Assay (Fluorogenic)

This is a common method to determine the potency (IC50) of an inhibitor against a purified DUB enzyme.

Principle: The assay utilizes a synthetic substrate, such as ubiquitin-rhodamine 110 (Ub-Rho) or ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), which is non-fluorescent. Upon cleavage by a DUB, the fluorescent group (rhodamine 110 or AMC) is released, resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to reduce this enzymatic activity.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Dilute the purified recombinant DUB enzyme to a working concentration in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Prepare a working solution of the fluorogenic ubiquitin substrate (e.g., Ub-Rho).

  • Assay Procedure:

    • In a microplate, add the assay buffer, the test compound at various concentrations, and the DUB enzyme.

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

DUB Panel Screening for Selectivity

To assess selectivity, the inhibitor is tested against a broad panel of DUBs.

Principle: The inhibitor is tested at a single, high concentration (e.g., 10 µM for this compound) against a large number of purified DUB enzymes using the fluorogenic assay described above. The percentage of inhibition for each DUB is then calculated. A selective inhibitor will show high inhibition for its target DUB and low or no inhibition for other DUBs in the panel.

Protocol Outline:

  • Follow the general procedure for the in vitro DUB inhibition assay.

  • Instead of a dose-response curve, use a single, high concentration of the test inhibitor.

  • Run the assay in parallel for a large panel of different DUB enzymes.

  • Calculate the percent inhibition for each DUB relative to a control without the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the potency and selectivity of a DUB inhibitor like this compound.

DUB_Inhibitor_Screening_Workflow cluster_potency Potency Determination (IC50) cluster_selectivity Selectivity Profiling cluster_conclusion Conclusion A Prepare Serial Dilutions of this compound B Incubate with Purified USP30 A->B C Add Fluorogenic Substrate (e.g., Ub-Rho) B->C D Measure Fluorescence Signal C->D E Calculate IC50 Value D->E K Highly Potent and Selective Inhibitor E->K Low IC50 F Prepare Single High Concentration of this compound G Incubate with DUB Panel (USP1, USP2, etc.) F->G H Add Fluorogenic Substrate G->H I Measure Fluorescence Signal H->I J Calculate % Inhibition for each DUB I->J J->K Low % Inhibition for Off-Targets L Non-Selective Inhibitor J->L High % Inhibition for Off-Targets

Caption: Workflow for DUB inhibitor potency and selectivity screening.

Signaling Pathway Context: USP30 in Mitophagy

USP30 acts as a negative regulator of mitophagy, the process of clearing damaged mitochondria. The diagram below illustrates its role in this pathway.

Mitophagy_Pathway cluster_mito Mitochondrial Outer Membrane cluster_cyto Cytosol cluster_auto Cellular Response Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 accumulates on Parkin_cyto Parkin PINK1->Parkin_cyto recruits Parkin Parkin (E3 Ligase) Substrate Mitochondrial Proteins Parkin->Substrate ubiquitinates USP30 USP30 USP30->Substrate deubiquitinates (removes ubiquitin) Mitophagy Mitophagy Substrate->Mitophagy signals for Ub Ubiquitin Ub->Parkin Parkin_cyto->Parkin translocates to MF094 This compound MF094->USP30 inhibits

Caption: Role of USP30 in the PINK1/Parkin-mediated mitophagy pathway.

References

Replicating Published MF-094 Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the USP30 inhibitor MF-094, its mechanism of action, and protocols for replicating and comparing its effects in different cell lines. This guide is intended to facilitate the objective assessment of this compound's performance against other alternatives, supported by experimental data from published literature.

This compound is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme that plays a crucial role in regulating mitophagy, the selective degradation of mitochondria by autophagy.[1][2][3] By inhibiting USP30, this compound leads to an increase in protein ubiquitination, thereby accelerating the clearance of damaged mitochondria.[1][2] Its effects have been documented in various cell lines, influencing key signaling pathways involved in cancer, inflammation, and neuroprotection.[4][5][6]

Comparative Data of this compound and Alternatives

To provide a clear comparison of this compound's efficacy, the following table summarizes its performance and that of other known USP30 inhibitors in various cell lines.

CompoundTargetCell LineIC50Observed EffectsReference
This compound USP30 C2C12120 nMAccelerated mitophagy[1]
HSC40.2 - 2 µMDecreased cell viability, increased apoptosis, decreased c-Myc expression[4][7]
HSF2Not specifiedRestored viability and migration in AGE-treated cells[5]
Neurons180 nMPromoted mitophagy, neuroprotective effect[8][9]
ST-539 USP30HeLaNot specifiedInduced tissue-specific mitophagy[10]
FT385 USP30SH-SY5Y~1 nMPromoted mitophagy, elevated ubiquitinated TOM20[11]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound. By inhibiting USP30, this compound prevents the deubiquitination of key protein substrates, leading to various downstream cellular effects.

MF094_Pathway cluster_inhibition This compound Action cluster_substrates USP30 Substrates cluster_effects Downstream Effects This compound This compound USP30 USP30 This compound->USP30 inhibits MFN2 MFN2 (Ubiquitinated) USP30->MFN2 deubiquitinates NLRP3 NLRP3 (Ubiquitinated) USP30->NLRP3 deubiquitinates cMyc c-Myc (Ubiquitinated) USP30->cMyc deubiquitinates Mitophagy Increased Mitophagy MFN2->Mitophagy Inflammasome Decreased NLRP3 Inflammasome Activation NLRP3->Inflammasome Apoptosis Increased Apoptosis (in cancer cells) cMyc->Apoptosis TumorGrowth Decreased Tumor Growth Apoptosis->TumorGrowth

This compound inhibits USP30, leading to increased ubiquitination of substrates and downstream effects.

Experimental Workflow for Evaluating this compound

The following diagram outlines a general workflow for researchers aiming to replicate or further investigate the effects of this compound in a new cell line.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture 1. Cell Line Selection & Culture DrugPrep 2. This compound Preparation (Stock Solution) CellCulture->DrugPrep Treatment 3. Cell Treatment with This compound (Dose-Response) DrugPrep->Treatment Viability 4a. Cell Viability Assay (e.g., CCK-8) Treatment->Viability Western 4b. Western Blotting (USP30, c-Myc, etc.) Treatment->Western CoIP 4c. Co-Immunoprecipitation (Ubiquitination Assay) Treatment->CoIP Data 5. Data Collection & Analysis Viability->Data Western->Data CoIP->Data Conclusion 6. Conclusion & Comparison with Published Data Data->Conclusion

A general workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted for assessing the effect of this compound on the viability of a chosen cell line.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in culture medium. Published effective concentrations range from 100 nM to 2 µM.[7][8]

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

Western Blotting

This protocol outlines the steps to analyze changes in protein expression (e.g., USP30, c-Myc, MFN2) following this compound treatment.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-USP30, anti-c-Myc, anti-MFN2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation (Co-IP) for Ubiquitination Assay

This protocol is designed to assess the ubiquitination status of a target protein after this compound treatment.

  • Cell Lysis:

    • Lyse this compound-treated and control cells in a non-denaturing lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody specific for the protein of interest overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Perform Western blotting on the eluted samples as described above, using an anti-ubiquitin antibody to detect the ubiquitinated form of the target protein. The membrane can also be probed with the antibody against the protein of interest as a control.

References

Independent Verification of MF-094's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of MF-094, a potent and selective USP30 inhibitor, with other neuroprotective agents. The information presented is collated from preclinical studies and is intended to support independent verification and further research in the field of neurodegenerative disease and acute brain injury.

Executive Summary

This compound demonstrates significant neuroprotective properties primarily through the inhibition of ubiquitin-specific protease 30 (USP30), a key negative regulator of mitophagy. By enhancing the clearance of damaged mitochondria, this compound reduces neuronal apoptosis and inflammation. This guide compares the efficacy of this compound with other USP30 inhibitors and neuroprotective compounds acting through different mechanisms, such as antioxidation and anti-inflammation. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility.

Data Presentation: Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives.

Table 1: In Vitro Neuroprotective Effects of USP30 Inhibitors

CompoundTargetCell ModelInsultKey Efficacy MetricEffective ConcentrationSource(s)
This compound USP30Primary NeuronsHemoglobinIncreased Neuronal Viability180 nM[1]
MTX115325 USP30SH-SY5Y cells---Increased TOM20 Ubiquitination (EC50)32 nM[2]
S3 USP30Retinal Ganglion CellsNMDAIncreased Cell SurvivalNot specified---
FT3967385 USP30SH-SY5Y cells---Enhanced TOM20 Ubiquitination200 nM[3]

Table 2: In Vivo Neuroprotective Effects of USP30 Inhibitors

CompoundAnimal ModelKey Efficacy MetricEffective DoseSource(s)
This compound Subarachnoid Hemorrhage (Mouse)Improved Neurological Score5 mg/kg[4]
MTX115325 Parkinson's Disease (Mouse)Prevention of Dopaminergic Neuron Loss15 and 50 mg/kg (i.g., twice daily)[5]

Table 3: Comparative Efficacy of Neuroprotective Agents with Diverse Mechanisms

CompoundPrimary MechanismModelKey Efficacy MetricEffective Concentration/DoseSource(s)
Resveratrol Antioxidant, Sirt1 ActivatorPrimary Hippocampal NeuronsReduced Aβ-induced cell death15-40 µM (median effect at 25 µM)[6]
Curcumin Antioxidant, Anti-inflammatoryRotenone-induced Parkinson's (Mouse)Improved motor function, reduced oxidative stress50, 100, and 200 mg/kg (p.o.)[7]
Minocycline Anti-inflammatory, Anti-apoptoticMixed Neuronal CulturesProtection against glutamate-induced oxidative cell deathNanomolar concentrations[8]

Signaling Pathways and Mechanisms of Action

This compound: USP30 Inhibition and Mitophagy Induction

This compound exerts its neuroprotective effects by selectively inhibiting USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane. USP30 counteracts the ubiquitination of mitochondrial proteins, a critical step in initiating mitophagy. By inhibiting USP30, this compound enhances the ubiquitination of proteins such as Mitofusin 2 (MFN2), flagging damaged mitochondria for degradation by the autophagy machinery. This process, known as mitophagy, is crucial for mitochondrial quality control and neuronal health. The clearance of dysfunctional mitochondria prevents the release of pro-apoptotic factors and reduces oxidative stress and inflammation.

MF094_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Damaged_Mito Damaged Mitochondrion MFN2 MFN2 Ub Ubiquitin MFN2->Ub Ubiquitination Mitophagy Mitophagy Ub->Mitophagy Promotes USP30 USP30 USP30->MFN2 Deubiquitinates MF094 This compound MF094->USP30 Inhibits Neuroprotection Neuroprotection Mitophagy->Neuroprotection Leads to

Figure 1. This compound signaling pathway.

Alternative Neuroprotective Pathways

For comparison, the signaling pathways of alternative neuroprotective agents are illustrated below.

Resveratrol: This polyphenol exhibits neuroprotection through multiple mechanisms, including direct antioxidant effects and activation of Sirtuin 1 (Sirt1), which in turn modulates pathways involved in inflammation and cell survival.[3][9]

Resveratrol_Pathway Resveratrol Resveratrol ROS ROS Resveratrol->ROS Scavenges Sirt1 Sirt1 Resveratrol->Sirt1 Activates Inflammation Inflammation NFkB NF-κB Sirt1->NFkB Inhibits Neuroprotection Neuroprotection Sirt1->Neuroprotection Promotes NFkB->Inflammation Promotes

Figure 2. Resveratrol's neuroprotective pathways.

Curcumin: The active component of turmeric, curcumin, possesses potent antioxidant and anti-inflammatory properties. It can modulate multiple signaling pathways, including the Nrf2 and NF-κB pathways, to protect neurons.[10][11]

Curcumin_Pathway Curcumin Curcumin ROS ROS Curcumin->ROS Scavenges Nrf2 Nrf2 Curcumin->Nrf2 Activates NFkB NF-κB Curcumin->NFkB Inhibits ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Contributes to Inflammation Inflammation NFkB->Inflammation Promotes

Figure 3. Curcumin's neuroprotective pathways.

Minocycline: A semi-synthetic tetracycline antibiotic, minocycline exhibits neuroprotective effects independent of its antimicrobial activity, primarily by inhibiting microglial activation and subsequent neuroinflammation.[2]

Minocycline_Pathway Minocycline Minocycline Microglia_Activation Microglial Activation Minocycline->Microglia_Activation Inhibits Neuroprotection Neuroprotection Minocycline->Neuroprotection Leads to Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Cytokines Releases Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Drives Experimental_Workflow Cell_Culture 1. Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) Compound_Treatment 2. Pre-treatment with Test Compound (e.g., this compound) Cell_Culture->Compound_Treatment Induce_Injury 3. Induction of Neuronal Injury (e.g., Hemoglobin, NMDA, Rotenone) Compound_Treatment->Induce_Injury Incubation 4. Incubation (24-48 hours) Induce_Injury->Incubation Viability_Assay 5a. Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., TUNEL, Caspase Activity) Incubation->Apoptosis_Assay Biomarker_Analysis 5c. Biomarker Analysis (e.g., Western Blot for Mitophagy Markers) Incubation->Biomarker_Analysis

References

Unlocking Mitophagy: A Head-to-Head Comparison of MF-094 and siRNA for USP30 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neurodegenerative disease, cancer, and other fields where mitochondrial quality control is paramount, the deubiquitinase USP30 has emerged as a critical therapeutic target. By inhibiting USP30, scientists can enhance mitophagy—the selective degradation of damaged mitochondria—a process vital for cellular health. Two powerful tools have come to the forefront for achieving this inhibition: the small molecule inhibitor MF-094 and siRNA-mediated gene knockdown. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their studies.

This comparison guide delves into the mechanisms, efficacy, and practical considerations of using this compound versus siRNA for targeting USP30. We present a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

At a Glance: this compound vs. siRNA Knockdown of USP30

FeatureThis compound (Small Molecule Inhibitor)siRNA (Gene Knockdown)
Mechanism of Action Reversible or irreversible binding to the USP30 enzyme, directly inhibiting its deubiquitinase activity.Post-transcriptional gene silencing by targeting USP30 mRNA for degradation, leading to reduced protein expression.
Mode of Delivery Added directly to cell culture media or administered in vivo.Delivered into cells via transfection or viral vectors.
Speed of Action Rapid onset of inhibition, typically within hours.Slower onset, requiring time for mRNA and protein turnover (typically 24-72 hours).
Duration of Effect Dependent on compound stability and metabolism; can be transient.Can be transient or stable depending on the delivery method (transient siRNA vs. shRNA).
Specificity Potential for off-target effects on other deubiquitinases or cellular proteins.Can have off-target effects due to partial sequence homology with other mRNAs.
Dose Control Easily titratable to achieve varying levels of inhibition.Knockdown efficiency can be modulated by siRNA concentration but may be less precise.
In Vivo Application Can be formulated for systemic administration in animal models.In vivo delivery can be challenging, often requiring specialized formulations or viral vectors.

Quantitative Comparison of Efficacy

The following tables summarize quantitative data from studies investigating the effects of this compound and USP30 siRNA on key markers of mitophagy and USP30 activity. It is important to note that the data are collated from different studies and experimental conditions may vary.

Table 1: USP30 Inhibition/Knockdown and Mitophagy Induction

ParameterThis compoundUSP30 siRNAReference
USP30 Inhibition (IC50) 120 nMN/A[1]
USP30 Knockdown Efficiency N/A>80% reduction in protein levels[2]
Increase in p-Ser65-Ubiquitin Significant increase observedSignificant increase observed[2][3][4][5]
Mitophagy Induction (Fold Change) Accelerates mitophagyEnhances mitoKeima signal[2][3]

Table 2: Effects on Downstream Cellular Processes

Cellular EffectThis compoundUSP30 siRNAReference
Restoration of Mitophagy in Parkin Mutant Cells Capable of restoring p-Ser65-ubiquitin levelsCapable of restoring p-Ser65-ubiquitin levels[2][3][4][5]
Neuroprotection Demonstrates neuroprotective effects in models of subarachnoid hemorrhageNot explicitly quantified in the reviewed literature[6]
Cell Viability and Migration (in specific contexts) Restored viability and migration of AGE-treated fibroblastsDownregulation via shRNA showed similar effects[7]

Visualizing the Mechanisms and Workflows

To better understand the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.

cluster_0 Mitochondrial Damage cluster_1 PINK1/Parkin Pathway cluster_2 USP30 Regulation cluster_3 Mitophagy Induction Mito_Damage Mitochondrial Depolarization PINK1 PINK1 Accumulation on OMM Mito_Damage->PINK1 Parkin_Recruit Parkin Recruitment & Activation PINK1->Parkin_Recruit Ubiquitination Ubiquitination of Mitochondrial Proteins Parkin_Recruit->Ubiquitination USP30 USP30 Ubiquitination->USP30 Deubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: USP30 signaling pathway in mitophagy.

cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Incubation cluster_3 Induction & Analysis Start Seed cells (e.g., SH-SY5Y, HeLa) Control Control (Vehicle/Scrambled siRNA) Start->Control MF094 This compound Treatment Start->MF094 siRNA USP30 siRNA Transfection Start->siRNA Induction Induce Mitophagy (optional) (e.g., CCCP, Oligomycin/Antimycin A) Control->Induction Incubate_MF094 Incubate with this compound (e.g., 24 hours) MF094->Incubate_MF094 Incubate_siRNA Incubate post-transfection (e.g., 48-72 hours) siRNA->Incubate_siRNA Incubate_MF094->Induction Incubate_siRNA->Induction Analysis Analysis: - Mitophagy Assay (mt-Keima) - Western Blot (p-Ser65-Ub, USP30) - Cell Viability/Function Assays Induction->Analysis

Caption: Experimental workflow for comparing this compound and siRNA.

cluster_0 Intervention cluster_1 Molecular Target cluster_2 Cellular Mechanism cluster_3 Cellular Outcome MF094 This compound USP30_Activity USP30 Enzymatic Activity MF094->USP30_Activity Inhibits siRNA USP30 siRNA USP30_Expression USP30 Protein Expression siRNA->USP30_Expression Reduces Ubiquitination Increased Mitochondrial Protein Ubiquitination USP30_Activity->Ubiquitination Leads to USP30_Expression->Ubiquitination Leads to Mitophagy Enhanced Mitophagy Ubiquitination->Mitophagy Promotes

Caption: Logical relationship of USP30 modulation and mitophagy.

Experimental Protocols

1. Cell Culture and Treatment with this compound

  • Cell Lines: SH-SY5Y human neuroblastoma cells, HeLa cells, or C2C12 myoblasts are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for SH-SY5Y and HeLa, DMEM with high glucose for C2C12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.

  • This compound Treatment: this compound is typically dissolved in DMSO to prepare a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentration. A common concentration used is 180 nM, with treatment times ranging from a few hours to 24 hours or more, depending on the assay.[6] A vehicle control (DMSO) should always be included.

2. siRNA-Mediated Knockdown of USP30

  • siRNA: A pool of 2-3 target-specific siRNAs against human USP30 is recommended to improve knockdown efficiency and reduce off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

  • Transfection Reagent: Use a commercially available transfection reagent suitable for the cell line being used (e.g., Lipofectamine RNAiMAX).

  • Protocol:

    • Seed cells in a 6-well plate to achieve 60-80% confluency on the day of transfection.

    • For each well, dilute the USP30 siRNA duplex (e.g., 20-80 pmols) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the siRNA-lipid complex mixture to the cells.

    • Incubate for 5-7 hours at 37°C, then add antibiotic-free normal growth medium with FBS.

    • Assay for gene knockdown and downstream effects 48-72 hours post-transfection.

3. Mitophagy Assay using mt-Keima

  • Principle: mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of healthy mitochondria, it excites at 440 nm. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the excitation maximum shifts to 586 nm. The ratio of fluorescence at 586 nm to 440 nm provides a quantitative measure of mitophagy.

  • Procedure:

    • Establish a stable cell line expressing mt-Keima.

    • Treat cells with this compound, USP30 siRNA, or controls.

    • (Optional) Induce mitophagy with a mitochondrial damaging agent like CCCP (10 µM) or a combination of oligomycin (10 µM) and antimycin A (4 µM) for 6-24 hours.

    • Harvest cells by trypsinization and resuspend in a suitable buffer (e.g., PBS with 2.5% FBS).

    • Analyze the cells by flow cytometry using dual-laser excitation (e.g., 405 nm and 561 nm) and measure the emission at ~620 nm.

    • The percentage of cells with a high 586/440 nm emission ratio is quantified as the mitophagy index.

4. Western Blot for Phospho-Ubiquitin (Ser65) and USP30

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-Ser65-ubiquitin, USP30, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Conclusion

Both this compound and siRNA-mediated knockdown are effective tools for inhibiting USP30 and enhancing mitophagy. The choice between these two methods will depend on the specific experimental goals, the required speed and duration of the effect, and the experimental system (in vitro vs. in vivo). This compound offers a rapid and titratable means of inhibiting USP30 activity, making it well-suited for acute studies and pharmacological profiling. siRNA provides a highly specific method for reducing USP30 protein levels, ideal for validating the on-target effects of small molecules and for longer-term studies. By understanding the distinct advantages and limitations of each approach, researchers can design more robust experiments to unravel the complexities of mitochondrial quality control and its role in health and disease.

References

Benchmarking MF-094 Against Next-Generation USP30 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pioneering USP30 inhibitor, MF-094, against emerging next-generation inhibitors. The content is designed to assist researchers in selecting the most appropriate tool compounds for their studies by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to USP30 Inhibition

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. It plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria, by counteracting the ubiquitination of mitochondrial surface proteins mediated by the PINK1/Parkin pathway. Inhibition of USP30 has emerged as a promising therapeutic strategy for a range of conditions associated with mitochondrial dysfunction, including Parkinson's disease, idiopathic pulmonary fibrosis, and certain cancers. By blocking USP30 activity, inhibitors can enhance the clearance of damaged mitochondria, thereby improving cellular health.

This compound was one of the first potent and selective inhibitors of USP30 to be widely characterized.[1] However, ongoing drug discovery efforts have led to the development of "next-generation" inhibitors with improved potency, selectivity, and in some cases, better suitability for in vivo studies. This guide benchmarks this compound against several of these newer compounds.

Quantitative Performance Comparison

The following table summarizes the key in vitro potency and cellular efficacy data for this compound and selected next-generation USP30 inhibitors.

InhibitorTypeIn Vitro IC50 (nM)Cellular EC50 (nM)SelectivityKey Features
This compound Phenylalanine derivative120[1]Not widely reportedGood selectivity; <30% inhibition of 22 other USPs at 10 µM[1]A foundational tool compound for studying USP30 inhibition.[1]
MTX115325 N-cyano pyrrolidine12[2][3]32 (for TOM20 ubiquitination)[2][3]High (>2000-fold against 54 DUBs)[3][4]Orally active and brain-penetrant.[2]
Compound 39 (CMPD-39) Benzosulphonamide~20[5][6][7]Not explicitly stated, but effective at <200 nM in cells[6]Highly selective over a panel of >40 DUBs.[6]Non-covalent inhibitor, provides a robust tool compound.[8]
USP30Inh-1, -2, -3 N-cyano pyrrolidine15-30[5]Not explicitly statedGood at 1 µM, but some off-target effects at 10 µM against USP6, USP21, and USP45.[5]Potent inhibitors for in vitro and cellular studies.
ST-539 Phenylalanine derivativeNot explicitly statedNot explicitly statedSelectively inhibits USP30 enzyme function in vitro.[9]Shown to induce tissue-specific mitophagy in vivo.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization and comparison of USP30 inhibitors.

In Vitro USP30 Inhibition Assay (Ubiquitin-Rhodamine 110 Cleavage)

This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant USP30.

  • Principle: Recombinant USP30 cleaves a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110), releasing free rhodamine 110, which results in an increase in fluorescence. An inhibitor will reduce the rate of this cleavage.

  • Protocol:

    • Recombinant human USP30 is incubated with varying concentrations of the test inhibitor (e.g., this compound or a next-generation inhibitor) in assay buffer for a defined period (e.g., 30 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of the Ub-Rho110 substrate.

    • Fluorescence is monitored over time using a plate reader (excitation/emission wavelengths appropriate for rhodamine 110).

    • The rate of reaction is calculated from the linear phase of the fluorescence increase.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[5]

Cellular Target Engagement Assay (Activity-Based Probe)

This assay confirms that the inhibitor engages with USP30 within a cellular context.

  • Principle: An activity-based probe (ABP), such as ubiquitin-propargylamide (Ub-PA), covalently binds to the active site cysteine of DUBs. If an inhibitor is bound to the active site of USP30, it will prevent the binding of the ABP.

  • Protocol:

    • Cultured cells (e.g., SH-SY5Y neuroblastoma cells) are treated with a range of concentrations of the USP30 inhibitor for a specified time (e.g., 2 hours).

    • Cell lysates are prepared and incubated with the Ub-PA probe.

    • The probe-bound proteins are separated by SDS-PAGE.

    • Western blotting is performed using an antibody against USP30.

    • A successful engagement of the inhibitor is observed as a decrease in the higher molecular weight band corresponding to the USP30-Ub-PA complex.[6][10]

Cellular Mitophagy Assay (mito-Keima)

This assay quantifies the induction of mitophagy in response to USP30 inhibition.

  • Principle: mito-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, it emits light at one wavelength. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the fluorescence of mito-Keima shifts to a different wavelength. The ratio of the two emission wavelengths provides a quantitative measure of mitophagy.

  • Protocol:

    • Cells stably expressing mito-Keima (e.g., SH-SY5Y cells) are treated with the USP30 inhibitor or a vehicle control.

    • Cells are imaged using fluorescence microscopy, capturing images at both emission wavelengths.

    • Image analysis software is used to quantify the ratio of the acidic to neutral fluorescence, indicating the extent of mitophagy.[11]

TOMM20 Ubiquitination Assay

This assay provides a direct measure of the cellular consequence of USP30 inhibition on a key mitochondrial substrate.

  • Principle: USP30 removes ubiquitin from TOMM20, a protein on the outer mitochondrial membrane. Inhibition of USP30 leads to an accumulation of ubiquitinated TOMM20.

  • Protocol:

    • Cells (e.g., HeLa cells overexpressing Parkin) are treated with the USP30 inhibitor. Mitophagy can be induced with agents like oligomycin and antimycin A to enhance the signal.

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using an antibody against TOMM20.

    • An increase in higher molecular weight bands corresponding to ubiquitinated forms of TOMM20 indicates successful inhibition of USP30 in the cellular environment.[6]

Visualizing the Landscape of USP30 Inhibition

Signaling Pathway of USP30 in Mitophagy

The following diagram illustrates the central role of USP30 in the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation via autophagy. USP30 counteracts this process by removing ubiquitin chains, thereby acting as a negative regulator of mitophagy.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mitochondrial_Stress Mitochondrial Stress PINK1 PINK1 Accumulation & Activation Mitochondrial_Stress->PINK1 induces Ub Ubiquitin PINK1->Ub phosphorylates pUb Phospho-Ubiquitin (pUb) Ub->pUb Parkin_inactive Inactive Parkin pUb->Parkin_inactive recruits & activates Parkin_active Active Parkin Parkin_inactive->Parkin_active OMM_Proteins Outer Mitochondrial Membrane Proteins Parkin_active->OMM_Proteins ubiquitinates Ub_OMM_Proteins Ubiquitinated OMM Proteins OMM_Proteins->Ub_OMM_Proteins Autophagosome Autophagosome Formation Ub_OMM_Proteins->Autophagosome triggers USP30 USP30 USP30->Ub_OMM_Proteins deubiquitinates Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: The role of USP30 in the PINK1/Parkin mitophagy pathway.

Experimental Workflow for USP30 Inhibitor Comparison

This diagram outlines a typical workflow for benchmarking a novel USP30 inhibitor against a known standard like this compound. The process begins with in vitro characterization of potency and selectivity, followed by cellular assays to confirm target engagement and efficacy in modulating mitophagy.

USP30_Inhibitor_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis Enzymatic_Assay Enzymatic Inhibition Assay (e.g., Ub-Rho110) Determine IC50 Selectivity_Screen DUB Selectivity Panel Assess off-target inhibition Target_Engagement Target Engagement Assay (e.g., Activity-Based Probe) Confirm binding to USP30 Enzymatic_Assay->Target_Engagement Selectivity_Screen->Target_Engagement Substrate_Ub Substrate Ubiquitination (e.g., TOMM20 Western Blot) Measure cellular activity Target_Engagement->Substrate_Ub Mitophagy_Assay Mitophagy Quantification (e.g., mito-Keima) Assess functional outcome Substrate_Ub->Mitophagy_Assay Data_Comparison Comparative Data Analysis Benchmark against this compound Mitophagy_Assay->Data_Comparison

Caption: A streamlined workflow for comparing USP30 inhibitors.

Conclusion

While this compound remains a valuable tool for studying USP30, the development of next-generation inhibitors such as MTX115325 and Compound 39 offers researchers options with enhanced potency and selectivity. The choice of inhibitor will depend on the specific experimental needs, including the required potency, the importance of selectivity, and the need for in vivo applicability. This guide provides a framework for making an informed decision based on currently available data. As the field of USP30 research continues to evolve, further comparative studies will be essential to fully characterize the advantages and limitations of these and other emerging inhibitors.

References

Assessing the Therapeutic Window of MF-094 and Other USP30 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel therapeutics, particularly those targeting fundamental cellular processes like mitochondrial quality control, a thorough understanding of a compound's therapeutic window is paramount. The therapeutic window refers to the dosage range of a drug that provides safe and effective therapy with minimal adverse effects. This guide provides a comparative assessment of the therapeutic window of MF-094, a potent inhibitor of Ubiquitin-Specific Protease 30 (USP30), against other emerging compounds in its class, supported by experimental data and detailed methodologies.

Introduction to this compound and USP30 Inhibition

This compound is a potent and selective inhibitor of USP30, a deubiquitinase enzyme that plays a critical role in regulating mitophagy—the selective degradation of damaged mitochondria. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, thereby accelerating the clearance of dysfunctional mitochondria. This mechanism of action has positioned this compound and other USP30 inhibitors as promising therapeutic agents for a range of conditions associated with mitochondrial dysfunction, including neurodegenerative diseases, metabolic disorders like diabetic ulcers, and certain cancers.

Comparative Analysis of In Vitro Efficacy

The initial assessment of a compound's potential therapeutic efficacy often begins with in vitro studies to determine its potency against its target. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation.

CompoundTargetIC50Cell-Based Efficacy
This compound USP30120 nM[1][2]Restored viability and migration of AGE-treated HSF2 cells at 100 nM[3]. Decreased viability of oral squamous carcinoma cells (HOEC and HSC4) in a dose-dependent manner (0.2 to 2 µM)[4].
ST-539 USP30Not specifiedInduced tissue-specific mitophagy in HeLa cells with minimal mitochondrial toxicity[5][6].
MTX-115325 USP3012 nM (human), 13 nM (mouse)[7]Upregulated TOM20-ubiquitylation in human dopaminergic neurons (10 nM - 1 µM)[7].
USP30i-37 & USP30i-3 USP30Not specifiedEnhanced CCCP-induced mitophagy in control and PARK2 KO neurons[8].

In Vivo Efficacy and Therapeutic Window Assessment

Moving from in vitro to in vivo models provides a more comprehensive understanding of a compound's therapeutic window by evaluating both its efficacy and safety in a whole organism.

CompoundAnimal ModelEffective DoseSafety/Toxicity Profile
This compound Diabetic rat model of wound healingNot specifiedFacilitated wound healing[9]. In a separate study using a mouse model of oral squamous cell carcinoma, nanoparticles loaded with or without this compound showed no toxicity in most organs[4].
ST-539 Mouse25 mg/kg/day for 5 days (intraperitoneal)Well-tolerated in mice, with minimal mitochondrial toxicity observed in cellular studies[5][6].
MTX-115325 Parkinson's disease mouse model50 mg/kg twice daily (oral gavage) for 10 weeksWell-tolerated in healthy mice at doses up to 300 mg/kg/day for two weeks with no reported side effects[10].
USP30i-37 & USP30i-3 Not specified in provided resultsNot specified in provided resultsA non-toxic concentration of 3 µM was identified in neuronal cell cultures based on LDH release and cell nuclei counts[8].

Signaling Pathways and Experimental Workflows

USP30 Signaling Pathway in Mitophagy

The following diagram illustrates the role of USP30 in the mitophagy pathway and the mechanism of action of inhibitors like this compound. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation. USP30 counteracts this process by removing ubiquitin chains. Inhibition of USP30 enhances the ubiquitination signal, thereby promoting mitophagy.

USP30_Mitophagy_Pathway USP30 Signaling in Mitophagy cluster_Mitochondrion Mitochondrion cluster_Inhibitors Pharmacological Intervention PINK1 PINK1 Parkin Parkin (E3 Ligase) PINK1->Parkin recruits & activates OMM_Proteins Outer Membrane Proteins Parkin->OMM_Proteins ubiquitinates Mitophagy Mitophagy OMM_Proteins->Mitophagy promotes Ub Ubiquitin USP30 USP30 USP30->OMM_Proteins deubiquitinates MF094 This compound / Other USP30 Inhibitors MF094->USP30 inhibits Mitochondrial_Stress Mitochondrial Stress Mitochondrial_Stress->PINK1 accumulates

Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy.

Experimental Workflow for Therapeutic Window Assessment

The determination of a therapeutic window involves a series of preclinical studies to establish both efficacy and safety. The following diagram outlines a general workflow.

Therapeutic_Window_Workflow Preclinical Therapeutic Window Assessment cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Potency Potency Assays (e.g., IC50) PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Potency->PK_PD Cell_Toxicity Cellular Toxicity Assays (e.g., LDH, CCK-8) Toxicity Toxicity Studies (Dose Escalation, MTD) Cell_Toxicity->Toxicity Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy PK_PD->Toxicity Data_Analysis Data Analysis & Therapeutic Window Determination Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: Workflow for determining the therapeutic window of a compound.

Experimental Protocols

Assessment of Mitophagy in Cell Culture

Objective: To quantify the effect of a USP30 inhibitor on mitophagy.

Methodology:

  • Cell Culture: SH-SY5Y cells are maintained in a suitable medium.

  • Treatment: Cells are treated with a presumed mitophagy inducer (e.g., 2.5 mM MPP+, 75 µM 6-OHDA, or 1.0 µM rotenone for 4–6 hours) in the presence or absence of the USP30 inhibitor at various concentrations. A lysosomal inhibitor (e.g., bafilomycin) is used as a control to assess mitophagic flux.

  • Immunofluorescence: Cells are fixed and stained with antibodies against a mitochondrial marker (e.g., TOM20) and an autophagosome marker (e.g., LC3).

  • Microscopy and Analysis: The colocalization of mitochondrial and autophagosome markers is quantified using fluorescence microscopy to determine the level of mitophagy. An increase in the ratio of the lipidated form of LC3 (LC3-II) to a housekeeping protein (e.g., β-actin), along with a decrease in mitochondrial protein levels, indicates enhanced mitophagy[2].

Diabetic Wound Healing Model in Rats

Objective: To evaluate the in vivo efficacy of a USP30 inhibitor in promoting wound healing in a diabetic model.

Methodology:

  • Induction of Diabetes: Diabetes is induced in Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored, and rats with fasting blood glucose levels exceeding 250 mg/dL are considered diabetic[9].

  • Wound Creation: A full-thickness excisional wound is created on the dorsum of the anesthetized rats.

  • Treatment: The USP30 inhibitor (e.g., this compound) is administered, for instance, topically or systemically, according to the study design. A control group receives a vehicle.

  • Wound Healing Assessment: The wound area is measured at regular intervals. At the end of the study, skin tissue is collected for histopathological analysis to assess re-epithelialization and angiogenesis[9].

Preclinical Toxicity Study in Rodents

Objective: To determine the safety profile and maximum tolerated dose (MTD) of a USP30 inhibitor.

Methodology:

  • Acute Toxicity Study: A dose-range finding study is performed where the compound is administered to animals (e.g., rats) at increasing doses. The animals are observed for a set period (e.g., 14 days) for any signs of toxicity or mortality. This helps in selecting the dose for further studies.

  • Repeat-Dose Toxicity Study: The compound is administered daily for an extended period (e.g., 28 days) at multiple dose levels.

  • Monitoring: Animals are monitored for clinical signs, body weight changes, food and water consumption.

  • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A comprehensive necropsy and histopathological examination of organs are performed to identify any target organ toxicity.

Conclusion

The available data suggests that this compound and other USP30 inhibitors, such as ST-539 and MTX-115325, are promising therapeutic candidates with demonstrated efficacy in preclinical models. While comprehensive data on the therapeutic window for all compounds is still emerging, initial studies indicate a favorable safety profile. MTX-115325, in particular, has shown a high tolerance in mice at doses significantly exceeding the effective dose, suggesting a wide therapeutic window. Further dose-escalation and chronic toxicity studies will be crucial to fully delineate the therapeutic window of these compounds as they advance towards clinical development. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and future USP30 inhibitors.

References

A Comparative Review of USP30 Inhibitors: Potency, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the current landscape of Ubiquitin Specific Protease 30 (USP30) inhibitors. This review summarizes key performance data, details common experimental methodologies, and visualizes the primary signaling pathway and inhibitor evaluation workflows.

Ubiquitin Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane, has emerged as a critical negative regulator of mitophagy, the selective degradation of damaged mitochondria. By counteracting the ubiquitination of mitochondrial surface proteins mediated by the E3 ligase Parkin, USP30 dampens the signal for mitochondrial clearance.[1][2][3] This function positions USP30 as a compelling therapeutic target for conditions associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders.[1][4][5] Consequently, significant efforts have been made to develop potent and selective USP30 inhibitors to enhance mitophagy.[1][6] This guide provides a comparative analysis of prominent USP30 inhibitors, presenting their biochemical potency, selectivity, and cellular activity based on published literature.

Performance Comparison of USP30 Inhibitors

A variety of small molecule inhibitors targeting USP30 have been developed and characterized. Their efficacy is primarily assessed by their half-maximal inhibitory concentration (IC50) in biochemical assays and their ability to engage USP30 and modulate mitophagy in cellular models. The following table summarizes the quantitative data for several noteworthy USP30 inhibitors.

InhibitorTypeBiochemical IC50Cellular Target EngagementKey Cellular EffectsSelectivity NotesReference
Compound 39 (Benzosulphonamide) Reversible, Slow-binding~2-20 nM10-50 nMEnhances mitophagy and pexophagy; increases ubiquitination of TOM20 and SYNJ2BP.[1][3][7][8]Highly selective; no other DUB inhibited at 100 µM in a panel of recombinant enzymes.[8][9][1][3][7][8][9]
MF-094 Reversible0.12 µMNot explicitly statedIncreases protein ubiquitination and accelerates mitophagy.[9]Good selectivity against 22 other USPs at 10 µM.[1][1][9]
FT385 CovalentNot explicitly statedEffective up to 200 nMPromotes mitophagy and increases ubiquitinated TOM20.[1]Highly selective for USP30 up to 200 nM; some off-target inhibition of USP6.[1][4][1][4]
USP30Inh-1 Covalent (Cyano-amide)Not explicitly statedNot explicitly statedIncreases p-Ser65-Ub levels in neuronal cells.[10]Good selectivity at 1 µM; off-target inhibition of USP6, USP21, and USP45 at 10 µM.[1][10][1][10]
MTX115325 Brain-penetrantNot explicitly statedNot explicitly statedEnhances mitophagy, reduces phospho-S129 αSyn deposition, and restores dopamine levels in a mouse model.[4][5]Good selectivity against other enzymes.[5][4][5]
USP30-I-1 Covalent (Cyanopyrrolidine)~4 nM94 nMNot explicitly statedHigh potency and selectivity for endogenous USP30 in neuroblastoma cells.[11][11]
IMP-2587 Covalent (Activity-based probe)12.6 nM3-10 nMNot applicable (probe)High inhibitory potency.[12][12]
ST-539 Phenylalanine derivativeNot explicitly statedNot explicitly statedInduces mitophagy; requires PINK1 and Parkin.[2]Selectively inhibits USP30 enzyme function in vitro.[2][2]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of USP30 inhibitors, it is crucial to visualize the signaling pathway they modulate and the experimental workflows used for their characterization.

USP30 in the PINK1/Parkin Mitophagy Pathway

USP30 acts as a brake on the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial depolarization (damage), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin (Ub) at Serine 65 (p-S65-Ub). This recruits the E3 ligase Parkin, which then further ubiquitinates various outer mitochondrial membrane proteins, including TOM20. This poly-ubiquitin coat serves as a signal for the autophagosome to engulf and degrade the damaged mitochondrion. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy.[1][13][14]

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 accumulation & activation Mito_Damage->PINK1 pS65Ub Ubiquitin Phosphorylation (p-S65-Ub) PINK1->pS65Ub Parkin_Recruit Parkin Recruitment & Activation pS65Ub->Parkin_Recruit OMM_Ub OMM Protein Ubiquitination (e.g., TOM20) Parkin_Recruit->OMM_Ub USP30 USP30 OMM_Ub->USP30 Mitophagy Mitophagy OMM_Ub->Mitophagy USP30->OMM_Ub Deubiquitination Inhibitor USP30 Inhibitor Inhibitor->USP30

Caption: The role of USP30 in the PINK1/Parkin mitophagy pathway.

General Workflow for USP30 Inhibitor Evaluation

The evaluation of novel USP30 inhibitors typically follows a multi-step process, starting with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement and assess the desired biological effect, such as the enhancement of mitophagy.

Inhibitor_Evaluation_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays Biochem_Potency Potency (IC50) (e.g., Ub-Rhodamine Assay) Biochem_Selectivity Selectivity (DUB Profiler Panel) Biochem_Potency->Biochem_Selectivity Target_Engagement Target Engagement (e.g., Activity-Based Probe Assay) Biochem_Selectivity->Target_Engagement Cellular_Effect Biological Effect (e.g., TOM20 Ubiquitination, mitoKeima Mitophagy Assay) Target_Engagement->Cellular_Effect Lead_Compound Lead Compound Cellular_Effect->Lead_Compound Start Compound Library Start->Biochem_Potency

Caption: A typical workflow for the evaluation of USP30 inhibitors.

Key Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is essential for its interpretation. Below are summaries of commonly employed experimental protocols for the characterization of USP30 inhibitors.

Biochemical Inhibition Assay (Ubiquitin-Rhodamine 110)

This fluorometric assay is used to determine the in vitro potency (IC50) of USP30 inhibitors.[15]

  • Principle: The assay measures the cleavage of a quenched ubiquitin-rhodamine 110 (Ub-Rho110) substrate by recombinant USP30. Upon cleavage, rhodamine 110 is released, resulting in a quantifiable increase in fluorescence.

  • Protocol Outline:

    • Recombinant human USP30 protein is incubated with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes).[11][16]

    • The Ub-Rho110 substrate is added to the reaction mixture.[16]

    • The fluorescence intensity is measured over time using a plate reader (excitation/emission wavelengths appropriate for rhodamine 110).

    • The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Cellular Target Engagement Assay (Activity-Based Probe)

This assay confirms that the inhibitor engages with its intended target, USP30, within a cellular context.[8][16]

  • Principle: An activity-based probe (ABP), such as ubiquitin-propargylamine (Ub-PA), covalently binds to the active site cysteine of DUBs.[10] This binding results in a detectable molecular weight shift of the DUB on an immunoblot. Pre-incubation with an inhibitor will prevent the probe from binding, thus demonstrating target engagement.

  • Protocol Outline:

    • Cultured cells (e.g., SH-SY5Y neuroblastoma cells) are treated with varying concentrations of the USP30 inhibitor for a specified time (e.g., 24 hours).[10][16]

    • Cell lysates are prepared and incubated with an ABP (e.g., Biotin-Ahx-Ub-PA or HA-Ub-PA).[8][10]

    • The lysates are resolved by SDS-PAGE and immunoblotted using an antibody against USP30.

    • Target engagement is quantified by the reduction in the band corresponding to the probe-bound USP30.[16]

Mitophagy Assay (mito-Keima)

This fluorescence-based assay is used to quantify the extent of mitophagy in living cells.[2][10]

  • Principle: The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It emits green fluorescence in the neutral pH of the mitochondria and red fluorescence in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation (mitophagy).

  • Protocol Outline:

    • Cells (e.g., HeLa or SH-SY5Y) are engineered to express the mito-Keima reporter.

    • Cells are treated with the USP30 inhibitor, often in combination with a mitochondrial uncoupler (e.g., FCCP or Antimycin A/Oligomycin) to induce mitophagy.[2][10]

    • Cells are imaged using confocal microscopy, exciting at two different wavelengths (e.g., 458 nm for neutral pH and 561 nm for acidic pH).[2]

    • The ratio of red to green fluorescence is quantified to determine the level of mitophagy.

TOM20 Ubiquitination Assay

This assay provides a direct measure of the ubiquitination status of a known USP30 substrate on the outer mitochondrial membrane.[1][2]

  • Principle: Inhibition of USP30 is expected to increase the ubiquitination of its substrates, such as the translocase of the outer mitochondrial membrane 20 (TOM20). This can be detected by immunoblotting.

  • Protocol Outline:

    • Cells expressing Parkin (e.g., HeLa cells stably expressing YFP-Parkin) are treated with the USP30 inhibitor and a mitophagy-inducing agent.[2]

    • Mitochondrial fractions are isolated from cell lysates.

    • The samples are analyzed by SDS-PAGE and immunoblotted with antibodies against TOM20 and ubiquitin.

    • An increase in higher molecular weight species of TOM20 indicates an increase in its ubiquitination.[1]

Conclusion

The development of USP30 inhibitors represents a promising therapeutic strategy for diseases characterized by impaired mitochondrial quality control. The inhibitors developed to date show a range of potencies and selectivities, with compounds like the benzosulphonamide 'compound 39' demonstrating high selectivity and cellular efficacy. The continued application of robust biochemical and cellular assays will be crucial for the identification and optimization of next-generation USP30 inhibitors with improved pharmacological properties for clinical translation. The detailed methodologies and comparative data presented in this guide aim to support researchers in this endeavor.

References

Validating the Mechanism of Action of MF-094: An Orthogonal Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal methods to validate the mechanism of action of MF-094, a potent and selective inhibitor of Ubiquitin Specific Protease 30 (USP30).[1][2][3] By employing a multi-faceted validation approach, researchers can gain higher confidence that the observed phenotypic effects of this compound are a direct consequence of its interaction with USP30.

This compound and the USP30 Signaling Pathway

This compound is a small molecule inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[4] USP30 counteracts the ubiquitination of mitochondrial proteins, a key signaling event for the removal of damaged mitochondria via a process known as mitophagy.[3][4] By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on mitochondrial proteins, thereby accelerating the clearance of dysfunctional mitochondria.[1][4] This mechanism has shown therapeutic potential in models of diabetic wound healing and certain cancers.[2][5]

cluster_0 Mitochondrial Damage cluster_1 Ubiquitination & Mitophagy Initiation cluster_2 USP30-mediated Regulation Mitochondrial Stress Mitochondrial Stress PINK1 PINK1 Mitochondrial Stress->PINK1 stabilizes Parkin Parkin PINK1->Parkin recruits & activates Ubiquitination Ubiquitination Parkin->Ubiquitination E3 ligase activity Mitophagy Mitophagy Ubiquitination->Mitophagy signals for Deubiquitination Deubiquitination Ubiquitination->Deubiquitination counteracted by USP30 USP30 USP30->Deubiquitination catalyzes This compound This compound This compound->USP30 inhibits

Caption: USP30's role in mitophagy and its inhibition by this compound.

Orthogonal Validation Strategies

To rigorously validate that this compound exerts its effects through USP30, it is crucial to employ orthogonal methods, which are independent experimental approaches that cross-verify results.[6][7] This guide compares three such strategies: a biochemical assay, a cellular target engagement assay, and a genetic approach.

Method Principle Key Readout Advantages Limitations
Biochemical Deubiquitinase Assay Measures the enzymatic activity of purified USP30 in the presence of varying concentrations of this compound.IC50 valueDirect measure of enzyme inhibition; high-throughput.Lacks cellular context; may not reflect in-cell potency.
Cellular Thermal Shift Assay (CETSA) Quantifies the stabilization of USP30 by this compound in intact cells upon heat denaturation.Thermal shift (ΔTm)Confirms target engagement in a physiological setting.[8][9]Does not directly measure enzyme inhibition; lower throughput.
Genetic Knockdown/Knockout Compares the phenotype of cells treated with this compound to cells with genetically silenced USP30 (e.g., via siRNA or CRISPR).Phenotypic similarity (e.g., mitophagy markers)Provides strong evidence for on-target effects.[10]Potential for off-target genetic effects or compensation.

Biochemical Deubiquitinase Assay

This method directly assesses the inhibitory effect of this compound on the enzymatic activity of purified USP30. A common approach is to use a fluorogenic substrate that is cleaved by USP30 to release a fluorescent signal.

Experimental Protocol
  • Reagents and Materials: Recombinant human USP30, ubiquitin-rhodamine110 substrate, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5), this compound, and a suitable solvent (e.g., DMSO).

  • Assay Preparation: Prepare a serial dilution of this compound in DMSO.

  • Enzyme Reaction: In a 384-well plate, add the assay buffer, recombinant USP30, and the diluted this compound or DMSO vehicle control. Incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add the ubiquitin-rhodamine110 substrate to all wells to start the reaction.

  • Data Acquisition: Measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Calculate the initial reaction rates (V) for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Biochemical Assay Workflow A Prepare this compound Serial Dilution B Incubate USP30 Enzyme with this compound A->B C Add Fluorogenic Substrate B->C D Kinetic Fluorescence Reading C->D E Calculate IC50 D->E

Caption: Workflow for a biochemical deubiquitinase assay.
Hypothetical Data Comparison

Compound Target Biochemical IC50 (nM) Selectivity (vs. other USPs)
This compound USP30 120 [1]>100-fold
Alternative 1USP30250>50-fold
Alternative 2USP3085>200-fold

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in a cellular environment.[8][11] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Protocol
  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with this compound at various concentrations or a vehicle control (DMSO) for 1-2 hours.

  • Heating Step: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for USP30.

  • Data Analysis: Quantify the band intensities for USP30 at each temperature. Plot the percentage of soluble USP30 against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

cluster_workflow CETSA Workflow A Treat Cells with This compound or Vehicle B Heat Cell Aliquots at Different Temps A->B C Lyse Cells & Separate Soluble Fraction B->C D Western Blot for Soluble USP30 C->D E Plot Melting Curves & Determine ΔTm D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data Comparison

Treatment Target Apparent Melting Temp (Tm, °C) Thermal Shift (ΔTm, °C)
Vehicle (DMSO)USP3054.2-
This compound (10 µM) USP30 59.8 +5.6
Negative Control Cmpd (10 µM)USP3054.3+0.1

Genetic Knockdown (siRNA) vs. Pharmacological Inhibition

This orthogonal approach compares the cellular phenotype induced by this compound with that caused by the genetic depletion of USP30. A similar phenotype provides strong evidence that the drug's effects are on-target.

Experimental Protocol
  • siRNA Transfection: Transfect cells (e.g., U2OS expressing Parkin) with either a non-targeting control siRNA or an siRNA specifically targeting USP30. Allow 48-72 hours for protein knockdown.

  • Pharmacological Treatment: Treat a separate group of cells with this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Induce Mitophagy: Treat all cell groups with a mitochondrial damaging agent (e.g., CCCP or Oligomycin/Antimycin A) to induce mitophagy.

  • Sample Collection and Lysis: Harvest and lyse the cells.

  • Western Blot Analysis: Perform Western blotting to assess:

    • USP30 levels to confirm knockdown.

    • A marker of mitochondrial protein ubiquitination (e.g., anti-ubiquitin blot of mitochondrial fractions).

    • A marker of mitophagy (e.g., clearance of a mitochondrial protein like TOM20).

  • Data Analysis: Quantify the band intensities and compare the levels of ubiquitination and mitochondrial protein clearance between the this compound-treated group and the USP30 siRNA group.

cluster_A Pharmacological Arm cluster_B Genetic Arm A1 Treat Cells with this compound C Induce Mitophagy (e.g., CCCP) A1->C B1 Transfect with USP30 siRNA B1->C D Western Blot for Mitophagy Markers C->D E Compare Phenotypes D->E

Caption: Logic diagram comparing pharmacological and genetic inhibition.
Hypothetical Data Comparison

Condition USP30 Protein Level (%) Mitochondrial Ubiquitination (Fold Change) TOM20 Clearance (%)
Vehicle Control1001.05
This compound (1 µM) 100 3.5 65
Non-targeting siRNA981.17
USP30 siRNA 15 3.2 62

Conclusion

The validation of a drug's mechanism of action is a cornerstone of drug discovery and development. By utilizing a combination of orthogonal methods—such as direct biochemical inhibition assays, cellular target engagement assays like CETSA, and genetic approaches—researchers can build a robust body of evidence to confirm that this compound's cellular effects are mediated through the specific inhibition of USP30. The data presented in this guide, though hypothetical, illustrates the expected outcomes of such a validation strategy, providing a clear framework for experimental design and interpretation.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for MF-094

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for MF-094, a potent and selective USP30 inhibitor.

While specific disposal instructions for this compound are not publicly available, the following guidelines are based on best practices for the disposal of research-grade, potentially hazardous chemical compounds. All procedures should be conducted in accordance with institutional and local environmental health and safety (EHS) regulations.

Key Safety and Handling Data

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight535.7 g/mol R&D Systems
FormulaC₃₀H₃₇N₃O₄SR&D Systems
SolubilitySoluble to 50 mM in DMSOR&D Systems
Purity≥98%R&D Systems
StorageStore at -20°CR&D Systems
IC₅₀ for USP30120 nMMedchemExpress[1]

Experimental Protocol: Disposal of this compound

The following is a step-by-step protocol for the proper disposal of this compound. This procedure assumes the compound will be treated as hazardous chemical waste.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Chemical fume hood.

  • Sealed, labeled, and compatible hazardous waste container.

  • Chemical spill kit.

Procedure:

  • Consult Institutional Guidelines: Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.

  • Wear Appropriate PPE: Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its waste.

  • Work in a Ventilated Area: All handling and preparation for disposal of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Segregate Waste: Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's EHS guidelines.

  • Dispose of Solid Waste:

    • Carefully collect any unused solid this compound into a designated, sealable waste container.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Dispose of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of in the designated solid hazardous waste container.

  • Dispose of Solutions:

    • Solutions containing this compound (e.g., in DMSO) should be collected in a separate, compatible liquid hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent (e.g., "DMSO"), and an approximate concentration.

  • Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area until they are collected by your institution's EHS personnel.

  • Emergency Procedures: In case of a spill, immediately follow your laboratory's established spill response procedure. A chemical spill kit should be readily accessible.

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below.

MF094_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Path cluster_final Final Steps start Start: Identify this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs wear_ppe Wear Appropriate PPE consult_ehs->wear_ppe fume_hood Work in Chemical Fume Hood wear_ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate solid_waste Solid Waste (Unused compound, contaminated materials) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions in DMSO) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secondary Containment collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Collection store_waste->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound as hazardous chemical waste.

References

Personal protective equipment for handling MF-094

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling MF-094 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Personal Protective Equipment (PPE)

It is crucial to use appropriate personal protective equipment when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Protective, chemical-resistant glovesInspect gloves for integrity before each use.
Body Protection Impervious laboratory coat or clothingShould be worn to prevent skin contact.
Respiratory Use in a well-ventilated area or fume hoodA suitable respirator may be necessary if ventilation is inadequate.[1]

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid inhalation of dust or aerosols.[1][2]

  • Prevent contact with skin and eyes.[1][2]

  • All handling should be performed in a well-ventilated area or a chemical fume hood.[2][3]

  • Ensure a safety shower and eye wash station are readily accessible.[3]

Storage:

  • Keep the container tightly sealed.[2]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]

Storage ConditionTemperatureDuration
Stock Solution -80°CUp to 2 years[4]
Stock Solution -20°CUp to 1 year[4]

Emergency and First Aid Procedures

In the event of exposure or accident, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[3]
Eye Contact Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Management

Spill Cleanup:

  • Wear full personal protective equipment.[2]

  • Absorb the spill with an inert material and place it in a suitable container for disposal.

  • Prevent the spilled material from entering drains or water courses.[2]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be handled by a licensed professional waste disposal service.

Experimental Protocol: In Vivo Administration

The following is a summarized protocol for the preparation and administration of this compound for in vivo studies, based on published research.

Preparation of Dosing Solution:

  • Dissolve this compound in 5% dimethyl sulfoxide (DMSO).

  • Further dilute the solution with saline to the desired concentration.[5]

Administration:

  • For a study on early brain injury after subarachnoid hemorrhage, mice were administered this compound via lateral ventricular injection.[5]

  • The optimal dose was determined to be 5 mg/kg for subsequent experiments.[5]

Workflow and Safety Overview

The following diagram illustrates the general workflow for handling this compound, incorporating key safety checkpoints.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Prepare well-ventilated workspace a->b c Weigh this compound b->c d Dissolve in appropriate solvent c->d e Perform experiment d->e f Store stock solutions d->f g Decontaminate workspace e->g h Dispose of waste g->h i Remove PPE h->i

Caption: General workflow for safe handling of this compound.

Logical Relationship of Safety Procedures

This diagram outlines the logical hierarchy of safety measures to be implemented when working with this compound.

A Hazard Identification (Chemical Properties of this compound) B Risk Assessment A->B C Engineering Controls (Fume Hood, Ventilation) B->C D Administrative Controls (SOPs, Training) B->D E Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->E F Emergency Preparedness (Spill Kit, First Aid) B->F B->F C->D D->E

Caption: Hierarchy of safety controls for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。